molecular formula C26H32N2O6 B557021 Fmoc-D-Lys(Boc)-OH CAS No. 92122-45-7

Fmoc-D-Lys(Boc)-OH

货号: B557021
CAS 编号: 92122-45-7
分子量: 468.5 g/mol
InChI 键: UMRUUWFGLGNQLI-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Lys(Boc)-OH (CAS 92122-45-7) is a protected derivative of the non-natural D-lysine, engineered for precision and efficiency in solid-phase peptide synthesis (SPPS) . The compound features a strategic orthogonal protection scheme: the α-amino group is safeguarded by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group . This design allows for the sequential and selective deprotection of the α-amino group with piperidine during peptide chain elongation, while the side-chain Boc group remains stable, only to be cleaved under acidic conditions like trifluoroacetic acid (TFA) in the final resin cleavage step . The primary research value of this building block lies in its incorporation of a D-configured lysine residue into synthetic peptides . Unlike natural L-amino acids, D-amino acids are not recognized by many proteolytic enzymes. Therefore, peptides incorporating this compound exhibit significantly increased resistance to enzymatic degradation, leading to longer half-lives in biological assays and improved metabolic stability for in vivo applications . This makes it an indispensable tool for pharmaceutical research in developing stable peptide-based therapeutics, diagnostics, and probes. Furthermore, the protected ε-amine can be selectively deprotected and functionalized, enabling the site-specific introduction of labels, tags, or other modifications to create complex peptide architectures . The product is characterized by its high purity (typically ≥98%) and specific physical properties, including a molecular weight of 468.5 g/mol and a melting point range of 135°C to 139°C . It is supplied as a white to off-white crystalline powder and should be stored in a cool, dark place under an inert atmosphere to maintain stability . This compound is intended for research applications only and is not approved for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544408
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92122-45-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of Fmoc-D-Lys(Boc)-OH in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex biochemical studies, the precise assembly of amino acids into a defined sequence is paramount. The strategic use of protecting groups is the cornerstone of successful solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring high fidelity of the final product. Among the vast array of available amino acid derivatives, Fmoc-D-Lys(Boc)-OH has emerged as a critical building block. This technical guide provides an in-depth analysis of the function of this compound, detailing its chemical properties, its central role in SPPS, and comprehensive experimental protocols for its application.

Core Principles: The Orthogonal Protection Strategy of this compound

This compound is a derivative of the non-proteinogenic D-enantiomer of lysine (B10760008), engineered with two distinct protecting groups to facilitate its controlled incorporation into a growing peptide chain. The utility of this molecule is rooted in its orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the other, allowing for precise chemical manipulations.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino group of the D-lysine. Its removal is typically achieved using a mild organic base, most commonly piperidine (B6355638), which allows the peptide backbone to be elongated without disturbing the side-chain protecting groups.[1]

  • The Boc (tert-butoxycarbonyl) Group: This acid-labile group safeguards the ε-amino group of the D-lysine side chain. It remains intact during the repetitive base-mediated deprotection of the Fmoc group and is typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[2]

The "D" configuration of the lysine residue is of particular importance in drug development. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[3]

Key Applications in Peptide Synthesis

The unique structural features of this compound lend it to several critical applications:

  • Synthesis of Protease-Resistant Peptides: By incorporating D-lysine, the resulting peptides are less susceptible to cleavage by naturally occurring proteases, which are stereospecific for L-amino acids.[3]

  • Creation of Branched Peptides: The ε-amino group of the lysine side chain can serve as an attachment point for a second peptide chain, enabling the synthesis of branched or multivalent peptides.

  • Site-Specific Bioconjugation: Following the removal of the Boc group, the free amine on the lysine side chain provides a reactive handle for the site-specific attachment of various moieties, including fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.

  • Development of Unnatural Peptides: This building block is essential for the synthesis of peptides containing non-natural amino acids, allowing for the exploration of novel peptide structures and functions.[3]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in solid-phase peptide synthesis is critical for achieving a high yield and purity of the final product. The following tables summarize key quantitative data related to the use of Fmoc-amino acids, including this compound, in SPPS.

ParameterTypical ValueReagents and ConditionsReference(s)
Fmoc Deprotection
Reagent Concentration20% (v/v)Piperidine in N,N-dimethylformamide (DMF)[][5]
Reaction Time5-20 minutesTypically performed in two steps (e.g., 1 x 5 min and 1 x 15 min) to ensure complete removal.[][5]
Completion Monitoring>99%Monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[6]
Amino Acid Coupling
Equivalents Used3-5 eq.This compound relative to the resin loading capacity.[7]
Coupling Reagents3-5 eq.HBTU/HATU with a base like DIPEA, or DIC with an additive like Oxyma.[2]
Coupling Time30-120 minutesDependent on the coupling reagents and the steric hindrance of the amino acids being coupled.[2][7]
Coupling Efficiency>99%Can be assessed qualitatively using the Kaiser test or quantitatively by HPLC analysis of a cleaved peptide sample.[][6]
Final Cleavage
Cleavage Cocktail95%Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]
Cleavage Time2-4 hoursAt room temperature.[8]
Expected Crude Purity85-95%Dependent on the peptide sequence and synthesis efficiency.[9]

Table 1: Summary of Quantitative Parameters in Fmoc-SPPS.

Coupling Reagent CombinationTypical Coupling TimeExpected EfficiencyKey ConsiderationsReference(s)
DIC/Oxyma15-60 minutes>99%A safer alternative to HOBt-based methods.[2]
HBTU/DIPEA5-30 minutes>99.5%Highly efficient and fast-acting, suitable for most applications.[2]
HATU/DIPEA5-20 minutes>99.5%Particularly effective for sterically hindered couplings.[2]

Table 2: Comparison of Common Coupling Reagents for Fmoc-Amino Acids.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Procedure:

    • Place the desired amount of resin in a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Procedure:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh 20% (v/v) solution of piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of this compound

This protocol describes the coupling using HBTU/DIPEA, a common and efficient method.

  • Procedure:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the Boc side-chain protecting group from the D-lysine residue, along with other acid-labile side-chain protecting groups.

  • Procedure:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

Visualizing the Chemistry: Workflows and Structures

To further elucidate the role of this compound in peptide synthesis, the following diagrams, generated using the DOT language, illustrate its chemical structure and its journey through the SPPS cycle.

G cluster_0 This compound C26H32N2O6 C26H32N2O6

Figure 1: Chemical Structure of this compound.

sps_workflow start Resin-Bound Peptide (Fmoc Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat Continue Elongation cleavage Final Cleavage and Deprotection (TFA Cocktail) wash2->cleavage Final Step peptide Purified D-Lysine Containing Peptide cleavage->peptide

Figure 2: General Workflow of a Solid-Phase Peptide Synthesis Cycle Incorporating this compound.

orthogonal_protection cluster_peptide Resin-Bound Peptide with this compound cluster_deprotection Orthogonal Deprotection Steps peptide Fmoc-NH-CH(R)-...-NH-D-Lys(Boc)-...-Resin fmoc_deprotection Fmoc Deprotection (Base: Piperidine) peptide->fmoc_deprotection During Synthesis (α-Amino Deprotection) boc_deprotection Boc Deprotection (Acid: TFA) peptide->boc_deprotection Final Cleavage (Side-Chain Deprotection) fmoc_deprotection->peptide Enables Chain Elongation

Figure 3: The Orthogonal Protection and Deprotection Strategy of this compound.

Conclusion

This compound is an indispensable tool in modern peptide synthesis, offering a robust and versatile method for the incorporation of D-lysine into peptide sequences. Its orthogonal protection scheme, facilitated by the base-labile Fmoc group and the acid-labile Boc group, allows for precise control over the synthesis process. The ability to introduce D-amino acids is a key strategy for enhancing the therapeutic potential of peptides by increasing their stability against enzymatic degradation. A thorough understanding of the chemical principles, experimental protocols, and quantitative parameters associated with the use of this compound is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality, custom peptides for a wide range of applications in medicine and biotechnology.

References

The Architect's Choice: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of complex molecules is paramount. At the heart of this endeavor lies the strategic use of protecting groups, temporary shields that prevent unwanted side reactions. Among the most pivotal of these are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the cornerstones of modern solid-phase peptide synthesis (SPPS) and other intricate organic syntheses. This technical guide provides a comprehensive analysis of the core principles governing Boc and Fmoc chemistries, their applications, detailed experimental protocols, and a comparative data overview to inform the selection of the most appropriate synthetic strategy.

The fundamental distinction between the Boc and Fmoc strategies lies in their lability—the chemical conditions under which they are removed. The Boc group is acid-labile, typically cleaved by acids like trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, removed under mild basic conditions, commonly with piperidine (B6355638).[1] This critical difference dictates the entire synthetic approach, influencing the choice of solid support, side-chain protecting groups, and final cleavage conditions.[1] The concept of orthogonality, the ability to selectively remove one type of protecting group in the presence of others, is central to these strategies and enables the synthesis of complex, multi-functionalized molecules.[2][3]

Core Principles: A Dichotomy of Lability

The selection between Boc and Fmoc chemistry is a critical decision in the design of a synthetic route, with each strategy offering distinct advantages and disadvantages.

The Boc/Bzl Strategy: This classic approach in SPPS utilizes the acid-labile Boc group for temporary Nα-amino protection and typically employs benzyl-based (Bzl) protecting groups for the side chains.[1][2] While both are removed by acid, their lability differs; the Boc group is removed with moderate acids (e.g., TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[4][5] This graded lability is a form of semi-orthogonality.[6] The robust nature of the Boc strategy is often favored for synthesizing long or challenging peptide sequences, particularly those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[1][]

The Fmoc/tBu Strategy: This has become the predominant method for SPPS.[8] It employs the base-labile Fmoc group for temporary Nα-amine protection and acid-labile groups, such as tert-butyl (tBu), for "permanent" side-chain protection.[8] This represents a truly orthogonal system, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[6][5] The milder conditions of the Fmoc strategy are advantageous for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation.[6][9]

Quantitative Data Summary

The efficiency and conditions for the protection and deprotection of Boc and Fmoc groups are critical parameters in synthetic planning. The following tables summarize key quantitative data for these processes.

FeatureBoc Protecting GroupFmoc Protecting Group
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid, TFA)Base (e.g., 20% Piperidine in DMF)
Typical Conditions 20-50% TFA in Dichloromethane (DCM)[10]20% Piperidine in Dimethylformamide (DMF)[10][11]
Reaction Time 30 minutes to a few hours[12]3-20 minutes[8][13]
Monitoring TLC, LC-MS[12]UV spectroscopy (detection of dibenzofulvene)[11]
Cleavage Chemistry Acid-labile[14]Base-labile (β-elimination)[8]
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groups.[14]Orthogonal to acid-labile and hydrogenolysis-labile groups.[9]

Table 1: General Comparison of Boc and Fmoc Protecting Groups.

Amine SubstrateReagentBase/CatalystSolventTime (hours)Yield (%)
Primary/Secondary AmineDi-tert-butyl dicarbonate (B1257347)TriethylamineDichloromethane1-12>90
Amino AcidDi-tert-butyl dicarbonateSodium BicarbonateWater/Dioxane2-16>90
Primary/Secondary AmineDi-tert-butyl dicarbonateNoneWater-Acetone0.1-0.290-98[15]

Table 2: Typical Conditions for Boc Protection of Amines.[16]

Amine SubstrateReagentBase/CatalystSolventTime (hours)Yield (%)
Amino AcidFmoc-OSuSodium Carbonate10% aq. Na₂CO₃/DioxaneSeveral>90[17]
AmineFmoc-ClNoneNeat (ultrasound)0.1-0.585-95[18]
Amino AcidFmoc-ClNoneWater/Ethanol0.5-280-95[19]

Table 3: Typical Conditions for Fmoc Protection of Amines.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using Boc and Fmoc groups are provided below.

Boc Protection and Deprotection

Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines [16]

  • Materials: Amine substrate (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv), Triethylamine (1.0 - 1.5 equiv) or Sodium Bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine substrate in the chosen organic solvent in a round-bottom flask.

    • Add the base (e.g., triethylamine) to the solution.

    • Add di-tert-butyl dicarbonate to the mixture.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection using TFA [12][20]

  • Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[12]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protocol 3: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu [17]

  • Materials: Amino acid (1.0 equivalent), Fmoc-OSu (1.05 equivalents), 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate, Dioxane or acetone, Diethyl ether, 1 M Hydrochloric acid, Ethyl acetate.

  • Procedure:

    • Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).

    • In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.

    • Slowly add the Fmoc-OSu solution to the amino acid solution at 0-5°C with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid. Purify the product by recrystallization if necessary.

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis [8]

  • Materials: Fmoc-protected peptide-resin, 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes in a reaction vessel.

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Mix for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams are indispensable for understanding the chemical transformations and logical flows in synthesis.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of amine protection using di-tert-butyl dicarbonate (Boc₂O).

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc ProtonatedAmine Protonated Intermediate ProtectedAmine->ProtonatedAmine + H⁺ CarbamicAcid Carbamic Acid ProtonatedAmine->CarbamicAcid Loss of t-butyl cation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Fmoc_Protection_Mechanism Amine R-NH₂ FmocCl Fmoc-Cl Amine->FmocCl Nucleophilic Attack ProtectedAmine R-NH-Fmoc FmocCl->ProtectedAmine HCl HCl FmocCl->HCl Elimination

Caption: Mechanism of amine protection using Fmoc-Cl.

Fmoc_Deprotection_Mechanism cluster_deprotection Deprotection cluster_trapping Trapping ProtectedAmine R-NH-Fmoc Anion Fluorenyl Anion Intermediate ProtectedAmine->Anion + Piperidine (Base) Dibenzofulvene Dibenzofulvene Anion->Dibenzofulvene β-elimination FreeAmine R-NH₂ Anion->FreeAmine Adduct Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Base-catalyzed deprotection of an Fmoc-protected amine via β-elimination.

SPPS_Workflow_Comparison cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_Start Start with Boc-AA-Resin Boc_Deprotect Deprotection: 25-50% TFA in DCM Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization: Base (e.g., DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple next Boc-Amino Acid Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Repeat Repeat n-1 times Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotect Boc_Cleave Final Cleavage: Strong Acid (HF, TFMSA) Boc_Repeat->Boc_Cleave Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect Deprotection: 20% Piperidine in DMF Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-Amino Acid Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat n-1 times Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Fmoc_Cleave Final Cleavage: TFA 'cocktail' Fmoc_Repeat->Fmoc_Cleave

Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.

References

A Technical Guide to Fmoc-D-Lys(Boc)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the building blocks of peptide synthesis is paramount. This technical guide provides an in-depth overview of N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), a critical derivative of the amino acid lysine (B10760008) used in solid-phase peptide synthesis (SPPS). We will explore its chemical and physical properties, provide a detailed experimental protocol for its use, and illustrate its role in the peptide synthesis workflow.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual-protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1]

The key quantitative data for this compound are summarized in the table below:

PropertyValue
Molecular Formula C₂₆H₃₂N₂O₆[2][3][4][5]
Molecular Weight 468.54 g/mol [2][3][5]
CAS Number 92122-45-7[2][3][4][5]
Appearance White to off-white powder[5]
Melting Point 128-131 °C[2]
Purity Typically ≥98%

The Role of this compound in Solid-Phase Peptide Synthesis

This compound is a standard building block for the introduction of D-lysine residues into a peptide sequence using Fmoc SPPS.[3] The Fmoc group provides temporary protection for the α-amino group and is readily removed by a weak base, typically piperidine (B6355638), allowing for the step-wise elongation of the peptide chain. The Boc group, protecting the ε-amino group of the lysine side chain, is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support resin. This orthogonal protection strategy is a cornerstone of modern peptide synthesis.

Experimental Protocol: Incorporation of this compound in Fmoc SPPS

The following is a generalized experimental protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis. This protocol assumes the synthesis is being carried out on a pre-loaded resin (e.g., Wang or Rink Amide resin) and the preceding amino acid has been deprotected.

Materials and Reagents:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group removed

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: The resin is initially swelled in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection (if necessary):

    • The DMF is drained from the swollen resin.

    • A solution of 20% piperidine in DMF is added to the resin.

    • The mixture is agitated for 5-10 minutes.

    • The deprotection solution is drained, and the process is repeated for another 15-20 minutes to ensure complete removal of the Fmoc group.

    • The resin is then thoroughly washed with DMF (3-5 times) to remove residual piperidine and byproducts.

    • A small sample of the resin beads is subjected to a Kaiser test to confirm the presence of a free primary amine (a positive test indicates successful deprotection).

  • Amino Acid Coupling:

    • In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) and HATU (or another suitable coupling agent, in slight excess to the amino acid) are dissolved in DMF.

    • DIPEA (typically 2 equivalents relative to the amino acid) is added to the activation mixture.

    • The activated amino acid solution is immediately added to the deprotected resin in the reaction vessel.

    • The reaction is allowed to proceed with agitation for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • After the coupling period, a small sample of the resin beads is taken and washed thoroughly with DMF and DCM.

    • A Kaiser test is performed on the washed beads. A negative result (beads remain colorless or yellowish) indicates the successful coupling of the amino acid.

    • If the Kaiser test is positive, the coupling step should be repeated with a freshly prepared activated amino acid solution.

  • Washing:

    • Once the coupling is complete, the reaction solution is drained from the resin.

    • The resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection of the newly added this compound to allow for the coupling of the next amino acid in the sequence.

Visualizing the Fmoc SPPS Workflow

The cyclical nature of Fmoc solid-phase peptide synthesis, as described in the protocol above, can be represented in a clear workflow diagram.

Fmoc_SPPS_Cycle Start Start: Resin with Free Amine Coupling Amino Acid Coupling: 1. Activate this compound   (HATU/DIPEA in DMF) 2. Add to Resin Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Coupling Repeat Cycle

References

Solubility Profile of Fmoc-D-Lys(Boc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Lys(Boc)-OH is a cornerstone building block in solid-phase peptide synthesis (SPPS), prized for its utility in introducing a D-lysine residue with an acid-labile protecting group on its side chain. A thorough understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This technical guide provides a comprehensive overview of the solubility of this compound, presents a detailed experimental protocol for its determination, and offers a logical workflow for practical application in research and drug development.

Core Principles of this compound Solubility

The solubility of this compound is primarily dictated by the interplay of its constituent chemical moieties. The large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus generally imparts good solubility in a range of non-polar and polar aprotic organic solvents. The lysine (B10760008) side chain, protected by the tert-butyloxycarbonyl (Boc) group, adds to the overall lipophilicity of the molecule. Consequently, this compound exhibits favorable solubility in many solvents commonly employed in peptide synthesis. However, the presence of the free carboxylic acid contributes some polar character, influencing its behavior in different solvent systems.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound is not extensively published across all common organic solvents. The following table summarizes available quantitative and qualitative data to guide solvent selection. It is crucial to note that solubility can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.

SolventSolvent TypeSolubility (mg/mL)Molarity (mol/L)Remarks & Citation
Dimethyl Sulfoxide (DMSO)Polar Aprotic100~0.213Quantitative data available.[1]
N,N-Dimethylformamide (DMF)Polar Aprotic~234~0.5Calculated from the observation that 1 mmole is "clearly soluble" in 2 mL of DMF.[1]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighly Soluble (Expected)-NMP is a highly effective solvent for Fmoc-amino acids, and high solubility is anticipated.[2]
Dichloromethane (DCM)ChlorinatedSoluble-Qualitative descriptions indicate solubility.[3]
ChloroformChlorinatedSlightly Soluble-Qualitative descriptions indicate slight solubility.[4]
Ethyl AcetateEsterSoluble-General statements suggest solubility.[3]
Acetonitrile (ACN)Polar AproticSparingly/Slightly Soluble-Qualitative descriptions indicate limited solubility.[4]
Tetrahydrofuran (THF)EtherModerately Soluble (Expected)-Often used in peptide synthesis, moderate solubility is expected.[2]
WaterAqueousSlightly Soluble-The hydrophobic nature of the Fmoc and Boc groups limits aqueous solubility.[3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification is the gold standard.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (anhydrous, HPLC grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles.

  • Quantitative Analysis by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Inject the standard solutions into the HPLC to generate a calibration curve by plotting the peak area against the concentration. The Fmoc group has a strong UV absorbance at approximately 265 nm and 301 nm.

    • Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis HPLC Analysis cluster_calculation Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute filtered sample filtration->dilution standards Prepare standard solutions calibration Generate calibration curve standards->calibration injection Inject sample and standards calibration->injection dilution->injection calculation Determine concentration and calculate solubility injection->calculation

References

A Comprehensive Technical Guide to the Storage, Stability, and Handling of Fmoc-D-Lys(Boc)-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the optimal storage conditions and stability profile of Fmoc-D-Lys(Boc)-OH powder, a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is crucial for ensuring the integrity, purity, and reactivity of this reagent, thereby safeguarding the quality and success of peptide synthesis projects.

Recommended Storage Conditions

This compound is a stable, crystalline powder under proper storage conditions. However, exposure to adverse conditions such as moisture, elevated temperatures, and light can lead to degradation. Recommendations from various suppliers show some variability, underscoring the importance of adhering to a conservative and consistent storage protocol.

For long-term storage, it is recommended to store this compound at 2-8°C.[1][2] Some suppliers also suggest storage at room temperature (15-25°C) or even colder temperatures such as -20°C for short-term and -80°C for long-term storage to maximize shelf life.[3] Regardless of the temperature, the compound should be stored in a dry, well-ventilated place, protected from light, and in a tightly sealed container to prevent moisture absorption and photodegradation.[2]

Table 1: Summary of Recommended Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term)Minimizes thermal degradation and preserves the integrity of the protecting groups.
15-25°C (short-term)Acceptable for routine laboratory use, but prolonged storage at this temperature is not ideal.
-20°C to -80°CMay extend shelf life, particularly for long-term archival purposes.
Humidity Dry environmentThe compound is susceptible to hydrolysis, which can cleave the protecting groups.
Light Protected from lightThe fluorenyl moiety of the Fmoc group is known to be light-sensitive.
Container Tightly sealed containerPrevents moisture ingress and contamination.

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the chemical nature of its two protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amine of the lysine (B10760008) side chain.

Key Stability Characteristics:

  • Thermal Stability: The compound is generally stable at recommended storage temperatures. However, elevated temperatures can promote degradation. Notably, the Fmoc group can be thermally cleaved at high temperatures (e.g., 120°C in DMSO), though the Boc group on the lysine side chain has been observed to be relatively stable under these specific conditions.[4]

  • Hydrolytic Stability: The ester linkage in the Fmoc group and the carbamate (B1207046) linkages of both protecting groups are susceptible to hydrolysis under strongly acidic or basic conditions. The presence of moisture can facilitate this degradation.

  • Photostability: The fluorenyl group is a known chromophore and can absorb UV light, potentially leading to photodegradation. Therefore, protection from light is crucial.

  • Oxidative Stability: While not as extensively documented for this specific molecule, amino acid derivatives can be susceptible to oxidation. Storage in an inert atmosphere can provide additional protection.

Potential Degradation Pathways:

The primary degradation pathways involve the cleavage of the Fmoc and Boc protecting groups.

This compound This compound D-Lys(Boc)-OH D-Lys(Boc)-OH This compound->D-Lys(Boc)-OH Base (e.g., amines) Fmoc-D-Lys-OH Fmoc-D-Lys-OH This compound->Fmoc-D-Lys-OH Acid (e.g., TFA) Dibenzofulvene Dibenzofulvene D-Lys(Boc)-OH->Dibenzofulvene CO2_Fmoc CO2 D-Lys(Boc)-OH->CO2_Fmoc D-Lysine D-Lysine D-Lys(Boc)-OH->D-Lysine Acid Isobutylene Isobutylene Fmoc-D-Lys-OH->Isobutylene CO2_Boc CO2 Fmoc-D-Lys-OH->CO2_Boc Fmoc-D-Lys-OH->D-Lysine Base

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound powder should be designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Table 2: Proposed Stability Testing Protocol for this compound Powder

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Forced Degradation Studies:

Forced degradation (stress testing) is crucial to understand the intrinsic stability of the molecule.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample This compound Powder Hydrolysis Acidic (e.g., 0.1M HCl) Basic (e.g., 0.1M NaOH) Neutral (Water) Sample->Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Sample->Oxidation Photolysis Photolytic (ICH Q1B guideline) Sample->Photolysis Thermolysis Thermal (e.g., 60°C, 80°C) Sample->Thermolysis Analysis RP-HPLC-UV (Purity) LC-MS (Impurity ID) FT-IR (Structural Integrity) Appearance, Color Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermolysis->Analysis Evaluation Assess % Degradation Identify Degradants Elucidate Pathways Analysis->Evaluation

Caption: Experimental workflow for forced degradation studies.

Detailed Methodologies:

  • Sample Preparation: Accurately weigh this compound powder and place it in appropriate containers for each stress condition. For solution-state studies, dissolve the powder in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • Stress Conditions:

    • Hydrolysis: Subject the sample to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

    • Photolysis: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

    • Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and quantifying degradation products. A typical method would use a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products and elucidate their structures.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To monitor changes in the functional groups of the molecule.

    • Visual Inspection: To assess any changes in the physical appearance (e.g., color, crystallinity) of the powder.

Logical Relationship between Storage and Stability

The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates the logical flow from proper storage practices to maintaining the compound's integrity.

cluster_0 Storage Conditions Temp Controlled Temperature (2-8°C) Prevention Prevention of Degradation Pathways Temp->Prevention Humidity Low Humidity Humidity->Prevention Light Protection from Light Light->Prevention Container Tightly Sealed Container Container->Prevention Stability Maintained Chemical and Physical Stability Prevention->Stability Integrity High Purity and Reactivity of this compound Stability->Integrity

Caption: Logical flow from storage conditions to product integrity.

Conclusion

The stability of this compound powder is paramount for its successful application in peptide synthesis. By adhering to the recommended storage conditions of a cool, dry, dark, and tightly sealed environment, researchers can significantly mitigate the risk of degradation. A thorough understanding of the potential degradation pathways, primarily the cleavage of the Fmoc and Boc protecting groups, allows for the implementation of appropriate handling procedures and analytical monitoring. The experimental protocols outlined in this guide, based on established ICH guidelines, provide a robust framework for the systematic evaluation of the stability of this compound, ensuring the use of high-quality reagents in the development of novel peptide-based therapeutics and research tools.

References

A Comprehensive Technical Guide to Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Lys(Boc)-OH, a critical building block in modern peptide synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), outlines methods for its quality control, and explores the biological significance of incorporating D-lysine into peptide structures, including its role in modulating cellular signaling pathways.

Physicochemical Properties

This compound, with the CAS number 92122-45-7, is a derivative of the amino acid D-lysine.[1] It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the side chain is protected by an acid-labile tert-Butoxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application, allowing for the selective deprotection of the Nα-amino group for peptide chain elongation without compromising the side-chain protection.[2]

PropertyValueReferences
CAS Number 92122-45-7[1]
Molecular Formula C₂₆H₃₂N₂O₆[3]
Molecular Weight 468.54 g/mol [3]
Appearance White to off-white powder[3]
Melting Point 120-130 °C[4]
Optical Rotation +11° ± 2.5° (c=1, DMF)[3]
Purity ≥98%[3]
Solubility Soluble in DMF and DMSO.[2]
Storage 2-8°C[5]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for the incorporation of D-lysine residues into synthetic peptides. The D-configuration offers unique advantages, including increased resistance to proteolytic degradation, which can enhance the in vivo stability and therapeutic potential of peptide-based drugs.[6][7] The primary application of this compound is within the well-established Fmoc/tBu strategy of SPPS.

SPPS Workflow Overview

The synthesis of a peptide on a solid support using this compound follows a cyclical process of deprotection, coupling, and washing steps.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage and Side-Chain Deprotection Washing2->Cleavage End of sequence Repeat->Fmoc_Deprotection Purification Peptide Purification and Analysis Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of incorporating this compound into a peptide sequence via manual SPPS.

Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This step is crucial for exposing the reactive sites on the resin.

  • After swelling, drain the DMF from the reaction vessel.

Nα-Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • To the swollen and drained resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for an initial 3-5 minutes and then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Drain the piperidine solution.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (deep blue beads) will confirm the presence of a free primary amine.

Coupling of this compound

This protocol utilizes HATU as the coupling reagent, which is highly efficient, especially for sterically hindered amino acids.

ReagentMolar Equivalents (relative to resin loading)
This compound3.0 - 5.0
HATU2.9 - 4.5
N,N-Diisopropylethylamine (DIPEA)6.0 - 10.0

Procedure:

  • In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.5 eq.) in a minimal amount of DMF.

  • Add DIPEA (6-10 eq.) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates that the coupling is complete.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Final Cleavage and Side-Chain Deprotection

This step cleaves the synthesized peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups, including the Boc group on the D-lysine side chain.

Cleavage Cocktail (Reagent K):

ComponentPercentage (v/v)
Trifluoroacetic Acid (TFA)95%
Water2.5%
Triisopropylsilane (TIS)2.5%

Procedure:

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail components.

  • Dry the crude peptide under vacuum.

Quality Control and Analytical Methods

The purity and identity of both the this compound starting material and the final synthesized peptide must be rigorously assessed.

Analytical MethodPurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment of this compound and the final peptide. Enantiomeric purity determination.Reversed-Phase HPLC for Purity: C18 column, gradient of acetonitrile (B52724) in water with 0.1% TFA. Detection at 220 nm and 254 nm.[8] Chiral HPLC for Enantiomeric Purity: Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) in reversed-phase mode.[8]
Mass Spectrometry (MS) Confirmation of molecular weight of the final peptide.Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of this compound.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11]

Biological Significance and Signaling Pathways

The incorporation of D-amino acids, such as D-lysine, into peptides can significantly alter their biological properties. Peptides containing D-lysine often exhibit enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life.[6] Furthermore, the stereochemistry of lysine (B10760008) can influence the peptide's interaction with biological targets, such as cell membranes and receptors.

Antimicrobial Peptides and Membrane Interaction

A significant application of D-lysine-containing peptides is in the development of novel antimicrobial agents. Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. The introduction of D-lysine can modulate the peptide's helicity and amphipathicity, which are crucial for its interaction with and permeabilization of the membrane.[12] This interaction is generally non-receptor-mediated and is driven by electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane.

Membrane_Interaction cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Pore Pore Formation Lipid_Bilayer->Pore Peptide Aggregation AMP D-Lysine containing Antimicrobial Peptide AMP->Lipid_Bilayer Electrostatic Interaction Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

Mechanism of action for a D-lysine containing antimicrobial peptide.
Modulation of Inflammatory Signaling: The NF-κB Pathway

Recent studies have shown that certain lysine-rich peptides can modulate inflammatory responses. For instance, the peptide L-K6, an analog of temporin-1CEb, has been demonstrated to suppress the expression of inflammatory factors in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by inhibiting key components of the MyD88-dependent signaling pathway, which includes the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. The incorporation of D-lysine in such peptides could enhance their stability and prolong their anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates MAPK MAPK Signaling MyD88->MAPK IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces DK_Peptide D-Lysine Peptide DK_Peptide->TLR4 inhibits DK_Peptide->IKK inhibits

Inhibition of the NF-κB signaling pathway by a lysine-rich peptide.

Conclusion

This compound is an indispensable tool for the synthesis of peptides with enhanced stability and unique biological activities. Its orthogonal protecting groups are perfectly suited for the Fmoc/tBu SPPS strategy. The incorporation of D-lysine offers a powerful approach for the development of novel peptide-based therapeutics, including advanced antimicrobial and anti-inflammatory agents. The detailed protocols and technical information provided in this guide are intended to support researchers in the successful synthesis and application of D-lysine-containing peptides.

References

Stereochemical Nuances in Peptide Synthesis: A Technical Comparison of Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical differences between Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH, their implications in solid-phase peptide synthesis, and their impact on the biological activity of the resulting peptides.

In the precise and intricate world of peptide synthesis, the stereochemistry of amino acid building blocks is a paramount consideration that dictates the structure, function, and therapeutic potential of the final peptide. This guide provides an in-depth analysis of the key distinctions between two enantiomeric protected amino acids, this compound and Fmoc-L-Lys(Boc)-OH, offering a critical resource for professionals in drug discovery and development.

Core Structural and Physicochemical Differences

The fundamental difference between this compound and Fmoc-L-Lys(Boc)-OH lies in the spatial arrangement of the substituents around the alpha-carbon, as depicted in the Fischer projections below. This seemingly subtle variation in chirality gives rise to distinct three-dimensional structures and, consequently, different interactions with other chiral molecules, such as enzymes and receptors.

G cluster_L Fmoc-L-Lys(Boc)-OH cluster_D This compound L_C L_COOH COOH L_C->L_COOH L_H H L_C->L_H L_Sidechain Side Chain (CH₂)₄ NH-Boc L_C->L_Sidechain L_NHFmoc NH-Fmoc L_NHFmoc->L_C D_C D_COOH COOH D_C->D_COOH D_NHFmoc NH-Fmoc D_C->D_NHFmoc D_Sidechain Side Chain (CH₂)₄ NH-Boc D_C->D_Sidechain D_H H D_H->D_C

Figure 1: 2D representation of the stereochemical difference at the alpha-carbon.

These structural differences manifest in their physicochemical properties, most notably their optical rotation. The L-enantiomer rotates plane-polarized light to the left (levorotatory), while the D-enantiomer rotates it to the right (dextrorotatory).

PropertyThis compoundFmoc-L-Lys(Boc)-OH
Molecular Formula C₂₆H₃₂N₂O₆C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol 468.54 g/mol
Melting Point 128-131 °C[1]130-135 °C[2]
Optical Rotation +11° ± 2.5° (c=1, DMF)[3]-11° ± 2° (c=1, DMF)[4]
Solubility Soluble in DMSO and EtOH. Insoluble in water.[5]Soluble in DMSO and EtOH. Slightly soluble in water.[2][6]
Appearance White to off-white powderWhite to off-white powder
CAS Number 92122-45-7[1]71989-26-9[2]

Implications in Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Fmoc-L-Lys(Boc)-OH are utilized in the well-established Fmoc/tBu solid-phase peptide synthesis strategy. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed with a mild base (e.g., piperidine), while the Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine (B10760008) side chain and is cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.

From a procedural standpoint in SPPS, the coupling and deprotection cycles for both enantiomers are identical. The choice between the D- and L-isomer is dictated by the desired stereochemistry of the final peptide.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-AA-OH Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Fmoc_AA2 Couple next Fmoc-AA-OH (D- or L-Lys) Wash2->Fmoc_AA2 Wash3 Wash Fmoc_AA2->Wash3 Repeat Repeat Cycles Wash3->Repeat Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Figure 2: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol is applicable for the incorporation of both this compound and Fmoc-L-Lys(Boc)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • This compound or Fmoc-L-Lys(Boc)-OH

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of this compound or Fmoc-L-Lys(Boc)-OH and a slightly lower molar equivalent of the coupling reagent in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Properties and Biological Activity

The incorporation of D-lysine in place of its natural L-isomer can have profound effects on the resulting peptide's biological properties.

  • Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases.[6] This is because proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

  • Secondary Structure and Conformation: The introduction of a D-amino acid can disrupt or alter the secondary structure (e.g., α-helices, β-sheets) of a peptide.[1] This can lead to changes in receptor binding affinity and specificity.

  • Biological Activity: The altered conformation and increased stability of D-lysine-containing peptides can result in modified biological activity. For instance, in the context of antimicrobial peptides (AMPs), substitution of L-lysine with D-lysine has been shown to reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity, thereby improving the therapeutic index.[2][7]

Differential Signaling Pathway Modulation: A Case Study with Antimicrobial Peptides

While the primary mechanism of many antimicrobial peptides (AMPs) involves direct disruption of the bacterial cell membrane, their interactions with host cells and the subsequent signaling can be modulated by their stereochemistry. Peptides containing L-amino acids are more susceptible to proteolytic degradation, which can generate fragments that may trigger different signaling pathways compared to the intact peptide. Conversely, the increased stability of D-amino acid-containing peptides allows for more sustained interaction with cellular targets.

For example, an L-lysine containing AMP might be partially degraded by cell surface proteases, leading to the release of fragments. These fragments, along with the intact peptide, could interact with various receptors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades like the NF-κB pathway, resulting in an inflammatory response. In contrast, a more stable D-lysine analog would persist in its intact form, potentially leading to a more sustained and specific interaction with its primary target, and a different or attenuated inflammatory signaling outcome.

Signaling_Pathway cluster_L L-Lysine Peptide cluster_D D-Lysine Peptide L_Peptide L-Lys Peptide Proteases Proteases L_Peptide->Proteases L_Receptor Receptor (e.g., TLR) L_Peptide->L_Receptor L_Fragments Peptide Fragments Proteases->L_Fragments L_Fragments->L_Receptor L_Signal Signaling Cascade (e.g., NF-κB) L_Receptor->L_Signal L_Response Inflammatory Response L_Signal->L_Response D_Peptide D-Lys Peptide (Stable) D_Receptor Receptor (e.g., TLR) D_Peptide->D_Receptor D_Signal Altered Signaling D_Receptor->D_Signal D_Response Modulated Response D_Signal->D_Response

Figure 3: Hypothetical differential signaling of L- vs. D-lysine peptides.

Analytical Methods for Stereochemical Purity

Ensuring the enantiomeric purity of the final peptide is crucial. Several analytical techniques can be employed to detect and quantify the presence of the undesired stereoisomer:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide and derivatization of the amino acids, GC-MS on a chiral column can be used to determine the enantiomeric ratio.[2]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of chiral molecules and can be a powerful tool for analyzing peptide stereochemistry.

Conclusion

The choice between this compound and Fmoc-L-Lys(Boc)-OH is a critical design element in peptide synthesis with significant downstream consequences. While their handling in solid-phase peptide synthesis is procedurally identical, the resulting stereochemistry at the lysine position can dramatically influence the peptide's stability, conformation, and biological activity. For drug development professionals, the incorporation of D-lysine offers a valuable strategy to enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to enzymatic degradation. A thorough understanding of these differences is essential for the rational design and successful development of novel and effective peptide drugs.

References

introduction to D-amino acids in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to D-Amino Acids in Peptide Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of D-amino acids into peptide structures is a transformative approach in modern peptide chemistry and drug development. Nature predominantly utilizes L-amino acids for protein synthesis, rendering natural peptides susceptible to rapid degradation by endogenous proteases. This inherent instability severely limits their therapeutic potential. D-amino acids, the non-superimposable mirror images of their L-counterparts, offer a powerful solution to this challenge. By substituting L-amino acids with D-isomers at specific positions, peptides can be engineered to resist enzymatic breakdown, thereby significantly extending their in-vivo half-life and improving bioavailability.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of D-amino acid chemistry. It covers their synthesis and incorporation, their profound impact on peptide stability and conformation, analytical techniques for chiral peptide analysis, and their application in developing next-generation peptide therapeutics.

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, all amino acids exist as two enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] These molecules are mirror images of each other and cannot be superimposed. While the machinery of ribosomal protein synthesis in higher organisms almost exclusively uses L-amino acids, D-amino acids are found in nature, notably in the peptidoglycan cell walls of bacteria and in the venom of certain animals.[1][3][4]

The primary advantage of incorporating D-amino acids into therapeutic peptides stems from their ability to confer remarkable resistance to enzymatic degradation.[5] The body's proteases, which are themselves chiral molecules, have active sites that are stereospecific, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[5] Introducing a D-amino acid creates a stereochemical mismatch that sterically hinders the peptide from fitting into the enzyme's active site.[5] This "stereochemical shield" renders the peptide bond resistant to cleavage, significantly enhancing the peptide's stability in a biological environment.[2][5]

Caption: Stereochemical structures of L-Alanine and its enantiomer, D-Alanine.

Proteolytic_Resistance cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide L-Peptide Chain Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease (Enzyme) Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Amino Acid Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease (Enzyme) Protease_D->Binding_D NoCleavage No Cleavage (Peptide Remains Intact) Binding_D->NoCleavage

Caption: Mechanism of enzymatic degradation for L-peptides and resistance for D-peptides.

Synthesis and Incorporation of D-Amino Acids

Synthesis of D-Amino Acid Monomers

The production of enantiomerically pure D-amino acids is a critical prerequisite for their use in peptide synthesis. While chemical synthesis often yields a racemic mixture (an equal mix of L- and D-forms), several resolution techniques are employed to isolate the desired D-enantiomer.[]

  • Crystallization Resolution: This method exploits the different physical properties of diastereomers. A racemic amino acid mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in solubility.[][7]

  • Enzymatic Resolution: This technique leverages the stereospecificity of enzymes. For example, an acylase enzyme that only acts on the L-form of an N-acyl-DL-amino acid mixture can be used. The enzyme hydrolyzes the N-acyl group from the L-amino acid, allowing the resulting free L-amino acid to be easily separated from the unreacted N-acyl-D-amino acid, which can then be deprotected to yield the pure D-enantiomer.[8][9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for creating peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS).[10] This technique involves assembling a peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[10][11] The process is the same as for L-peptides, simply using a protected D-amino acid at the desired step in the sequence.[12]

SPPS_Workflow Start Start: Resin Support Attach 1. Attach first protected L-amino acid to resin Start->Attach Deprotect1 2. Deprotection (Remove Fmoc group) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_L 3. Couple next protected L-amino acid Wash1->Couple_L Wash2 Wash Couple_L->Wash2 Deprotect2 4. Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_D 5. Couple protected D-amino acid Wash3->Couple_D Wash4 Wash Couple_D->Wash4 Repeat 6. Repeat cycle for remaining amino acids Wash4->Repeat Repeat->Deprotect2 Add more residues Cleave 7. Cleavage from Resin & Side-chain Deprotection Repeat->Cleave Sequence Complete Purify End: Purified Peptide Cleave->Purify

Caption: SPPS workflow for incorporating a D-amino acid into a peptide chain.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a short peptide incorporating a D-amino acid.

1. Resin Preparation:

  • Place Rink Amide resin in a solid-phase synthesis vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling:

  • Dissolve the first Fmoc-protected L-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes to remove the Fmoc protecting group.[11]

  • Wash the resin thoroughly with DMF to remove residual piperidine.

4. Subsequent Amino Acid Coupling (including D-amino acid):

  • For each subsequent amino acid (L- or D-), repeat the coupling step as described in step 2. Protected D-amino acids are used in the same manner as their L-counterparts.[12]

  • After each coupling, perform the deprotection step as described in step 3.

5. Final Cleavage and Deprotection:

  • Once the desired sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.[12]

6. Purification:

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide via mass spectrometry.

Impact of D-Amino Acid Substitution on Peptide Properties

The substitution of an L-amino acid with its D-enantiomer can have a profound and quantifiable impact on the peptide's physicochemical and biological properties.

Enhanced Enzymatic Stability

The most significant advantage of D-amino acid incorporation is the dramatic increase in stability against proteolytic degradation.[2] This translates to a longer biological half-life, a critical factor for therapeutic efficacy.

Peptide SequenceModalityConditionHalf-Life / % RemainingReference
L-Peptide (unspecified)All L-amino acidsProteinase K< 4 hours (0% remaining)[13]
L-Peptide-D-AAC-terminal D-amino acidProteinase K~15% remaining after 24 hours[13]
MUC2 Epitope (tpTPTGTQtpt)D-amino acids in flanksDiluted Human SerumHigh resistance to degradation[14]
MUC2 Epitope (tpTPTGTQtpt)D-amino acids in flanksLysosomal PreparationHigh resistance to degradation[14]
Various L-PeptidesN-terminal D-amino acid(s)Human SerumImproved stability[15]
Various L-PeptidesN- and C-terminal D-amino acidsHuman SerumAlmost full protection[15]
Conformational Changes and Biological Activity

Introducing a D-amino acid can significantly alter a peptide's secondary and tertiary structure.[16] While L-amino acids favor right-handed α-helices, the inclusion of a D-amino acid can disrupt this structure.[17] Conversely, D-amino acids, particularly D-proline, are known to be potent inducers of β-turns, which can be crucial for receptor recognition and binding.[18][19] This conformational modulation can be harnessed to fine-tune a peptide's biological activity, potentially increasing its binding affinity or altering its function from an agonist to an antagonist.[1]

Protein/PeptideD-Amino Acid SubstitutionEffect on StructureΔTm,app (°C) (Change in Melting Temp.)Reference
Villin Headpiece (VHP)L-His27 to D-His27Modest destabilization-1.2 °C[17]
Villin Headpiece (VHP)L-Gln26 to D-Gln26Destabilization-8.2 °C[17]
Villin Headpiece (VHP)L-Glu31 to D-Glu31Destabilization-10.9 °C[17]
Villin Headpiece (VHP)L-Lys30 to D-Lys30Destabilization-12.5 °C[17]
Villin Headpiece (VHP)L-Lys24 to D-Lys24Large destabilization-28.5 °C[17]
Pin1 WW DomainVarious single L-to-D changes in β-sheet coreComplete unfolding at room temp.N/A[20]

Analytical Techniques for Chiral Peptides

Verifying the successful incorporation and chiral purity of D-amino acids requires specialized analytical methods.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[21] CSPs are themselves chiral and interact differently with L- and D-enantiomers, causing them to elute from the column at different times, which allows for their separation and quantification. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for separating underivatized amino acid enantiomers.

Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers

This protocol outlines a general method for analyzing the enantiomeric composition of a hydrolyzed peptide sample.

1. Sample Preparation:

  • Hydrolyze the peptide sample to its constituent amino acids using 6M HCl at 110°C for 24 hours.

  • Neutralize and dilute the hydrolysate in the mobile phase.

2. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: An appropriate Chiral Stationary Phase column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mobile phase suitable for the column and analytes. For teicoplanin-based columns, an LC-MS compatible mobile phase such as an isocratic mixture of acetonitrile/water/TFA is often effective.[21]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) or MS for higher sensitivity and specificity.[22]

3. Analysis:

  • Inject analytical standards of the pure L- and D-amino acids of interest to determine their retention times.

  • Inject the prepared sample hydrolysate.

  • Identify and integrate the peaks corresponding to the L- and D-enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (e.e.) or the ratio of D- to L-amino acids based on the peak areas.

Enzymatic Stability Assay

Assessing the stability of a peptide in the presence of proteases is a direct functional test of the D-amino acid's protective effect.

Experimental Protocol: In Vitro Enzymatic Stability Assay

1. Reagents:

  • Peptide stock solution (L-peptide and D-amino acid-containing peptide).

  • Protease solution (e.g., trypsin, chymotrypsin, or a complex biological fluid like human serum).[5][18]

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA or acetonitrile).

2. Procedure:

  • Incubate the peptide (at a final concentration of ~1 mg/mL) with the protease solution or serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the enzyme/proteins.

3. Analysis:

  • Analyze the supernatant from each time point by RP-HPLC.

  • Monitor the decrease in the peak area of the intact parent peptide over time.

  • Plot the percentage of remaining intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t₁/₂) under the assay conditions.

Applications in Drug Development

The ability to enhance stability and modulate activity makes D-amino acids a cornerstone of modern peptide drug design.[1]

  • Improved Pharmacokinetics: Longer half-life reduces dosing frequency, improving patient convenience and compliance.[23]

  • Oral Bioavailability: Increased resistance to digestive proteases is a key step toward developing orally available peptide drugs.

  • Novel Biological Activity: By altering conformation, D-amino acids can create peptides with novel functions, including superagonists, selective antagonists, or enzyme inhibitors.[1][2]

  • Retro-Inverso Peptides: These are peptides made of D-amino acids in the reverse sequence of a parent L-peptide. This strategy often preserves the side-chain topography necessary for receptor binding while making the entire peptide backbone resistant to proteolysis.[13][24]

  • Drug Delivery: Stable D-peptide hydrogels are being explored as vehicles for the controlled release of drugs and imaging agents.[18][25]

Drug_Development_Flow Start Bioactive L-Peptide Lead Problem Limitation Identified: Poor Proteolytic Stability Start->Problem Strategy Strategy: Strategic L- to D-Amino Acid Substitution Problem->Strategy Synthesis Synthesize Diastereomeric Peptide Analog Strategy->Synthesis Analysis Analyze Properties Synthesis->Analysis Stability Enzymatic Stability Assay Analysis->Stability Test Activity Binding/Functional Assay Analysis->Activity Test Result Result: Improved Stability & Preserved/Modulated Activity Stability->Result Activity->Result End Improved Therapeutic Candidate Result->End

Caption: Logical workflow for developing improved peptide therapeutics using D-amino acids.

Conclusion and Future Outlook

The incorporation of D-amino acids is a powerful and validated strategy to overcome the inherent limitations of natural peptides for therapeutic use. The enhanced proteolytic stability they confer is a direct solution to the challenge of poor in-vivo half-life, paving the way for more effective and bioavailable peptide drugs.[1] As our understanding of the nuanced effects of D-amino acid substitution on peptide conformation and function deepens, so too will our capacity for the rational design of peptides with precisely tailored pharmacokinetic and pharmacodynamic profiles. Future research will continue to explore novel D-amino acid-containing peptides with unique biological activities and enhanced receptor selectivity, further broadening the therapeutic horizon for this versatile class of molecules.[1]

References

The Strategic Incorporation of D-Lysine Derivatives in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, improved efficacy, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of non-canonical amino acids, particularly D-lysine derivatives, has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as their susceptibility to proteolytic degradation. This technical guide provides a comprehensive overview of the core purposes of utilizing D-lysine derivatives in peptide design, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Core Principles and Applications

The substitution of L-lysine with its D-enantiomer introduces a chiral center with an inverted configuration, a seemingly subtle change that imparts profound effects on the peptide's structure and function. The primary rationales for incorporating D-lysine include:

  • Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily recognized and cleaved by proteases. The presence of a D-amino acid at or near a cleavage site disrupts the stereospecific recognition by these enzymes, significantly increasing the peptide's half-life in biological fluids.[1][2][3] This enhanced stability is a critical factor in developing peptide drugs with improved in vivo efficacy.[4][5]

  • Modulation of Biological Activity and Selectivity: The introduction of D-lysine can alter the peptide's three-dimensional conformation, which in turn can influence its binding affinity to receptors and its overall biological activity.[6] In the context of antimicrobial peptides (AMPs), selective D-lysine substitution has been shown to decrease toxicity to eukaryotic cells while retaining potent antimicrobial activity, thereby improving the therapeutic index.[7][8][9] This is often attributed to the disruption of secondary structures like α-helices, which can be crucial for lytic activity against mammalian cells.[7]

  • Conformational Constraints and Structural Diversity: D-amino acids can be used to induce specific turns or secondary structures in a peptide chain, providing a means to explore novel conformational spaces.[6] This can be particularly useful in the design of peptidomimetics and in optimizing receptor-ligand interactions.

The logical workflow for investigating the impact of D-lysine substitution typically involves peptide synthesis, followed by a series of in vitro and in vivo characterizations to assess stability, activity, and toxicity.

experimental_workflow cluster_design Peptide Design & Synthesis cluster_characterization In Vitro Characterization cluster_evaluation Preclinical Evaluation Peptide_Design Parent L-Peptide Design DLys_Analog_Design D-Lysine Analog Design Peptide_Design->DLys_Analog_Design Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) DLys_Analog_Design->Peptide_Synthesis Purification Purification (RP-HPLC) & Characterization (MS) Peptide_Synthesis->Purification Stability_Assay Proteolytic Stability Assay (e.g., in Plasma/Serum) Purification->Stability_Assay Activity_Assay Biological Activity Assay (e.g., MIC, Receptor Binding) Purification->Activity_Assay Toxicity_Assay Cytotoxicity/Hemolysis Assay Purification->Toxicity_Assay Structural_Analysis Structural Analysis (e.g., Circular Dichroism) Purification->Structural_Analysis PK_Studies Pharmacokinetic (PK) Studies Stability_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Models Activity_Assay->Efficacy_Studies Toxicity_Assay->Efficacy_Studies

General workflow for the design and evaluation of D-lysine containing peptides.

Data Presentation: The Impact of D-Lysine Substitution

The effects of incorporating D-lysine derivatives are often quantified through various bioassays. The following tables summarize representative data from studies on antimicrobial peptides, illustrating the impact on activity, toxicity, and structure.

Table 1: Antimicrobial Activity of CM15 and its D-Lysine Diastereomers

PeptideE. coli MIC (μM)S. aureus MIC (μM)S. epidermidis MIC (μM)P. aeruginosa MIC (μM)
CM15 (all L-amino acids)44216
D3,13884>64
D3,7,13888>64
D3,6,7,13,14>64>64>64>64

Data synthesized from a study on the antimicrobial peptide CM15.[7] MIC (Minimal Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Table 2: Cytotoxicity and Structural Properties of CM15 and its D-Lysine Analogs

PeptideHemolysis at 64 μM (%)Macrophage Toxicity (LD50, μM)Helical Content (%)
CM15 (all L-amino acids)~804.565
D1,13~161355
D3,13<6>10045
D3,7,13<1>10026
D3,6,7,13,14<1>100~0 (Random Coil)

Data synthesized from a study on the antimicrobial peptide CM15.[7][8] Hemolysis was assessed against human red blood cells. Macrophage toxicity was determined against RAW264.7 cells. Helical content was estimated by circular dichroism spectroscopy in the presence of lipid vesicles.

Table 3: Serum Stability of HPA3NT3-A2 and its D-Lysine Analog

PeptideStability in 50% Serum
HPA3NT3-A2 (all L-lysine)Degraded over time
HPA3NT3-A2D (all D-lysine)No cleavage observed after 120 min

Data from a study on the antimicrobial peptide HPA3NT3-A2.[10][11] Stability was assessed by HPLC analysis of the peptide after incubation in serum.

The data clearly demonstrate that while D-lysine substitution can lead to a moderate decrease in antimicrobial activity, it dramatically reduces toxicity to eukaryotic cells, resulting in an improved overall therapeutic profile.[7][8] Furthermore, the complete substitution of L-lysine with D-lysine can render a peptide highly resistant to serum proteases.[10][11]

The mechanism by which D-lysine substitution confers protease resistance is based on the stereospecificity of enzyme active sites.

protease_resistance cluster_l_peptide L-Peptide Substrate cluster_d_peptide D-Peptide Substrate cluster_protease Protease Active Site L_Peptide L-Peptide Protease Protease L_Peptide->Protease Stereospecific Binding (Fit) D_Peptide D-Peptide D_Peptide->Protease Steric Hindrance (Misfit) Cleavage Peptide Cleavage Protease->Cleavage Hydrolysis No_Cleavage Peptide Intact Protease->No_Cleavage No Reaction

Stereospecific recognition by proteases.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately assessing the properties of D-lysine-containing peptides.

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.[4]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human or animal plasma (e.g., commercially sourced, heparinized).

  • Quenching/Precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA) or organic solvent mixtures).[12][13]

  • HPLC or LC-MS system for analysis.

  • Low-bind microcentrifuge tubes.

  • Thermomixer or water bath set to 37°C.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Prepare the reaction mixture by spiking the plasma with the test peptide to a final concentration (e.g., 10-50 µM). Vortex gently to mix.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a defined volume of cold quenching solution (e.g., 150 µL). The '0' minute time point should be prepared by adding the quenching solution to the tube before adding the peptide-plasma mixture.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

  • Analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in plasma.

Protocol 2: Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a peptide to its target receptor.[14]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled version of the parent peptide or a known ligand (e.g., with 125I).

  • Unlabeled test peptides (including the D-lysine analog) at various concentrations.

  • Binding buffer (composition is receptor-dependent, but often contains protease inhibitors like bacitracin).[14]

  • Glass fiber filters (pre-treated, e.g., with polyethylenimine, to reduce non-specific binding).[14]

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and a gamma or beta counter.

Procedure:

  • In a 96-well plate, set up the binding reactions in triplicate. Each well will contain:

    • A fixed amount of receptor preparation (e.g., 10-50 µg of membrane protein).

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Varying concentrations of the unlabeled competitor peptide (the D-lysine analog or parent peptide).

    • Binding buffer to reach the final volume.

  • Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the binding affinity (Ki).

Conclusion

The incorporation of D-lysine derivatives is a validated and highly effective strategy in modern peptide drug design. By enhancing proteolytic stability and allowing for the fine-tuning of biological activity and selectivity, this approach directly addresses some of the most significant challenges in the development of peptide-based therapeutics. The judicious application of this technique, guided by rigorous quantitative analysis and standardized experimental protocols, will continue to be a cornerstone in the creation of next-generation peptide drugs with superior pharmacokinetic properties and therapeutic efficacy.

References

A Technical Guide to Fmoc-D-Lys(Boc)-OH: Enhancing Peptide Therapeutics with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), a critical building block for synthesizing peptides with unnatural amino acids. The incorporation of D-amino acids, such as D-lysine, is a paramount strategy in modern peptide drug design, offering significant advantages in stability, bioavailability, and biological activity. This document details the chemical properties, synthesis protocols, and key applications of this versatile derivative.

Introduction: The Stereochemical Advantage

In nature, proteins are almost exclusively composed of L-amino acids. This stereospecificity extends to the body's enzymatic machinery, particularly proteases, which are responsible for peptide degradation. Therapeutic peptides composed of L-amino acids are often limited by rapid enzymatic breakdown, resulting in a short in vivo half-life.

The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a powerful solution. By strategically substituting an L-amino acid with a D-isomer like D-lysine, the peptide backbone becomes sterically hindered and unrecognizable to most endogenous proteases.[1] This modification dramatically enhances proteolytic stability, a key attribute for developing effective and long-lasting peptide therapeutics.[1][2][3][4]

This compound is a cornerstone reagent for this purpose. It features two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine of the D-lysine side chain. This dual-protection scheme is perfectly suited for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for synthesis planning and execution.

PropertyValueReference
CAS Number 92122-45-7[6]
Molecular Formula C₂₆H₃₂N₂O₆[6]
Molecular Weight 468.54 g/mol [6]
Appearance White to off-white powder or crystals[6]
Melting Point 128-131 °C[6]
Purity ≥98%[6]

The Orthogonal Protection Strategy in SPPS

The utility of this compound in peptide synthesis hinges on its orthogonal protecting groups, which can be selectively removed under different chemical conditions. The Fmoc group is cleaved by a base (typically piperidine), while the Boc group is cleaved by a strong acid (typically trifluoroacetic acid, TFA).[5] This allows for the sequential addition of amino acids to the peptide chain without unintended reactions on the lysine (B10760008) side chain, which is only deprotected during the final cleavage step.[5]

Orthogonal_Protection cluster_Fmoc α-Amine Protection cluster_Boc ε-Amine (Side-Chain) Protection cluster_Reagents Deprotection Reagents Fmoc Fmoc-NH-Peptide Piperidine Piperidine (Base) Fmoc->Piperidine Cleaved during each cycle Boc Boc-NH-SideChain TFA TFA (Acid) Boc->TFA Cleaved only during final step SPPS_Workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, IPA) deprotection->wash1 coupling 3. Amino Acid Coupling (this compound, HBTU, DIPEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 loop_cond Last Amino Acid? wash2->loop_cond loop_cond->deprotection No cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) loop_cond->cleavage Yes end_node Purified Peptide cleavage->end_node AMP_Mechanism cluster_membrane Bacterial Membrane (Negative Charge) peptide_free Cationic D-Lys Peptides (+) peptide_bound Peptides bind & form a 'carpet' on surface peptide_free->peptide_bound 1. Electrostatic Attraction micelle Local tension increases, membrane solubilizes peptide_bound->micelle 2. Threshold concentration reached pore Pore formation & Cell Lysis micelle->pore 3. Detergent-like effect OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Oxy D-Lys Oxytocin Analog Oxy->OTR 1. Binding ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC 5. Ca Ca²⁺ Release ER->Ca 6. Response Cellular Responses (e.g., Contraction, Gene Transcription) Ca->Response 7. PKC->Response 6.

References

basic principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Fmoc-based SPPS is a cornerstone of modern peptide synthesis, enabling the creation of complex peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1][2] This document delves into the fundamental chemistry, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that allows for the stepwise construction of a peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The central tenet of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy permits the selective removal of the N-terminal Fmoc group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The synthesis cycle can be broken down into three primary stages:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] The deprotection occurs via a β-elimination mechanism.[2]

  • Washing: Meticulous washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent unwanted side reactions during the subsequent coupling step.[1]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacts with the newly liberated N-terminal amine of the resin-bound peptide to form a new peptide bond.[1] This reaction is facilitated by a coupling reagent.[1]

This cycle is repeated for each amino acid in the desired peptide sequence.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be visualized as a four-stage workflow: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_elongation 2. Chain Elongation Cycle cluster_cleavage 3. Cleavage & Deprotection cluster_purification 4. Purification & Analysis Resin Select Resin Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash Resin (e.g., DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA + Coupling Reagent) Wash1->Coupling Wash2 Wash Resin (e.g., DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Wash Final Wash & Dry Resin Wash2->Final_Wash After final coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (e.g., Cold Diethyl Ether) Cleavage->Precipitation Purification Purify Peptide (e.g., RP-HPLC) Precipitation->Purification Analysis Analyze Peptide (e.g., Mass Spec) Purification->Analysis

High-level workflow of Fmoc solid-phase peptide synthesis.

Key Components and Reagents

The success of Fmoc-SPPS is highly dependent on the appropriate selection of resins, linkers, protecting groups, and coupling reagents.

Resins and Linkers

The choice of resin and linker is crucial as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the conditions required for cleavage.[5][6]

Linker/Resin TypeC-Terminal FunctionalityCleavage ConditionKey Characteristics
Wang Resin Carboxylic AcidStrong Acid (e.g., 95% TFA)Widely used for the synthesis of peptide acids.[5][7]
2-Chlorotrityl Chloride Resin Carboxylic AcidMild Acid (e.g., 0.5% TFA in DCM)Ideal for preparing protected peptide fragments due to its high acid lability.[8]
Rink Amide Resin AmideStrong Acid (e.g., 95% TFA)The standard choice for the synthesis of peptide amides.[5]
Sieber Amide Resin AmideMild Acid (e.g., 1-2% TFA in DCM)Useful for the synthesis of protected peptide amides.[1]
Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine1 Piperidine Piperidine1->Carbanion DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H2N-Peptide-Resin Carbanion->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine2 Piperidine Piperidine2->DBF_Adduct

Mechanism of Fmoc deprotection by piperidine.

ParameterTypical Condition
Reagent 20% (v/v) Piperidine in DMF
Reaction Time 2 x 5-10 minutes

With modern protocols, a two-step deprotection is often recommended for efficiency.[2]

Amino Acid Coupling Reagents

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent is a critical factor in the success of SPPS, influencing efficiency and minimizing side reactions.[2]

ReagentTypeKey Features
HBTU/TBTU Aminium/UroniumWidely used, efficient, and cost-effective.
HATU Aminium/UroniumHighly efficient, especially for difficult couplings, due to the formation of more reactive OAt esters.
PyBOP PhosphoniumGenerates OBt esters; good for routine synthesis.
COMU UroniumHigh efficiency and good solubility.[2]
DIC/HOBt CarbodiimideA classic and cost-effective method, though can be slower.[9]

With contemporary coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can surpass 99%.[2] This high per-step efficiency is paramount for the synthesis of long peptides, as even minor inefficiencies can significantly diminish the overall yield of the full-length product.[2][10]

Experimental Protocols

Adherence to optimized protocols is crucial for the synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.

Resin Preparation and Swelling
  • Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[11]

  • Swelling: Place the resin in a suitable reaction vessel and add DMF. Allow the resin to swell for at least 1 hour to ensure optimal accessibility of the reactive sites.[11][12]

  • Solvent Removal: After swelling, drain the solvent from the reaction vessel.[11]

First Amino Acid Loading (Example: Wang Resin)
  • Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and dissolve in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 15-20 minutes.[8]

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[13]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[8]

Chain Elongation Cycle
  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[12]

    • Agitate for 5 minutes, then drain the solution.[12]

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the Fmoc-adduct.[12]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents), a coupling reagent such as HATU (3.9 equivalents), and an additive like HOBt (4 equivalents) in DMF.[12]

    • Add a base, typically DIPEA (8 equivalents), to the amino acid solution to activate it.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (typically 30-60 minutes), with agitation.

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling byproducts.[8]

  • Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin support and removing the side-chain protecting groups. This is typically achieved using a strong acid cocktail containing scavengers to prevent side reactions.[14]

Reagent K Cleavage Cocktail [15]

ComponentTypical Percentage (v/v)Role
Trifluoroacetic Acid (TFA) 82.5%Strong acid for cleavage and side-chain deprotection.
Phenol 5%Scavenger for tyrosine and tryptophan residues.
Water 5%Scavenger and facilitates hydrolysis.
Thioanisole 5%Scavenger for tryptophan and methionine residues.
1,2-Ethanedithiol (EDT) 2.5%Scavenger for cysteine residues.

Protocol:

  • Final Deprotection: Ensure the N-terminal Fmoc group has been removed from the final amino acid.[14]

  • Washing and Drying: Thoroughly wash the peptide-resin with a solvent like DCM and dry it under a high vacuum.[14]

  • Cleavage Reaction:

    • Place the dried peptidyl-resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approximately 10-40 mL per gram of resin).[15]

    • Stir or agitate the mixture at room temperature for 1 to 2.5 hours.[15]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.[12]

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.[12]

    • Centrifuge the mixture to pellet the crude peptide.[12]

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.[2]

    • Dry the crude peptide under vacuum.[12]

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile methodology that has become indispensable in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, careful selection of reagents, and adherence to optimized protocols are paramount for the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers to effectively implement Fmoc-SPPS in their workflows, enabling the creation of custom peptides for a wide range of scientific applications.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Boc)-OH (Nα-Fmoc-Nε-Boc-D-lysine) is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a D-lysine residue into peptide chains.[1] Its dual-protection strategy, with the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the epsilon-amino group of the side chain, allows for selective deprotection and chain elongation.[1][2] While an indispensable tool in peptide chemistry, a thorough understanding of its safety and handling precautions is paramount to ensure a safe laboratory environment. This guide provides a comprehensive overview of the safety protocols, physical and chemical properties, and handling procedures for this compound.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance or mixture.[3] However, as with any chemical reagent, it is essential to handle it with care and adhere to good laboratory practices. Some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[4] It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for proper storage, handling, and experimental design.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆[3][5]
Molecular Weight 468.54 g/mol [5][6]
Appearance White to off-white powder or crystals[5]
Melting Point 128-131 °C[5]
Solubility Soluble in DMF[6]
Storage Temperature 2-8°C[5]
CAS Number 92122-45-7[5][6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields are recommended to prevent eye contact.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and disposed of properly after handling the compound.[8]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

  • Respiratory Protection: In cases where dust formation is likely, a NIOSH-approved respirator may be necessary.[9]

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4][10]

  • Avoid the formation of dust and aerosols.[4][10]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Use non-sparking tools to prevent electrostatic discharge.[4]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[9]

  • Keep in a cool place, with a recommended storage temperature of 2-8°C.[5]

  • Protect from light.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of accidental exposure or spillage, the following first-aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[4][10]

  • After Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[4][10]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[3][10]

In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[10] Avoid generating dust.

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for safely handling chemical reagents like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Identify Hazards Weighing Weighing in Vented Enclosure PPE_Selection->Weighing SOP_Review Review SOP SOP_Review->PPE_Selection Dissolution Dissolution in Fume Hood Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Spill Spill Response Reaction->Spill If spill occurs Exposure Exposure Response Reaction->Exposure If exposure occurs Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Segregate Waste Documentation Document Experiment Waste_Disposal->Documentation Fire Fire Response

Caption: General laboratory safety workflow for handling chemical reagents.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.[3] Chemical waste should be collected in appropriate, labeled containers and handled by trained personnel or a licensed waste disposal service.

Toxicological and Ecological Information

There is limited specific toxicological and ecological data available for this compound.[7] No significant acute toxicological data has been identified, and information on carcinogenicity and reproductive toxicity is not available.[3] Similarly, there is no available data on its toxicity to aquatic life.[7] Therefore, it is crucial to prevent its release into the environment.

Conclusion

This compound is a valuable reagent in peptide synthesis. While it is not classified as a highly hazardous material, a cautious and informed approach to its handling and storage is essential for maintaining a safe research environment. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure the responsible use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Decoding the Certificate of Analysis for Fmoc-D-Lys(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) for a critical raw material like Fmoc-D-Lys(Boc)-OH is more than a mere formality; it is a gateway to ensuring the quality, reproducibility, and success of peptide synthesis. This in-depth guide provides a comprehensive interpretation of a typical CoA for this compound, detailing the key analytical tests performed, their underlying methodologies, and the significance of the data presented.

Product Identification and General Properties

The CoA begins by unequivocally identifying the compound. This section includes the compound name, its chemical structure, and other key identifiers.

ParameterTypical Specification
Product Name This compound
CAS Number 92122-45-7[1][2][3]
Molecular Formula C₂₆H₃₂N₂O₆[1][2][4]
Molecular Weight 468.54 g/mol [2][4]
Appearance White to off-white or slightly yellow powder/crystals[2]
Storage Temperature 2-8°C or 15-25°C[2]

Quantitative Analysis of Purity and Identity

This core section of the CoA provides a quantitative assessment of the compound's purity and verifies its chemical identity through various analytical techniques.

Analytical TestParameterTypical SpecificationSignificance
High-Performance Liquid Chromatography (HPLC) Purity (Area %)≥ 98.0%Determines the percentage of the desired compound in the sample by separating it from any impurities. A high percentage indicates a pure product, crucial for avoiding side reactions in peptide synthesis.
Thin Layer Chromatography (TLC) Purity≥ 98%[2]A qualitative and semi-quantitative method to assess purity by separating the compound from non-volatile impurities. It serves as a quick purity check.
Enantiomeric Purity D-Enantiomer≥ 99.5%[2]Confirms the stereochemical integrity of the D-lysine backbone, which is critical for the final conformation and biological activity of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMRConforms to structureProvides detailed information about the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei, confirming the presence of the Fmoc, Boc, and lysine (B10760008) moieties.
Infrared (IR) Spectroscopy IdentityPasses test[2]Confirms the presence of key functional groups in the molecule by measuring the absorption of infrared radiation.
Mass Spectrometry (MS) Molecular Ion PeakConforms to Molecular WeightDetermines the mass-to-charge ratio of the molecule, thereby confirming its molecular weight.
Optical Rotation [α]²⁰/DSpecific value (e.g., -10±2°, c=2% in DMF)Measures the rotation of plane-polarized light by the chiral molecule. The specific rotation is a characteristic property of the enantiomer.
Water Content (Karl Fischer) Water≤ 1.00%Quantifies the amount of water in the sample. Excess water can interfere with subsequent reactions in peptide synthesis.
Acidimetric Assay Assay≥ 97.0%A titration method to determine the total amount of acidic substance, providing another measure of purity.
Solubility 1 mmol in 2 ml DMFClearly soluble[2]Ensures the compound will dissolve in the appropriate solvents for use in solid-phase peptide synthesis.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient might be:

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of the hydrogen atoms.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Interpretation: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the presence of the characteristic protons of the Fmoc, Boc, and D-lysine moieties, thus verifying the overall structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

  • Analysis: The instrument ionizes the sample and separates the ions based on their mass-to-charge ratio. The resulting spectrum should show a prominent peak corresponding to the molecular weight of this compound (468.54 g/mol ), often as the protonated molecule [M+H]⁺ at m/z 469.5.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the logical workflow of its analysis.

Fmoc_D_Lys_Boc_OH_Structure cluster_Fmoc Fmoc Group cluster_Lysine D-Lysine Backbone cluster_Boc Boc Group Fmoc Fmoc alpha_N α-N Fmoc->alpha_N Protects α-amino group alpha_C α-C alpha_N->alpha_C COOH COOH alpha_C->COOH side_chain Side Chain alpha_C->side_chain Boc Boc side_chain->Boc Protects ε-amino group CoA_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Review and Documentation cluster_release Product Disposition Sample Raw Material Receipt Sampling Representative Sampling Sample->Sampling Purity Purity Analysis (HPLC, TLC) Sampling->Purity Identity Identity Confirmation (NMR, IR, MS) Sampling->Identity Properties Physicochemical Properties (Appearance, Solubility) Sampling->Properties Chirality Chiral Purity (Optical Rotation, Chiral HPLC) Sampling->Chirality Review Data Review and Comparison to Specifications Purity->Review Identity->Review Properties->Review Chirality->Review CoA_Gen Certificate of Analysis Generation Review->CoA_Gen Release Product Release CoA_Gen->Release Pass Reject Product Rejection CoA_Gen->Reject Fail

References

Methodological & Application

Protocol for Fmoc-D-Lys(Boc)-OH Coupling in Manual Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) incorporating the non-proteinogenic amino acid Fmoc-D-Lys(Boc)-OH. This protocol is designed for use with standard resins such as Wang or Rink Amide resin and follows the widely adopted Fmoc/tBu orthogonal protection strategy.

This compound is a critical building block for synthesizing peptides with enhanced stability against enzymatic degradation or for creating specific three-dimensional conformations. The Nα-Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of amino acid addition, while the Nε-Boc group offers semi-permanent protection of the lysine (B10760008) side-chain, which is removed during the final cleavage from the resin.[1]

General Workflow and Principles

The synthesis of the peptide occurs on a solid support (resin) and proceeds from the C-terminus to the N-terminus.[2] Each cycle of amino acid addition consists of two main steps:

  • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain to expose a free amine.

  • Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and subsequent reaction with the newly exposed amine on the peptide-resin to form a peptide bond.

This cycle is repeated for each amino acid in the sequence. The incorporation of this compound follows this standard procedure.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Suggested Grade/Purity
Resin Wang Resin or Rink Amide Resin100-200 mesh, ~0.5-1.0 mmol/g substitution
Amino Acid This compound≥99.0% Purity
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
Diethyl ether (cold)ACS grade
Deprotection Piperidine (B6355638)Reagent grade
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)≥99.0%
Ethyl (hydroxyimino)cyanoacetate (Oxyma)≥98.0%
HATU≥98.0%
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98.0%
Deionized Water (H₂O)
Monitoring Ninhydrin, Phenol, KCN in PyridineKaiser Test Reagents
Step-by-Step Synthesis Protocol

This protocol assumes a starting scale of 0.1 mmol of resin. Adjust volumes and quantities accordingly for different scales.

Step 1: Resin Swelling

  • Place the resin (e.g., 200 mg of Wang resin with 0.5 mmol/g loading) into a solid-phase synthesis vessel.

  • Add 5 mL of DMF to the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[2]

  • Drain the DMF from the vessel.

Step 2: N-terminal Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes and drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[3]

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a dark blue color).[3][4]

Step 3: this compound Coupling This step outlines two common activation methods. Method A is a standard carbodiimide (B86325) activation, while Method B uses a more potent uronium-based reagent, recommended for potentially difficult couplings.

Method A: DIC/Oxyma Activation

  • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 187.4 mg) and Oxyma (4 equivalents, 0.4 mmol, 56.8 mg) in 3 mL of DMF.

  • Add DIC (4 equivalents, 0.4 mmol, 62 µL) to the solution and allow it to pre-activate for 5 minutes at room temperature.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow or colorless beads).[2][3]

Method B: HATU/DIPEA Activation

  • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.[5] If the test is positive, a second coupling may be necessary.[6]

Step 4: Capping (Optional) If the Kaiser test indicates incomplete coupling after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

Step 5: Continuation of Synthesis Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for the subsequent amino acids in your peptide sequence.

Step 6: Final Cleavage and Side-Chain Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[5]

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[5][7] The TIS acts as a scavenger to trap reactive cations generated during the deprotection of the Boc group and other side-chain protecting groups.[5][8]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[5]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.

Data Presentation

The following tables summarize the quantitative aspects of the protocol.

Table 1: Reagent Equivalents for Coupling Reactions (0.1 mmol scale)

Reagent Method A (DIC/Oxyma) Method B (HATU/DIPEA)
This compound4 eq. (0.4 mmol)3-5 eq. (0.3-0.5 mmol)
Coupling AgentDIC: 4 eq. (0.4 mmol)HATU: 2.9-4.5 eq.
AdditiveOxyma: 4 eq. (0.4 mmol)-
Base-DIPEA: 6-10 eq. (0.6-1.0 mmol)

Table 2: Standard Reaction Times and Monitoring

Step Reaction Time Monitoring Method Expected Result
Fmoc Deprotection5 min + 15 minKaiser TestPositive (Blue Beads)
Coupling1-4 hoursKaiser TestNegative (Yellow Beads)
Cleavage2-3 hoursHPLC/MS of crude productDesired peptide mass

Visualized Workflow

The following diagram illustrates the key steps in a single cycle of this compound incorporation during manual SPPS.

SPPS_Workflow Workflow for a Single Amino Acid Coupling Cycle in Manual SPPS Start Start: Peptide-Resin with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Kaiser1 Step 2: Monitoring (Kaiser Test) Wash1->Kaiser1 Activation Step 3: Amino Acid Activation (e.g., this compound + HATU/DIPEA) Kaiser1->Activation Positive Result (Free Amine) Coupling Step 4: Coupling Reaction Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser2 Step 5: Monitoring (Kaiser Test) Wash2->Kaiser2 End End: Peptide-Resin + 1 AA (Ready for next cycle) Kaiser2->End Negative Result (Complete) Incomplete_Coupling Incomplete Coupling (Repeat Step 4 or Cap) Kaiser2->Incomplete_Coupling Positive Result (Incomplete) Incomplete_Coupling->Coupling

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Lys(Boc)-OH in automated solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-lysine, is a critical strategy in modern drug design to enhance peptide stability against enzymatic degradation. This document offers detailed protocols, data presentation, and workflow visualizations to facilitate the successful synthesis of peptides containing this key building block.

This compound is a derivative of the D-enantiomer of lysine (B10760008) where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This orthogonal protection scheme is fundamental to Fmoc-based SPPS, allowing for the selective deprotection of the alpha-amino group during peptide chain elongation while the side chain remains protected until the final cleavage step.[][4]

Data Presentation

The efficiency of incorporating this compound and the overall success of the peptide synthesis are dependent on the choice of reagents and reaction conditions. Below are tables summarizing expected performance metrics based on commonly used reagents in automated SPPS.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentActivating AgentTypical Coupling Time (Automated)Expected Coupling EfficiencyKey Considerations
HBTU/DIPEA HOBt5-30 minutes>99%Highly efficient and fast-acting.
HATU/DIPEA HOAt5-20 minutes>99.5%Particularly effective for sterically hindered couplings.
DIC/Oxyma Oxyma Pure®15-60 minutes>99%Safer alternative to HOBt/HOAt-based methods, reduces racemization.[5]

Table 2: Comparison of Common Cleavage Cocktails

Cleavage CocktailComposition (v/v)Cleavage TimeTarget ResiduesAdvantages & Disadvantages
TFA/TIS/H₂O 95:2.5:2.52-3 hoursStandard Peptides"Odorless" and effective for most sequences. May not be sufficient for peptides with multiple sensitive residues.
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT2-4 hoursPeptides with Cys, Met, Trp, TyrBroadly applicable for sensitive residues but has a strong odor.
TFA/DCM 50:501-2 hoursAcid-labile resinsMilder cleavage, useful for protected peptide fragments.

Experimental Protocols

The following are detailed protocols for the key stages of automated solid-phase peptide synthesis incorporating this compound. These protocols are intended for use with standard automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a resin appropriate for the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Resin Loading : Place the desired amount of resin into the reaction vessel of the automated synthesizer.

  • Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.

Protocol 2: Automated Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

  • Fmoc Deprotection :

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF.

    • Allow the reaction to proceed for 5-10 minutes. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.

    • Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling (Incorporation of this compound) :

    • In a separate vial, dissolve this compound (3-5 equivalents) and the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add an activator base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution for pre-activation (1-2 minutes).

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for the time specified in Table 1, or as optimized for the specific sequence.

    • Wash the resin thoroughly with DMF.

  • Monitoring (Optional but Recommended) :

    • Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. A positive result (indicating free amines) may necessitate a second coupling step.

Protocol 3: Final Cleavage and Deprotection
  • Final Fmoc Deprotection : After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2, step 1.

  • Resin Washing and Drying :

    • Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin and Side-Chain Deprotection :

    • Add the appropriate cleavage cocktail (see Table 2) to the dried peptide-resin in a cleavage vessel.

    • Gently agitate the mixture at room temperature for the specified duration.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.

Protocol 4: Peptide Purification
  • Dissolution : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Purification : Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilization : Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.

Visualizations

The following diagrams illustrate the key chemical structures and workflows described in these application notes.

Caption: Orthogonal protection scheme of this compound.

Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification cluster_coupling Coupling Step Fmoc_AA This compound Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, DIC/Oxyma) Coupling_Reagent->Activated_AA Activator_Base Activator Base (e.g., DIPEA) Activator_Base->Activated_AA Coupled_Peptide Extended Peptide Chain Activated_AA->Coupled_Peptide Resin_Amine Resin-Bound Peptide with Free N-terminus Resin_Amine->Coupled_Peptide

References

Application Notes and Protocols: Fmoc-D-Lys(Boc)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide therapeutics is a powerful strategy to enhance their pharmacological properties. Fmoc-D-Lys(Boc)-OH, a protected derivative of the D-enantiomer of lysine, is a critical building block in this endeavor. The presence of the D-amino acid confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1][2][3] The orthogonal protection scheme, with the acid-labile Boc group on the side chain and the base-labile Fmoc group on the α-amino group, allows for precise and controlled solid-phase peptide synthesis (SPPS).[4][5]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, with a focus on antimicrobial and anti-inflammatory applications. Detailed protocols for synthesis, purification, and characterization are provided, along with quantitative data on the resulting peptides' biological activity.

Advantages of Incorporating D-Lysine in Therapeutic Peptides

The strategic incorporation of D-lysine into a peptide sequence can offer several advantages:

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a significant increase in the peptide's resistance to degradation.[1][2][3]

  • Improved Bioavailability: Increased stability often translates to improved bioavailability and a longer duration of action in vivo.[1]

  • Modulation of Biological Activity: The altered stereochemistry can lead to unique conformational changes, potentially enhancing receptor binding affinity or altering the mode of action.[2]

  • Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.

Applications in Therapeutic Peptide Synthesis

This compound is particularly valuable in the synthesis of peptides where proteolytic stability and modulated activity are desired.

Antimicrobial Peptides (AMPs)

The substitution of L-lysine with D-lysine in antimicrobial peptides has been shown to enhance their therapeutic index. While sometimes causing a moderate decrease in raw antimicrobial activity, the reduction in toxicity towards eukaryotic cells is often more pronounced, leading to a safer and more effective therapeutic agent.[1]

Example: CM15 Analogs

CM15 is a 15-residue hybrid antimicrobial peptide. Studies on CM15 analogs where L-lysine residues were substituted with D-lysine demonstrated a significant reduction in hemolytic activity and cytotoxicity to mammalian cells, while retaining potent antimicrobial activity against various bacterial strains.[1]

Anti-inflammatory Peptides

Lysine-rich peptides have been shown to possess anti-inflammatory properties. The incorporation of D-lysine can prolong the peptide's presence at the site of inflammation, potentially enhancing its therapeutic effect. Lysine-containing peptides can modulate inflammatory responses by interacting with key signaling pathways such as the MAPK and NF-κB pathways.[6][7]

Data Presentation

The following tables summarize quantitative data from studies on therapeutic peptides synthesized using D-lysine substitutions.

Table 1: Antimicrobial Activity of D-Lysine Containing CM15 Analogs

PeptideSequenceMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CM15 (all L-amino acids)KWKLFKKIGAVLKVL-NH₂42
[D-Lys³, ¹³] CM15K(D-K)WLFKKIGAVLK(D-K)VL-NH₂84
[D-Lys³, ¹⁴] CM15K(D-K)WLFKKIGAVLKV(D-K)L-NH₂84

Data adapted from studies on CM15 analogs.

Table 2: Cytotoxicity and Hemolytic Activity of D-Lysine Containing CM15 Analogs

PeptideCytotoxicity (LD₅₀, µM) vs. Murine MacrophagesHemolysis (%) at 100 µM
CM15 (all L-amino acids)25>60
[D-Lys³, ¹³] CM15>200<10
[D-Lys³, ¹⁴] CM15>200<10

Data adapted from studies on CM15 analogs.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual Fmoc-SPPS for a generic 10-mer peptide containing one this compound incorporation.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma in DMF.

    • Add 4 equivalents of DIC and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for the D-Lys position) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 3 hours.

    • Filter the solution to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Purification and Characterization of the D-Lysine Containing Peptide

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a solution of 50% acetonitrile in water.

    • Purify the peptide using a preparative C18 reverse-phase HPLC column.

    • Use a linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.

    • Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.

  • Characterization by Mass Spectrometry:

    • Lyophilize the purified fractions.

    • Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF mass spectrometry.

  • Purity Analysis:

    • Analyze the purity of the final peptide product using an analytical C18 reverse-phase HPLC column with a similar gradient as in the purification step. Purity should typically be >95%.

Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow Resin 1. Rink Amide Resin Swell 2. Swell in DMF Resin->Swell Deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 4. Couple Fmoc-AA-OH (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling_DLys 6. Couple this compound Deprotection2->Coupling_DLys Wash2 Wash Coupling_DLys->Wash2 Repeat 7. Repeat Cycles Wash2->Repeat Final_Deprotection 8. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 9. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Peptide Purified D-Lys Peptide Purification->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

AMP_Mechanism AMP D-Lysine Containing Antimicrobial Peptide (AMP) Binding Electrostatic Binding AMP->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for D-Lysine containing antimicrobial peptides.

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces LysPeptide D-Lysine Peptide LysPeptide->MAPK Inhibits LysPeptide->NFkB Inhibits

References

Application of Fmoc-D-Lys(Boc)-OH in Antimicrobial Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics to combat this threat.[1][] A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as D-amino acids. The substitution of L-amino acids with their D-enantiomers can significantly increase peptide stability against proteolytic degradation, reduce cytotoxicity towards mammalian cells, and in some cases, modulate antimicrobial activity.[3][4]

Fmoc-D-Lys(Boc)-OH is a crucial building block for the synthesis of AMPs with enhanced properties. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the D-lysine side chain. This orthogonal protection scheme allows for the selective deprotection of the α-amino group during solid-phase peptide synthesis (SPPS), enabling the stepwise elongation of the peptide chain.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of AMPs.

Advantages of Incorporating D-Lysine into Antimicrobial Peptides

The introduction of D-lysine residues into AMP sequences offers several advantages:

  • Increased Proteolytic Stability: Natural proteases typically exhibit stereospecificity for L-amino acids. Peptides containing D-amino acids are therefore more resistant to enzymatic degradation, leading to a longer in vivo half-life.[4]

  • Reduced Cytotoxicity: Substitution of L-lysine with D-lysine can disrupt the formation of amphipathic α-helical structures that are often responsible for the hemolytic activity and toxicity of AMPs towards eukaryotic cells.[3][7] This can lead to a significant improvement in the therapeutic index of the peptide.

  • Modulated Antimicrobial Activity: The effect of D-lysine substitution on antimicrobial activity can vary depending on the peptide sequence and the target pathogen. In some cases, it can lead to enhanced or retained activity, while in others, a moderate decrease may be observed.[3][8]

Data Presentation: Quantitative Analysis of D-Lysine Substituted Antimicrobial Peptides

The following tables summarize the quantitative data from studies on the antimicrobial peptide CM15 and its diastereomeric analogs containing D-lysine substitutions. CM15 is a hybrid peptide derived from cecropin (B1577577) A and melittin.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of CM15 and its D-Lysine Analogs [3]

PeptideSequenceE. coli (MIC, µM)S. aureus (MIC, µM)S. epidermidis (MIC, µM)P. aeruginosa (MIC, µM)
CM15Ac-KWKLFKKIGAVLKVL-NH₂22232
D¹,¹³Ac-K(d)WKLFKKIGAVLK(d)VL-NH₂448128
D³,¹³Ac-KWK(d)LFKKIGAVLK(d)VL-NH₂48464
D³,⁷,¹³Ac-KWK(d)LFK(d)KIGAVLK(d)VL-NH₂8168128

Table 2: Cytotoxicity of CM15 and its D-Lysine Analogs [3]

PeptideHemolysis (% at 100 µM)Macrophage Viability (LD₅₀, µM)
CM15~60%~3.5
D¹,¹³~40%~5.4
D³,¹³<10%78
D³,⁷,¹³<5%98

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a D-Lysine Containing Antimicrobial Peptide

This protocol outlines the manual solid-phase synthesis of a hypothetical 15-amino acid AMP with the sequence Ac-K(d)WKLFKKIGAVLK(d)VL-NH₂ (D¹,¹³ analog of CM15) using Fmoc chemistry.

1.1. Materials and Reagents:

  • This compound

  • Rink Amide MBHA resin

  • Fmoc-L-amino acids (Ala, Gly, Ile, Leu, Lys(Boc), Phe, Trp(Boc), Val)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water (HPLC grade)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

1.2. Resin Preparation and Swelling:

  • Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

1.3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

1.4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.

  • Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another hour.

  • Wash the resin with DMF (3 times) and DCM (3 times).

1.5. Peptide Chain Elongation:

  • Repeat steps 1.3 and 1.4 for each amino acid in the sequence, using this compound at the desired positions.

1.6. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3 times) and DCM (3 times).

1.7. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. For a peptide containing Trp, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). A simpler cocktail for peptides without sensitive residues is TFA/TIS/water (95:2.5:2.5).[9]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization of the Synthetic Peptide

2.1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 5% to 95% acetonitrile over 30-60 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.[10][11]

2.2. Characterization by Mass Spectrometry:

  • Analyze the purified fractions by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm the molecular weight of the synthesized peptide.[12][13]

2.3. Purity Analysis:

  • Assess the purity of the final peptide product by analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_characterization Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Chain_Elongation Repeat for each Amino Acid Washing->Chain_Elongation Chain_Elongation->Fmoc_Deprotection N_Acetylation N-terminal Acetylation Chain_Elongation->N_Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection N_Acetylation->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis Purity_Analysis Analytical HPLC Purification->Purity_Analysis Biological_Assays Biological Assays (MIC, Cytotoxicity) Purification->Biological_Assays

Caption: Experimental workflow for the synthesis and characterization of a D-lysine containing antimicrobial peptide.

mechanism_of_action AMP D-Lysine Containing AMP (Cationic) Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Anionic) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion into Membrane Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption (Pore Formation / Carpet Model) Membrane_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis and Bacterial Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of action for D-lysine containing antimicrobial peptides.

Conclusion

This compound is an indispensable reagent for the synthesis of modified antimicrobial peptides with improved therapeutic profiles. The incorporation of D-lysine can enhance proteolytic stability and reduce cytotoxicity, thereby increasing the potential for clinical development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of peptide-based drug discovery and development.

References

Application Notes and Protocols for Site-Specific Bioconjugation using Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Boc)-OH for the site-specific bioconjugation of peptides. The orthogonal protection strategy offered by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amine of the D-lysine side chain allows for precise control over the location of conjugation.[1][2][3][4] This methodology is invaluable for the development of advanced therapeutics, diagnostics, and research tools, including fluorescently labeled probes, PEGylated peptides with improved pharmacokinetic profiles, and antibody-drug conjugates (ADCs).[1][5][6][7] The incorporation of D-lysine can also enhance peptide stability against enzymatic degradation.[8]

Principle of the Method

The core of this technique lies in the principles of solid-phase peptide synthesis (SPPS) and orthogonal protection.[2][3] The peptide is assembled on a solid support, with the α-amino group of each incoming amino acid temporarily protected by an Fmoc group. After each coupling step, the Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid.[9]

The this compound is incorporated at the desired position in the peptide sequence. The Boc group on the D-lysine side chain is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][10] This selective deprotection of the lysine (B10760008) side chain, while the peptide remains attached to the solid support with other side-chain protecting groups intact, exposes a primary amine that serves as a specific handle for conjugation.[4]

Alternatively, for on-resin conjugation where final cleavage with strong acid is not desired for the labeling step, an even more orthogonal protecting group strategy can be employed, such as using Fmoc-D-Lys(Dde)-OH, where the Dde group is removed with hydrazine.[11][12][13] However, for the purposes of these notes, we will focus on the widely used Fmoc/Boc strategy.

Data Presentation

Table 1: Quantitative Comparison of Bioconjugation Efficiencies
Bioconjugation MoietyConjugation ChemistryOn-Resin/SolutionTypical Molar Excess of MoietyTypical Reaction TimeReported Efficiency (%)Reference(s)
Fluorescein isothiocyanate (FITC)Isothiocyanate-AmineOn-Resin or Solution1.2 - 10 equivalents2 - 4 hours> 90%[3][11]
mPEG-NHS ester (5 kDa)NHS Ester-AmineOn-Resin or Solution5 - 20 equivalents1 - 4 hours> 95%[14]
Maleimide-activated drugThiol-Maleimide (two-step)Solution3-fold excess1.5 hoursHigh[15]
Azide-functionalized cargoClick Chemistry (SPAAC)On-Resin or Solution1.5 - 5 equivalents1 - 12 hours> 95%[16]

Note: Efficiencies can be sequence and substrate-dependent. Optimization of reaction conditions is recommended.

Table 2: Representative Analytical Data for a Model Fluorescently Labeled Peptide
PeptideSequenceModificationCalculated Mass (Da)Observed Mass (ESI-MS) (Da)HPLC Purity (%)
Unlabeled PeptideAc-Tyr-Gly-Gly-Phe-D-Lys-NH₂None639.7639.8> 98%
FITC-Labeled PeptideAc-Tyr-Gly-Gly-Phe-D-Lys(FITC)-NH₂FITC on D-Lys side chain1028.11028.2> 95%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol describes the manual synthesis of a model pentapeptide (Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • This compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (this compound):

    • Pre-activate a solution of this compound (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2, 3 (using the next Fmoc-amino acid), and 4 for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and shake for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Lys Couple This compound Deprotection1->Coupling_Lys Wash1 Wash Coupling_Lys->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH Deprotection2->Coupling_Phe Wash2 Wash Coupling_Phe->Wash2 Elongation Repeat for Gly, Gly, Tyr(tBu) Wash2->Elongation Deprotection_Final Final Fmoc Deprotection Elongation->Deprotection_Final Acetylation N-terminal Acetylation Deprotection_Final->Acetylation Peptide_Resin Protected Peptide-Resin Acetylation->Peptide_Resin

Caption: Solid-Phase Peptide Synthesis Workflow.

On-Resin Fluorescent Labeling of the D-Lysine Side Chain

This protocol describes the selective deprotection of the Boc group and subsequent labeling with Fluorescein isothiocyanate (FITC).

Materials:

  • Protected Peptide-Resin from section 3.1

  • TFA/DCM solution (1:1 v/v) with 2.5% TIS

  • DIPEA

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMF

Protocol:

  • Selective Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Treat the resin with a solution of 1% TFA in DCM for 5 minutes. Repeat this step 5 times.

    • Wash the resin with DCM (5x) and DMF (5x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x).

  • Fluorescent Labeling:

    • Prepare a solution of FITC (1.5 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

    • Add the FITC solution to the resin and shake in the dark at room temperature for 4 hours.

    • Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents. Dry the resin under vacuum.

Labeling_Workflow Peptide_Resin Protected Peptide-Resin Boc_Deprotection Selective Boc Deprotection (1% TFA/DCM) Peptide_Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization Labeling FITC Labeling Neutralization->Labeling Wash Wash Labeling->Wash Labeled_Peptide_Resin Labeled Peptide-Resin Wash->Labeled_Peptide_Resin

Caption: On-Resin Fluorescent Labeling Workflow.

Cleavage, Purification, and Characterization

Protocol:

  • Cleavage from Resin: Treat the dried labeled peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide pellet under vacuum. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry (e.g., ESI-MS) and assess its purity by analytical HPLC.

Application Example: Antimicrobial Peptides and Membrane Disruption

Peptides incorporating D-amino acids, such as D-lysine, often exhibit enhanced resistance to proteolysis, making them promising candidates for antimicrobial agents.[8] The primary mechanism of action for many cationic antimicrobial peptides is the disruption of the bacterial cell membrane.

The positively charged D-lysine side chains of the peptide interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately cell death.

AMP_Mechanism cluster_Peptide Antimicrobial Peptide (AMP) cluster_Bacteria Bacterial Cell AMP Cationic Peptide (with D-Lysine) Membrane Bacterial Membrane (Negatively Charged) AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Destabilization Intracellular Intracellular Components Leakage Cell Death Pore->Leakage Leakage of Contents

Caption: Antimicrobial Peptide Mechanism of Action.

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency Steric hindrance; peptide aggregation.Use a more potent coupling reagent (e.g., HATU); increase coupling time; perform a double coupling.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the number of TFA/DCM treatments or slightly increase the TFA concentration (e.g., to 2%).
Low Labeling Efficiency Hydrolysis of the labeling reagent; steric hindrance.Use anhydrous solvents; increase the molar excess of the labeling reagent; extend the reaction time.
Multiple Peaks in HPLC Incomplete reactions; side reactions during cleavage.Optimize coupling and deprotection steps; ensure efficient scavenging during cleavage.

Conclusion

The use of this compound provides a robust and versatile platform for the site-specific bioconjugation of peptides. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize custom bioconjugates for a wide range of applications in research, diagnostics, and drug development. Careful optimization of each step is crucial for achieving high purity and yield of the final product.

References

Application Notes and Protocols for the Synthesis of Branched Peptides with Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of branched peptides is a key strategy in modern drug discovery and development, enabling the creation of novel structures with enhanced biological activity, stability, and therapeutic potential. Branched peptides, such as peptide dendrimers and multiple antigen peptides (MAPs), offer multivalent presentation of epitopes or bioactive sequences, leading to improved receptor binding and immunological responses. The use of D-amino acids, such as D-lysine, can further enhance the proteolytic stability of these peptides, prolonging their in vivo half-life.[1]

Fmoc-D-Lys(Boc)-OH is a critical building block for the construction of these complex architectures via solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions at each cycle of peptide elongation.[2][3] The Boc (tert-butyloxycarbonyl) group, on the other hand, offers stable, orthogonal protection of the ε-amino group of the D-lysine side chain. This Boc group is resistant to the piperidine (B6355638) treatment used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3][4] This orthogonal protection strategy is fundamental to selectively building peptide chains from both the α-amino and ε-amino groups of the D-lysine residue, thereby creating a branching point.[5]

These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the synthesis of branched peptides utilizing this compound.

Principle of Orthogonal Protection in Branched Peptide Synthesis

The core principle enabling the synthesis of branched peptides is the use of orthogonal protecting groups. In the context of using this compound, the strategy is as follows:

  • Fmoc Group (Temporary Nα-Protection): Protects the α-amino group of the incoming amino acid. It is removed at the beginning of each coupling cycle with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2]

  • Boc Group (Semi-Permanent Side-Chain Protection): Protects the ε-amino group of the D-lysine side chain. It remains intact during the entire peptide chain elongation process, including the repeated Fmoc deprotection steps.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, a strong acid, such as TFA, is used to simultaneously cleave the peptide from the solid support and remove the Boc protecting group from the D-lysine side chain, along with other acid-labile side-chain protecting groups.

This strategy allows for the initial synthesis of a linear peptide chain. Subsequently, after the removal of a different, more labile protecting group on the lysine (B10760008) side chain (if unsymmetrical branching is desired), or by using a lysine-core approach, additional peptide chains can be synthesized from the lysine's side chain. For simple symmetrical branching originating from a single lysine, the peptide chains are grown from both the α- and ε-amino groups after initial coupling of the lysine to the resin.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Symmetrical Branched Peptide

This protocol describes the synthesis of a model symmetrical branched peptide with two identical peptide chains attached to the α- and ε-amino groups of a single D-lysine residue, which is anchored to a solid support.

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (this compound):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Simultaneous Deprotection of α-Fmoc and ε-Boc groups (for symmetrical branching):

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to remove both the Fmoc and Boc groups. This step is specific for creating a symmetrical branch from the first amino acid. For building a linear chain first, one would proceed with standard Fmoc deprotection.

  • Branched Chain Elongation:

    • Neutralize the resin with 10% DIPEA in DMF.

    • Couple the next Fmoc-protected amino acid to both free amino groups simultaneously using the activation method described in step 2.

    • Repeat the cycle of Fmoc deprotection (20% piperidine in DMF) and coupling for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.

Protocol 2: Synthesis of a Lysine-Core Peptide Dendrimer (Generation 1)

This protocol outlines the synthesis of a first-generation (G1) peptide dendrimer, resulting in four peptide chains attached to a core of two D-lysine residues.

Procedure:

  • Resin Preparation and First Lysine Coupling:

    • Follow steps 1 and 2 from Protocol 1 to swell the resin and couple the first this compound.

  • Deprotection of the α-Amino Group:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the α-amino position, leaving the ε-Boc group intact.

    • Wash the resin thoroughly.

  • Coupling of the Second Lysine Layer:

    • Couple another molecule of this compound to the deprotected α-amino group using the standard coupling procedure. This creates a linear Lys-Lys structure on the resin.

  • Simultaneous Deprotection of all Fmoc Groups:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc groups from both lysine residues, exposing two new α-amino groups. The ε-Boc groups remain.

  • Building the First Generation Branches:

    • Simultaneously couple the first amino acid of the desired peptide sequence to the two exposed α-amino groups.

    • Continue the peptide chain elongation on both branches using standard Fmoc-SPPS cycles (deprotection and coupling).

  • Final Cleavage and Deprotection of all Protecting Groups:

    • Once the desired peptide sequences are synthesized on the two branches, perform the final cleavage and deprotection using a TFA-based cocktail as described in Protocol 1. This step will cleave the peptide from the resin and remove the ε-Boc groups from both lysine residues, exposing their ε-amino groups.

  • Building the Second Set of Branches:

    • The resulting peptide in solution now has two free ε-amino groups. The desired peptide sequence can be built upon these groups using solution-phase synthesis methods, or the entire process can be repeated on-resin if an orthogonal protecting group strategy was used for the ε-amino groups initially. A more common solid-phase approach involves using a building block like Boc-Lys(Fmoc)-OH to introduce the branching points, allowing for sequential deprotection and synthesis on the α- and ε-amino groups.

  • Purification and Characterization:

    • Purify and characterize the final peptide dendrimer as described in Protocol 1.

Quantitative Data Summary

The yield and purity of synthesized branched peptides can vary significantly depending on the complexity of the peptide, the length of the branches, and the efficiency of the coupling and deprotection steps. The following tables provide representative data from the literature for peptides synthesized using lysine-based branching strategies.

Table 1: Representative Yield and Purity of Branched Peptides

Peptide TypeBranching StrategyCrude Purity (by HPLC)Final Yield (after purification)Reference
G2 Lysine Defect DendrimerSolid-Phase SynthesisHigh (Precipitation sufficient)82%[5]
G3 Lysine Defect DendrimerSolid-Phase SynthesisHigh (Precipitation sufficient)86%[5]
Glycated 15-mer PeptideSite-specific incorporation55%36%[6]
Ubiquitin-Histone ConjugateMicrowave-assisted SPPS75%10-20%[7]
Antimicrobial Peptide ChimeraMicrowave-assisted SPPS77%Not Reported[7]

Table 2: Common Reagents and Conditions for Branched Peptide Synthesis

StepReagent/ConditionTypical Concentration/RatioTypical Duration
Resin SwellingDMF or DCM-30-60 minutes
Fmoc DeprotectionPiperidine in DMF20% (v/v)2 x 10 minutes
Amino Acid CouplingFmoc-AA:Coupling Reagent:DIPEA1:1:2 (equivalents to resin functional groups)1-2 hours
Final CleavageTFA/TIS/H₂O95:2.5:2.5 (v/v/v)2-3 hours
PrecipitationCold Diethyl Ether-30 minutes at -20°C

Visualizations

Experimental Workflow for Symmetrical Branched Peptide Synthesis

G Workflow for Symmetrical Branched Peptide Synthesis A 1. Resin Swelling (Rink Amide in DMF) B 2. Coupling of this compound A->B C 3. Simultaneous Deprotection (TFA Cocktail to remove Fmoc & Boc) B->C D 4. Neutralization (DIPEA in DMF) C->D E 5. Coupling of First Amino Acid (onto both α- and ε-amino groups) D->E F 6. Iterative SPPS Cycles (Fmoc Deprotection & Coupling) E->F G 7. Final Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) F->G H 8. Precipitation (Cold Diethyl Ether) G->H I 9. Purification (RP-HPLC) H->I J 10. Characterization (Mass Spectrometry, Analytical HPLC) I->J G Conceptual Pathway of Enhanced Signaling by Branched Peptides cluster_0 Cell Membrane R1 Receptor 1 Agg Receptor Aggregation & Clustering R1->Agg R2 Receptor 2 R2->Agg BP Branched Peptide (Multivalent Ligand) BP->R1 Binds BP->R2 Binds Sig Downstream Signaling Cascade Amplification Agg->Sig Resp Enhanced Cellular Response Sig->Resp

References

Methods for Cleaving the Boc Group from the Lysine Side Chain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the ε-amino function of lysine (B10760008) residues in peptide synthesis and other organic chemistry applications. Its stability under various conditions and its susceptibility to cleavage under specific acidic conditions make it an invaluable tool. The removal of the Boc group, or deprotection, is a critical step that requires careful consideration of the substrate's sensitivity, the presence of other protecting groups, and the desired reaction efficiency. This document provides detailed protocols for common methods of Boc cleavage from the lysine side chain, a summary of quantitative data, and visualizations to aid in method selection and execution.

Data Presentation: Comparison of Boc Deprotection Methods

The selection of a deprotection method is a critical decision that can impact yield, purity, and the integrity of the target molecule. The following tables summarize quantitative and qualitative data for the most common methods.

Table 1: Acidic Deprotection Methods - Quantitative Comparison

Method/ReagentTypical ConcentrationSolventReaction TimeTypical YieldPurityKey Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)[1]Dichloromethane (DCM)[1]30 min - 2 hours[2]High to Quantitative[1]Generally High[1]Fast and efficient. Potential for t-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required.[1][3] The resulting TFA salt can sometimes be difficult to crystallize.[1]
Hydrogen Chloride (HCl) 4 M[2]1,4-Dioxane[2]~30 minutes[2]High to Quantitative[1]Often High[1]Can be highly selective.[4] The resulting hydrochloride salt is often a crystalline solid, aiding in purification.[1]
HCl in other solvents 1-4 M[1]Methanol, Ethyl Acetate[1]1 - 6 hours[4]HighHighSlower than HCl in dioxane but can offer different selectivity.

Table 2: Non-Acidic and Milder Deprotection Methods - Overview

MethodReagent/ConditionTypical Reaction TimeTypical YieldKey AdvantagesKey Limitations
Thermal Deprotection Heat (150°C or higher)[5]Hours to days[5]Substrate dependent, can be lowAvoids the use of acids.[5]High temperatures can cause side reactions like racemization or elimination.[5] Not suitable for thermally sensitive substrates.
Lewis Acid Catalysis e.g., FeCl₃, ZnBr₂, AlCl₃[6]Varies with substrate and catalystGood to highCan be highly selective under mild conditions.Stoichiometric amounts of the Lewis acid may be required.[6] The catalyst can be difficult to remove.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and efficient methods for Boc deprotection.[2]

Materials:

  • Boc-protected lysine substrate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), Anisole, or Thioanisole) - optional but recommended for substrates with sensitive residues like Trp or Met[1]

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected lysine substrate in anhydrous DCM in a round-bottom flask to a typical concentration of 10-20 mg/mL.[2]

  • Reagent Preparation: Prepare the deprotection solution by adding TFA to the DCM to a final concentration of 25-50% (v/v).[2] If the substrate contains sensitive residues, add a scavenger (e.g., 2-5% TIS) to the solution.[2]

  • Deprotection Reaction: Add the TFA/DCM solution to the dissolved substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

    • To precipitate the deprotected amine salt, add cold diethyl ether to the residue and triturate.

    • Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.[2]

    • Dry the product under vacuum. The product is typically obtained as a TFA salt.[2]

Protocol 2: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453)

This method is known for its speed and high efficiency, often providing a crystalline hydrochloride salt of the deprotected amine.[1][2]

Materials:

  • Boc-protected lysine substrate

  • 4 M HCl in 1,4-dioxane solution

  • Anhydrous 1,4-dioxane

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]

  • Deprotection Reaction: Add the 4 M HCl in 1,4-dioxane solution to the flask. Typically, 5-10 equivalents of HCl are used per equivalent of the Boc group.[2]

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes.[2] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Upon completion, evaporate the solvent under reduced pressure.

    • Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected lysine.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.[2]

Visualizations

Boc Deprotection Reaction Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Lys_Boc Lysine-NH-Boc Protonated_Boc Lysine-NH-Boc(H+) Lys_Boc->Protonated_Boc + H+ H_plus H+ Carbamic_Acid [Lysine-NH-COOH] Protonated_Boc->Carbamic_Acid Elimination tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Lys_NH2 Lysine-NH3+ Carbamic_Acid->Lys_NH2 Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+ Experimental_Workflow start Start: Boc-Protected Lysine Substrate dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA or HCl solution) dissolve->add_reagent reaction Stir at Room Temperature add_reagent->reaction monitor Monitor Reaction Progress (TLC/HPLC) reaction->monitor workup Reaction Work-up monitor->workup Reaction Complete evaporate Evaporate Solvent and Excess Reagent workup->evaporate precipitate Precipitate Product with Anti-solvent (e.g., Diethyl Ether) evaporate->precipitate isolate Isolate Product (Filtration/Centrifugation) precipitate->isolate dry Dry Product Under Vacuum isolate->dry end End: Deprotected Lysine Salt dry->end Decision_Tree start Start: Choose a Boc Deprotection Method acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive speed_critical Is reaction speed critical? acid_sensitive->speed_critical No consider_mild Consider milder acidic conditions or non-acidic methods acid_sensitive->consider_mild Yes crystalline_product Is a crystalline product preferred? speed_critical->crystalline_product No use_tfa Use TFA in DCM speed_critical->use_tfa Yes crystalline_product->use_tfa No use_hcl Use 4M HCl in Dioxane crystalline_product->use_hcl Yes

References

Application Notes and Protocols for Standard Fmoc Deprotection with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS).[1] Its widespread use is due to its stability in acidic conditions and its lability to mild bases, which permits an orthogonal protection strategy alongside acid-labile side-chain protecting groups.[1][2] The critical step of removing the Fmoc group to expose the N-terminal amine for the next coupling reaction is most commonly accomplished with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] This process, known as Fmoc deprotection, occurs through a β-elimination mechanism.[1]

This document provides detailed application notes, experimental protocols, and quantitative data for standard Fmoc deprotection conditions using piperidine, addressing key reaction parameters, monitoring techniques, and potential side reactions.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed process that proceeds in two main stages.[1][2]

  • Proton Abstraction: Piperidine, a secondary amine, functions as a base to abstract the acidic proton from the C9 position of the fluorenyl ring system.[2]

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of the highly reactive electrophile, dibenzofulvene (DBF), and the release of the free N-terminal amine of the peptide chain.[1][2]

  • DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophilic scavenger, trapping the DBF intermediate to form a stable, UV-active DBF-piperidine adduct.[1][2] This crucial step prevents the DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[1]

Fmoc_Deprotection_Mechanism cluster_step1 Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction 1. Proton Abstraction Piperidine_Base + Piperidine (Base) Intermediate Carbanion Intermediate Beta_Elimination 2. β-Elimination Intermediate->Beta_Elimination Free_Amine H₂N-Peptide-Resin DBF Dibenzofulvene (DBF) Scavenging 3. Scavenging DBF->Scavenging Piperidine_Scavenger + Piperidine (Scavenger) Adduct DBF-Piperidine Adduct Proton_Abstraction->Intermediate Beta_Elimination->Free_Amine Beta_Elimination->DBF Scavenging->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Standard Deprotection Conditions

The efficiency of Fmoc removal is influenced by piperidine concentration, solvent, reaction time, and temperature. The most widely accepted standard condition for SPPS is 20% (v/v) piperidine in DMF at room temperature.[3][4]

Data Presentation: Common Fmoc Deprotection Conditions
ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>99%The most common and effective concentration for rapid and complete deprotection.[5][6]
10% (v/v) in DMFHighMay require longer reaction times; can be used to minimize base-related side reactions.[6]
30-55% (v/v) in DMF>99%Used in some protocols, but 20% is generally sufficient.[7][8]
Solvent N,N-Dimethylformamide (DMF)HighStandard polar aprotic solvent providing good resin swelling and reaction rates.[2][5]
N-Methyl-2-pyrrolidone (NMP)HighAn alternative to DMF with similar properties.[7][8]
"Green" Solvents (e.g., 2-MeTHF, GVL)VariableUsed to reduce environmental impact, but may show slower kinetics compared to DMF.[5][9]
Reaction Time 2 x 5-10 minutes>99%A two-step deprotection (e.g., 2 min + 8 min) is standard to ensure completeness.[3][10]
Single 10-20 minute step>99%Also effective, particularly for non-problematic sequences.[7][8]
Temperature Room Temperature (~20-25°C)>99%Standard condition; generally sufficient for complete reaction without inducing side reactions.[3][6]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF (Prepare fresh daily)

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Manual SPPS reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling (if starting with dry resin): Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[2]

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the swollen resin (approx. 10 mL per gram of resin).[3] Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 2-3 minutes at room temperature.[3][11]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution.[3] Continue agitation for an additional 5-15 minutes to ensure complete deprotection.[3][12]

  • Drain: Drain the deprotection solution. The combined filtrates containing the DBF-piperidine adduct can be used for UV monitoring (see Protocol 2).

  • Washing: Wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.[11] This step is critical to prevent residual base from interfering with the subsequent coupling step.

  • Solvent Exchange (Optional): Wash the resin with DCM (3 times) and/or IPA (3 times) before proceeding to the coupling step, depending on the requirements of the subsequent chemistry.

  • Confirmation (Optional): Perform a qualitative ninhydrin (B49086) (Kaiser) test on a few resin beads.[2][13] A positive result (blue beads) confirms the presence of free primary amines and successful deprotection.[2]

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantification of Fmoc group removal by measuring the absorbance of the DBF-piperidine adduct.[12]

Materials:

  • Collected filtrate from the deprotection steps (Protocol 1, Step 5)

  • Deprotection solution (20% piperidine in DMF) for use as a blank

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Collect Filtrate: Combine the drained solutions from both deprotection steps.

  • Dilute Sample: Dilute a known volume of the collected filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Prepare Blank: Use the fresh 20% piperidine in DMF solution as the blank reference.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for the DBF-piperidine adduct, which is approximately 301 nm.[12] Some protocols also use 290 nm or 300 nm.[4][12]

  • Calculate Resin Loading: The extent of Fmoc deprotection, which corresponds to the loading of the first amino acid or the efficiency of the previous coupling, can be calculated using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.

Workflow and Logic Diagrams

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Add_Pip_1 Add 20% Piperidine/DMF (2-3 min agitation) Swell->Add_Pip_1 Drain_1 Drain Solution Add_Pip_1->Drain_1 Add_Pip_2 Add Fresh 20% Piperidine/DMF (5-15 min agitation) Drain_1->Add_Pip_2 Collect_Filtrate Collect Filtrate for UV Drain_1->Collect_Filtrate Drain_2 Drain Solution Add_Pip_2->Drain_2 Wash_DMF Wash Resin with DMF (5-7 times) Drain_2->Wash_DMF Drain_2->Collect_Filtrate Kaiser_Test Qualitative Kaiser Test? Wash_DMF->Kaiser_Test End Ready for Coupling UV_Test Quantitative UV Test? Collect_Filtrate->UV_Test Kaiser_Test->End No Perform_Kaiser Perform Kaiser Test Kaiser_Test->Perform_Kaiser Yes Result Blue Beads = Success Yellow Beads = Failure Perform_Kaiser->Result Result->End

Caption: Experimental workflow for Fmoc deprotection and monitoring.

Troubleshooting and Side Reactions

While robust, Fmoc deprotection with piperidine is not without potential complications. Incomplete deprotection and base-catalyzed side reactions are the primary concerns.

Data Presentation: Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Steric hindrance from bulky protecting groups or peptide sequence.[14] - Peptide aggregation on the resin.[15] - Inadequate resin swelling.[16] - Insufficient reaction time or reagent concentration.- Increase deprotection time or perform additional deprotection cycles. - Use a stronger base system (e.g., 2% DBU / 2% piperidine in DMF).[3] - Use solvents known to disrupt aggregation (e.g., NMP). - Ensure complete resin swelling before starting.
Aspartimide Formation - Base-catalyzed cyclization, especially at Asp-Gly or Asp-Ser sequences.[15][17]- Use a milder deprotection cocktail (e.g., 5-10% piperazine (B1678402) in DMF/Ethanol).[16] - Add 0.1 M HOBt to the piperidine solution to suppress the side reaction.[17] - Use side-chain protecting groups on Asp designed to minimize this reaction.
Diketopiperazine Formation - Intramolecular cyclization of the N-terminal dipeptide upon deprotection, cleaving it from the resin.[18]- Couple the third amino acid immediately after deprotecting the second. - Use 2-chlorotrityl or other highly sterically hindered resins.
Racemization - Racemization of the C-terminal amino acid, particularly Cys, can be catalyzed by piperidine.[17]- Use a less basic deprotection reagent like piperazine.[17] - Minimize exposure time to the base.

References

The Strategic Incorporation of Fmoc-D-Lys(Boc)-OH in the Synthesis of Cyclic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, cyclic peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, improved receptor affinity, and greater conformational rigidity compared to their linear counterparts. A key building block in the construction of these sophisticated molecules is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-D-lysine, or Fmoc-D-Lys(Boc)-OH. The incorporation of the D-enantiomer of lysine (B10760008) provides a strategic advantage by increasing resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide.[1] Furthermore, the orthogonal protection scheme of the Fmoc group on the α-amine and the Boc group on the ε-amine allows for selective deprotection and modification, making it an invaluable tool for various cyclization strategies, most notably the formation of side-chain to side-chain lactam bridges.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of monocyclic and bicyclic peptides. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel cyclic peptide therapeutics.

Data Presentation: A Comparative Overview of Cyclization Parameters

The efficiency of peptide cyclization is influenced by several factors, including the peptide sequence, the point of cyclization, and the reaction conditions. The following tables summarize quantitative data for representative cyclization reactions, providing a baseline for expected outcomes.

Cyclization Strategy Coupling Reagent Solvent Reaction Time Typical Yield (%) Reference
On-Resin Side-Chain Lactam BridgePyBOP/DIPEADMF2-4 hours70-90[3]
On-Resin Side-Chain Lactam BridgeHATU/HOAt/DIPEANMP2-4 hours75-95[4]
Solution-Phase Head-to-TailHBTU/HOBt/DIPEADMF12-24 hours20-50[2]
Solution-Phase Side-Chain Lactam BridgePyAOP/DIEADMF1-2 hours40-60[5]

Table 1: Comparison of Common Cyclization Conditions. This table outlines typical reagents, solvents, reaction times, and expected yields for different peptide cyclization strategies. NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) are common solvents, while PyBOP, HATU, and HBTU are frequently used coupling reagents.

Peptide Type Cyclization Method Crude Purity (%) Purified Yield (%) Reference
Cyclic RGDfK (on-resin)Head-to-Tail60-7520-35[6]
Lactam-Bridged Antimicrobial Peptide (on-resin)Side-Chain to Side-Chain50-7015-30[7]
Bicyclic Peptide (solution-phase)Orthogonal Lactam Bridges30-505-15[8]

Table 2: Representative Yields and Purities for Cyclic Peptides. This table provides an overview of the expected crude purity and final purified yield for different types of cyclic peptides synthesized using solid-phase and solution-phase methods.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of cyclic peptides using this compound.

Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the synthesis of a cyclic peptide via an amide bond between the side chain of a D-lysine residue and an L-aspartic acid residue. This strategy relies on the use of orthogonal protecting groups that can be selectively removed while the peptide is still attached to the solid support.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • This compound

  • Fmoc-L-Asp(OAll)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HATU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Allyl deprotection reagent: Pd(PPh₃)₄, Phenylsilane (B129415)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Methodology:

  • Linear Peptide Synthesis:

    • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

    • Perform standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide sequence. Incorporate this compound and Fmoc-L-Asp(OAll)-OH at the desired positions.

    • Use a 4-fold excess of Fmoc-amino acids, HATU, and HOBt, and an 8-fold excess of DIPEA for each coupling step.

    • Monitor coupling completion using the Kaiser test.

  • Selective Side-Chain Deprotection:

    • Allyl Group Removal (Aspartic Acid):

      • Wash the peptide-resin with DCM.

      • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM for 30 minutes. Repeat this step once.

      • Wash the resin thoroughly with DCM and DMF.

    • Boc Group Removal (D-Lysine):

      • Wash the peptide-resin with DCM.

      • Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.

      • Wash the resin thoroughly with DCM and DMF to neutralize.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the pellet with cold ether and dry under vacuum.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

On_Resin_Cyclization_Workflow start Fmoc-Rink Amide Resin spps Linear Peptide Synthesis (Fmoc-SPPS) start->spps deprotect_all Selective Allyl Deprotection (Pd(PPh₃)₄) spps->deprotect_all deprotect_boc Selective Boc Deprotection (TFA/DCM) deprotect_all->deprotect_boc cyclization On-Resin Cyclization (PyBOP/DIPEA) deprotect_boc->cyclization cleavage Cleavage & Deprotection (TFA Cocktail) cyclization->cleavage purification RP-HPLC Purification cleavage->purification product Purified Cyclic Peptide purification->product

On-Resin Side-Chain Cyclization Workflow
Protocol 2: Synthesis of a Cyclic RGD Peptide - c(RGDfK)

Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent and selective ligands for integrin receptors, which are involved in cell adhesion and signaling.[9] The incorporation of a D-amino acid, such as D-phenylalanine (f), enhances the peptide's stability. This protocol describes the on-resin synthesis of c(RGDfK), where the lysine side chain can be further functionalized. While this example uses D-Phe, the principle of incorporating a D-amino acid for stability is a key concept.

Methodology:

  • Linear Peptide Synthesis:

    • The linear peptide H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Boc)-OH is assembled on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS.

  • On-Resin Cyclization:

    • The N-terminal Fmoc group is removed with 20% piperidine in DMF.

    • The resin is washed thoroughly with DMF.

    • The on-resin cyclization is performed using a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Cleavage and Deprotection:

    • The cyclic peptide is cleaved from the resin and the side-chain protecting groups are removed using a TFA/TIS/H₂O (95:2.5:2.5) cocktail.

  • Purification:

    • The crude peptide is purified by RP-HPLC to yield the final c(RGDfK) peptide.

Application in Bicyclic Peptide Synthesis

This compound, in conjunction with other orthogonally protected lysine derivatives (e.g., Fmoc-L-Lys(Alloc)-OH), is instrumental in the synthesis of bicyclic peptides. These structures offer even greater conformational constraint and can mimic complex protein epitopes.

General Strategy:

  • Linear Synthesis: A linear peptide is synthesized on a solid support, incorporating this compound and another orthogonally protected lysine, such as Fmoc-L-Lys(Alloc)-OH, at the desired positions for the two rings.

  • First Cyclization (On-Resin): The Alloc group is selectively removed using a palladium catalyst, and the first lactam bridge is formed on-resin.

  • Second Cyclization (On-Resin or Solution-Phase): The Boc group on the D-lysine is then removed, and the second cyclization is performed.

  • Cleavage and Purification: The final bicyclic peptide is cleaved from the resin and purified.

Bicyclic_Peptide_Synthesis_Workflow start Solid Support spps Linear Peptide Synthesis (with Orthogonal Lys) start->spps deprotect1 Selective Deprotection 1 (e.g., Alloc removal) spps->deprotect1 cyclization1 First On-Resin Cyclization deprotect1->cyclization1 deprotect2 Selective Deprotection 2 (e.g., Boc removal) cyclization1->deprotect2 cyclization2 Second On-Resin Cyclization deprotect2->cyclization2 cleavage Cleavage & Global Deprotection cyclization2->cleavage product Purified Bicyclic Peptide cleavage->product

General Workflow for Bicyclic Peptide Synthesis

Characterization of Cyclic Peptides

The successful synthesis and purity of cyclic peptides must be confirmed through rigorous analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to purify the crude cyclic peptide and to assess its final purity. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used with a C18 column.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final cyclic peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence, although fragmentation patterns of cyclic peptides can be complex.

Biological Context: Integrin Signaling Pathway

Cyclic RGD peptides, often synthesized with D-amino acids for stability, are potent antagonists of integrin receptors, particularly αvβ3.[9] Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, regulating processes such as cell proliferation, survival, and migration. The binding of a cyclic RGD peptide to integrin αvβ3 can block the natural ligand binding and inhibit downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, which is often dysregulated in cancer.[2]

Integrin αvβ3 Signaling Pathway Inhibition

Conclusion

This compound is a versatile and essential building block for the synthesis of robust and biologically active cyclic peptides. Its orthogonal protecting groups facilitate a range of cyclization strategies, including the formation of side-chain lactam bridges and the construction of complex bicyclic architectures. The incorporation of the D-lysine enantiomer enhances proteolytic stability, a critical attribute for therapeutic peptides. The detailed protocols and application notes provided herein offer a comprehensive resource for researchers aiming to leverage the unique properties of this compound in the development of next-generation cyclic peptide therapeutics.

References

Application Notes: Incorporating Modified D-Lysine Residues Using Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified amino acids into peptides is a cornerstone of modern chemical biology and drug discovery. Lysine (B10760008), with its reactive ε-amino side chain, is a primary site for post-translational modifications (PTMs) that dictate protein function, signaling, and degradation. The use of D-amino acids, such as D-lysine, offers a strategic advantage by significantly enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles for therapeutic candidates.

Fmoc-D-Lys(Boc)-OH is a critical building block for this purpose. It employs an orthogonal protection strategy where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][] This dual protection allows for the precise and controlled incorporation of D-lysine into a peptide sequence via standard Solid-Phase Peptide Synthesis (SPPS), after which the side chain can be deprotected for further modification or used as is.[1][3]

Core Concept: The Orthogonal Protection Strategy

The power of this compound lies in its orthogonal nature. The Fmoc group is selectively removed using a mild base (e.g., piperidine) to allow for peptide chain elongation, while the Boc group on the side chain remains completely stable under these conditions.[] Conversely, the Boc group is stable to the repetitive basic treatments but is efficiently removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][3] This selective deprotection is fundamental to synthesizing complex and modified peptides with high fidelity.

Orthogonal_Protection cluster_Fmoc Fmoc/tBu SPPS Cycle cluster_Boc Final Cleavage Start Fmoc-AA-Resin Deprotection H₂N-AA-Resin Start->Deprotection 20% Piperidine (B6355638) in DMF (Base Treatment) Coupling Fmoc-AA(PG)-AA-Resin Deprotection->Coupling Fmoc-AA(PG)-OH, Activator (Peptide Bond Formation) Coupling->Deprotection Repeat Cycle FinalPeptide Resin-Bound Peptide (Side Chains Protected with Boc/tBu) Coupling->FinalPeptide Synthesis Complete CleavedPeptide Free Peptide in Solution (All Protecting Groups Removed) FinalPeptide->CleavedPeptide TFA + Scavengers (Acid Treatment)

Figure 1. Orthogonality of Fmoc and Boc protecting groups in SPPS.

Applications in Research and Drug Development

  • Enhanced Metabolic Stability : Peptides incorporating D-lysine are resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life, a critical feature for peptide therapeutics.

  • Conformational Constraint : The D-configuration can induce specific turns or secondary structures in the peptide backbone, leading to altered and potentially improved receptor binding affinity and selectivity.

  • Scaffold for Branched Peptides : The ε-amino group of lysine serves as a natural branching point for constructing multivalent peptides, vaccine candidates (e.g., Multiple Antigenic Peptides, MAPs), or drug delivery systems.[4]

  • Site for Post-Synthetic Modification : After incorporation and selective deprotection of an orthogonally protected lysine (e.g., using Fmoc-D-Lys(Mtt)-OH), the free side-chain amine can be functionalized with a wide array of moieties, including:

    • Fluorophores and Quenchers for creating FRET-based protease substrates.[5]

    • Biotin for affinity purification or detection.

    • Polyethylene Glycol (PEG) to improve solubility and pharmacokinetic properties.[6]

    • Lipids to enhance cell membrane permeability or promote self-assembly.[7]

    • Mimics of Post-Translational Modifications like acetylation or methylation to study their impact on protein-protein interactions and signaling.

Featured Signaling Pathway: The Ubiquitination Cascade

Lysine residues are the primary targets for ubiquitination, a PTM that governs protein degradation and signaling.[8][9] Synthetic peptides containing specifically ubiquitinated lysine residues are invaluable tools for studying the enzymes involved in this pathway (E1, E2, E3 ligases, and deubiquitinating enzymes, DUBs).

Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP → AMP+PPi E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Conjugation Substrate Substrate Protein with Target Lysine Substrate->E3 Binding Proteasome Proteasome Degradation Ub_Substrate->Proteasome Poly-Ub Signal

Figure 2. The enzymatic cascade of protein ubiquitination.

Experimental Protocols

Protocol 1: Standard Incorporation of this compound via Manual Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating an this compound residue on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow Overview:

SPPS_Workflow A 1. Resin Swelling (DMF) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Washing (DMF, DCM) B->C D 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) C->D E 5. Washing (DMF) D->E F Repeat B-E for Each Amino Acid E->F F->B Next AA G 6. Final Fmoc Deprotection F->G Final AA H 7. Final Washing (DMF, DCM, MeOH) G->H I 8. Cleavage & Deprotection (TFA/TIS/H₂O) H->I J 9. Precipitation & Purification (Cold Ether, RP-HPLC) I->J

Figure 3. Standard workflow for Fmoc solid-phase peptide synthesis.

Methodology:

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours with gentle agitation.[10] Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain, and add a fresh 20% piperidine solution.

    • Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.[11]

  • First Amino Acid Coupling:

    • In a separate tube, dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • To confirm coupling completion, perform a Kaiser test.[12] A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Chain Elongation (Incorporating this compound):

    • Repeat the Fmoc deprotection step (Step 2).

    • Prepare the activated solution of This compound (4 eq.) as described in Step 3.

    • Couple the activated this compound to the resin-bound peptide chain for 1-2 hours.

    • Perform a Kaiser test and wash the resin as in Step 3.

    • Continue this cycle of deprotection and coupling for all subsequent amino acids in the sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x), and dry it under vacuum.

    • Prepare a cleavage cocktail, typically TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS and water act as scavengers to prevent side reactions.[13][14]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[13]

    • Filter the cleavage mixture away from the resin beads into a collection tube.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[15]

    • Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

Quantitative data from peptide synthesis can vary based on sequence, scale, and purification methods. The following tables provide a comparative overview of protecting groups and representative synthesis outcomes.

Table 1: Comparison of Orthogonal Protecting Groups for Lysine Side Chain

Protecting Group Abbreviation Deprotection Conditions Orthogonal To Key Application
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) Fmoc (Base-labile) Standard incorporation of Lys in Fmoc-SPPS.[14]
Trifluoroacetyl Tfa Aqueous Base (e.g., Piperidine) Fmoc, Acid-labile groups On-resin synthesis of branched or cyclic peptides.[11]
4-Methyltrityl Mtt Very Mild Acid (e.g., 1% TFA in DCM) Fmoc, Boc/tBu On-resin side-chain modification under mild conditions.[16]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF Fmoc, Acid-labile groups On-resin modification; less stable than ivDde.[14][16]

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Acid- and Base-labile groups | On-resin cyclization and modification under neutral conditions.[16] |

Table 2: Representative Yields and Purity in SPPS

Peptide Description Synthesis Strategy Purity / Yield Reference / Note
Fructated 15-mer Peptide Fmoc-SPPS with modified Lys Crude product peak area: 55% Based on RP-HPLC analysis of a complex modified peptide.[17]
Unmodified 15-mer Peptide Fmoc-SPPS Crude product peak area: 65% A control synthesis for comparison.[17]
Theoretical 70-mer Peptide Fmoc-SPPS (Calculation) 50% Overall Yield Assumes a 99.5% efficiency for each of the 140 steps (coupling and deprotection).[18]

| Theoretical 70-mer Peptide | Fmoc-SPPS (Calculation) | 1.4% Overall Yield | Assumes a lower 97% efficiency per step, highlighting the need for optimization.[18] |

Troubleshooting and Key Considerations

  • Incomplete Coupling: Bulky residues like D-lysine or adjacent amino acids can cause steric hindrance.[19] To mitigate this, consider double coupling, extending the reaction time, or using a more potent coupling reagent like HATU.[12]

  • Aggregation: Hydrophobic sequences can aggregate on the resin, blocking reagent access. Using specialized resins (e.g., PEG-based) or chaotropic salts can improve solvation.[13]

  • Side Reactions during Cleavage: The tert-butyl cation generated during Boc deprotection can modify sensitive residues like Trp or Met. The inclusion of scavengers (TIS, water, EDT) in the cleavage cocktail is critical to suppress these side reactions.[14][20]

  • Incomplete Deprotection: If Fmoc deprotection is sluggish, a small amount of DBU (1-2%) can be added to the piperidine solution to increase its basicity and efficiency.[14][20]

References

Application Notes and Protocols for Fmoc-D-Lys(Boc)-OH in Peptide-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Boc)-OH, a chiral amino acid derivative, in the development of robust and effective peptide-drug conjugates (PDCs). The incorporation of D-lysine into peptide sequences offers a strategic advantage by enhancing peptide stability against enzymatic degradation, a critical factor in improving the in vivo half-life and therapeutic efficacy of PDCs.

Introduction to this compound in PDC Development

This compound is a pivotal building block in solid-phase peptide synthesis (SPPS) for constructing PDCs. Its unique structural features, including the acid-labile Boc (tert-butoxycarbonyl) protecting group on the ε-amino side chain and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group, allow for orthogonal protection strategies. This enables the selective deprotection of the lysine (B10760008) side chain for the site-specific conjugation of therapeutic payloads, such as cytotoxic agents, while the peptide remains anchored to the solid support.

The use of the D-enantiomer of lysine is particularly advantageous for PDCs. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. By strategically substituting L-lysine with D-lysine, the resulting peptide backbone becomes less recognizable to these enzymes, significantly increasing its stability and circulation time.[1][2] This enhanced stability is crucial for ensuring that the PDC can reach its target tissue and exert its therapeutic effect before being prematurely cleared from the system.

Key Applications

The application of this compound in PDC development is broad and impactful, enabling the creation of targeted therapeutics for various diseases, primarily cancer. The D-lysine residue serves as a stable anchoring point for a variety of payloads via different linker chemistries.

Applications include:

  • Targeted Cancer Therapy: PDCs can be designed to target specific receptors overexpressed on cancer cells. The peptide component acts as a homing device, delivering a potent cytotoxic drug directly to the tumor site, thereby minimizing off-target toxicity and improving the therapeutic index.[3][4]

  • Antimicrobial Peptides: The incorporation of D-lysine can enhance the stability and efficacy of antimicrobial peptides, making them more effective against a range of pathogens.[1]

  • Targeted Delivery of Imaging Agents: The lysine side chain can be conjugated to imaging agents for diagnostic purposes, allowing for the visualization of specific cell populations or tissues.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆[5]
Molecular Weight 468.54 g/mol [5]
Appearance White powder or crystals[5]
Melting Point 128-131 °C[5]
Solubility Soluble in DMF, DMSO, and other polar organic solvents[6]
Storage 2-8°C[5]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a peptide-drug conjugate using this compound. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence, drug, and linker used.

Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a D-lysine residue for subsequent drug conjugation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (blue beads).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), OxymaPure® (4 equivalents), and DIC (4 equivalents) in DMF.

    • Pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (yellow/colorless beads).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

Workflow for Solid-Phase Peptide Synthesis of a D-Lysine Containing Peptide

sps_workflow start Start: Fmoc-Rink Amide Resin resin_swelling Resin Swelling (DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) fmoc_deprotection->coupling repeat_cycle Repeat Cycle for Each Amino Acid coupling->repeat_cycle repeat_cycle->fmoc_deprotection Next Amino Acid incorporate_d_lys Incorporate This compound repeat_cycle->incorporate_d_lys At D-Lys Position final_peptide Peptide-Resin with Protected D-Lys(Boc) repeat_cycle->final_peptide End of Sequence incorporate_d_lys->coupling

Caption: Workflow for the solid-phase synthesis of a peptide containing a protected D-lysine residue.

On-Resin Selective Boc Deprotection and Drug Conjugation

This protocol describes the selective removal of the Boc protecting group from the D-lysine side chain and the subsequent conjugation of a drug-linker entity.

Materials:

  • Peptide-resin with protected D-Lys(Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Drug-linker construct with a reactive group (e.g., NHS ester)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Selective Boc Deprotection:

    • Wash the peptide-resin with DCM (3 times).

    • Treat the resin with a solution of 30% TFA in DCM (v/v) for 30 minutes. Note: This condition is generally sufficient to remove the Boc group without significantly cleaving the peptide from a standard acid-labile resin like Rink Amide. Optimization may be required.[7]

    • Wash the resin thoroughly with DCM (5 times) to remove TFA.

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).

    • Wash the resin with DMF (5 times).

  • Drug-Linker Conjugation:

    • Dissolve the drug-linker construct (2-3 equivalents) in DMF.

    • Add the solution to the resin.

    • Add DIEA (4-5 equivalents) to the reaction mixture.

    • Agitate the mixture overnight at room temperature.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Workflow for On-Resin Drug Conjugation

drug_conjugation_workflow start Start: Peptide-Resin with Protected D-Lys(Boc) boc_deprotection Selective Boc Deprotection (30% TFA/DCM) start->boc_deprotection neutralization Neutralization (10% DIEA/DMF) boc_deprotection->neutralization conjugation Drug-Linker Conjugation (Drug-Linker-NHS, DIEA) neutralization->conjugation final_pdc_resin PDC-Resin conjugation->final_pdc_resin

Caption: Workflow for the on-resin selective deprotection and drug conjugation to the D-lysine side chain.

Cleavage, Purification, and Characterization of the PDC

This protocol details the final steps of cleaving the PDC from the resin, followed by its purification and characterization.

Materials:

  • PDC-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water)

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Cleavage from Resin:

    • Wash the PDC-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude PDC.

  • Precipitation and Isolation:

    • Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the PDC.

    • Wash the pellet with cold diethyl ether and dry it.

  • Purification:

    • Dissolve the crude PDC in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the PDC using preparative RP-HPLC.

    • Collect the fractions containing the pure PDC.

  • Characterization:

    • Confirm the identity and purity of the final PDC using analytical RP-HPLC and mass spectrometry.

Quantitative Data

The strategic incorporation of D-lysine in place of L-lysine can significantly impact the biological properties of a peptide, leading to improved therapeutic potential. The following table presents a comparative analysis of an antimicrobial peptide (CM15) and its diastereomers containing D-lysine substitutions, highlighting the effects on antimicrobial activity and cytotoxicity.

Table 1: Comparative Biological Activity of L-Lysine vs. D-Lysine Containing Peptides

PeptideMinimal Inhibitory Concentration (MIC) against S. aureus (µM)LD₅₀ against Murine Macrophages (µM)Selectivity Index (LD₅₀/MIC)Reference
CM15 (all L-amino acids)23.81.9[1]
D1,13 (D-Lys at pos. 1 & 13)45.41.35[1]
D3,13 (D-Lys at pos. 3 & 13)27839[1]
D3,7,13 (D-Lys at pos. 3, 7 & 13)49824.5[1]

Data adapted from a study on the antimicrobial peptide CM15 and its D-lysine analogs.[1] The results demonstrate that specific D-lysine substitutions can dramatically decrease cytotoxicity (increase LD₅₀) while maintaining potent antimicrobial activity, leading to a significantly improved selectivity index.

Case Study: A D-Lysine Containing PDC Targeting FGFR2

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that is often overexpressed in various cancers, making it an attractive target for targeted therapies. A novel peptide, LLC2B, containing non-natural amino acids for enhanced stability, was identified to bind with high affinity to FGFR2. This peptide was then conjugated to the potent cytotoxic agent DM1 to create a PDC.

PDC Components:

  • Peptide: LLC2B (a highly stable peptide containing non-natural amino acids and a C-terminal lysine for conjugation)

  • Target: FGFR2

  • Drug: DM1 (a maytansinoid microtubule inhibitor)

  • Linker: A disulfide-containing linker or a maleimide-based linker attached to the C-terminal lysine side chain of LLC2B.

Signaling Pathway:

FGFR2 activation by its ligand, fibroblast growth factor (FGF), triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration. Key pathways activated include the RAS-MAPK pathway and the PI3K-AKT pathway. The LLC2B-DM1 PDC, by targeting FGFR2, is internalized by the cancer cells. The subsequent release of DM1 inside the cell disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

FGFR2 Signaling Pathway and PDC Intervention

fgfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binds & Activates RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K PDC LLC2B-DM1 PDC PDC->FGFR2 Targets DM1 DM1 PDC->DM1 Internalization & Release of DM1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to DM1->Microtubules Disrupts

Caption: The LLC2B-DM1 PDC targets the FGFR2 receptor, leading to the intracellular release of DM1, which disrupts microtubule function and induces apoptosis.

Conclusion

This compound is an invaluable tool for the development of next-generation peptide-drug conjugates. Its ability to facilitate the site-specific incorporation of a stable conjugation handle into peptide sequences allows for the creation of PDCs with enhanced pharmacokinetic properties and improved therapeutic windows. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel and effective PDCs for a range of therapeutic applications.

References

Application Note: A Robust HPLC Purification Protocol for Synthetic Peptides Incorporating D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are at the forefront of therapeutic development, offering high specificity and potency. The incorporation of non-natural amino acids, such as D-lysine, is a key strategy to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. However, the synthesis of these peptides often results in diastereomeric mixtures (peptides containing either L- or D-lysine), which can be challenging to separate due to their similar physicochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[1][2] The introduction of a D-amino acid can alter a peptide's secondary structure and hydrophobicity, enabling separation from its all-L counterpart using conventional achiral stationary phases.[3] This application note provides a detailed protocol for the HPLC purification of peptides containing D-lysine, addressing the common challenges and offering a systematic approach to achieve high purity.

Principle of Separation

The separation of peptide diastereomers by RP-HPLC is based on subtle differences in their hydrophobicity and conformation. While L- and D-lysine have identical side chains, their stereochemistry can influence the overall three-dimensional structure of the peptide. This structural alteration can affect the interaction of the peptide with the hydrophobic stationary phase (typically C18), leading to different retention times.[3] Lysine itself is a hydrophilic amino acid due to its positively charged side chain at the acidic pH commonly used in RP-HPLC.[4][5] However, the change in stereochemistry from L to D can expose or shield other hydrophobic residues within the peptide, leading to a net change in its interaction with the stationary phase.

Experimental Protocols

This section details the necessary steps for the purification of a crude synthetic peptide containing D-lysine, from initial sample preparation to the final lyophilization of the purified product.

Materials and Reagents
  • Crude synthetic peptide containing D-lysine

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade[1][2]

  • 0.22 µm syringe filters

  • HPLC vials

Instrumentation and Columns
  • A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • A C18 reversed-phase column is the most common choice for peptide purification.[2][6] The selection of column dimensions will depend on the amount of peptide to be purified.

Column TypeParticle Size (µm)Pore Size (Å)Typical Dimensions (ID x L, mm)
Analytical3.5, 5100 - 3004.6 x 150, 4.6 x 250
Semi-preparative5, 10100 - 30010 x 150, 10 x 250
Preparative10, 15100 - 30021.2 x 250, 50 x 250
Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC grade water.[2][3]

  • Mobile Phase B: 0.1% TFA in HPLC grade acetonitrile.[2][3]

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or a different aqueous buffer may be used.

  • Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification Method

The key to separating diastereomers is often a shallow gradient, which increases the resolution between closely eluting peaks.[7]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the peptide solution.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for separating diastereomers.[7]

  • Detection: Monitor the elution of the peptide at 214 nm or 220 nm, where the peptide bond absorbs UV light.[8]

  • Fraction Collection: Collect fractions corresponding to the peaks of interest. It is advisable to collect narrow fractions across the main peak to isolate the purest form of the target peptide.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a solid.

Quantitative Data Summary

The following tables provide typical parameters for the HPLC purification of a D-lysine containing peptide. Note that these are starting points and may require optimization for specific peptides.

Table 1: HPLC Instrumentation and Column Specifications

ParameterSpecification
HPLC SystemPreparative HPLC with binary gradient pump and UV detector
ColumnC18, 5 µm, 300 Å
Column Dimensions10 x 250 mm (Semi-preparative)
Flow Rate4-5 mL/min[8]
Detection Wavelength214 nm[8]
Injection Volume1-5 mL (dependent on concentration)
TemperatureAmbient

Table 2: Example Gradient Profile for Diastereomer Separation

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)
0955
5955
655545
70595
75595
80955

This shallow gradient of 0.67% B per minute over 60 minutes is designed to enhance the resolution of closely eluting species.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC purification of a D-lysine containing peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Peptide Crude Peptide Dissolution Dissolution Crude Peptide->Dissolution Mobile Phase A Filtration Filtration Dissolution->Filtration 0.22 µm filter Injection Injection Filtration->Injection C18 Column C18 Column Injection->C18 Column Gradient Elution Fractionation Fractionation C18 Column->Fractionation UV Detection (214nm) Purity Analysis Purity Analysis Fractionation->Purity Analysis Pooling Pooling Purity Analysis->Pooling >95% Purity Lyophilization Lyophilization Pooling->Lyophilization Purified Peptide Purified Peptide Lyophilization->Purified Peptide

Caption: Workflow for D-lysine peptide purification.

Logical Relationship for Separation

This diagram illustrates the factors contributing to the successful separation of peptide diastereomers.

Separation_Principle cluster_properties Key Physicochemical Differences Peptide Synthesis Peptide Synthesis Diastereomeric Mixture Diastereomeric Mixture Peptide Synthesis->Diastereomeric Mixture RP-HPLC RP-HPLC Diastereomeric Mixture->RP-HPLC Separated Peptides Separated Peptides RP-HPLC->Separated Peptides Subtle Hydrophobicity Difference Subtle Hydrophobicity Difference Subtle Hydrophobicity Difference->RP-HPLC Altered Conformation Altered Conformation Altered Conformation->RP-HPLC

Caption: Principle of diastereomer separation by RP-HPLC.

Conclusion

The purification of synthetic peptides containing D-lysine is a critical step in their development as therapeutic agents. While challenging, the separation of these diastereomers can be reliably achieved using RP-HPLC with a C18 column and an optimized shallow gradient of acetonitrile in water with TFA as an ion-pairing agent. The protocol outlined in this application note provides a comprehensive framework for researchers to develop robust and efficient purification methods, ensuring the high purity of the final peptide product required for downstream applications. Careful optimization of the gradient and diligent fraction analysis are paramount to success.

References

Application Note: Mass Spectrometry Analysis of a Model Antimicrobial Peptide Synthesized with Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation and can possess unique biological activities. Fmoc-D-Lys(Boc)-OH is a key building block for introducing D-lysine into synthetic peptides, offering the potential to develop novel therapeutics, such as antimicrobial peptides (AMPs) with improved efficacy and reduced toxicity. This application note provides a detailed protocol for the synthesis of a model antimicrobial peptide containing D-lysine using this compound, followed by its characterization using mass spectrometry.

The inclusion of D-lysine in AMPs can disrupt the peptide's secondary structure in a way that maintains or enhances its antimicrobial activity against bacterial membranes while reducing its lytic effect on eukaryotic cells. This selective disruption is a key area of investigation for developing safer and more effective peptide-based antibiotics.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model D-Lysine Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model heptapeptide (B1575542) (Ac-Ala-Val-Gly-D-Lys-Leu-Phe-Gly-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, this compound, Fmoc-Leu-OH, Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

  • Acetic anhydride (B1165640)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 2 mL of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Phe, Leu, D-Lys(Boc), Gly, Val, Ala).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Lyophilize the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Sample Preparation

For MALDI-TOF MS:

  • Prepare a saturated matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA in water.

  • Dissolve the lyophilized peptide in 0.1% TFA in water to a concentration of 1 mg/mL.

  • Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.

  • Allow the mixture to air dry completely before analysis.

For ESI-MS:

  • Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 10 pmol/µL.

  • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative data from the mass spectrometry analysis of the model peptide Ac-Ala-Val-Gly-D-Lys-Leu-Phe-Gly-NH₂.

Table 1: Summary of Expected Mass Spectrometry Data for the Target Peptide

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Monoisotopic Mass 761.4545 Da761.4550 Da0.66
[M+H]⁺ 762.4618 m/z762.4623 m/z0.66
[M+Na]⁺ 784.4437 m/z784.4442 m/z0.64
[M+2H]²⁺ 381.7345 m/z381.7348 m/z0.79

Table 2: Identification of Potential Process-Related Impurities

ImpurityModificationTheoretical [M+H]⁺ (m/z)
Deletion Sequence (-Ala) Deletion of Alanine691.4247
Deletion Sequence (-Gly) Deletion of Glycine705.4362
Incomplete Boc Deprotection + Boc group on D-Lys862.5146
Incomplete N-terminal Acetylation - Acetyl group720.4512
Oxidation (+16 Da) Oxidation of Phe778.4567

Table 3: Expected MS/MS Fragmentation of the Target Peptide [M+H]⁺

Fragment IonSequenceTheoretical m/zFragment IonSequenceTheoretical m/z
b₂ Ac-Ala-Val214.1339y₁ Gly-NH₂75.0502
b₃ Ac-Ala-Val-Gly271.1554y₂ Phe-Gly-NH₂222.1186
b₄ Ac-Ala-Val-Gly-D-Lys399.2503y₃ Leu-Phe-Gly-NH₂335.2027
b₅ Ac-Ala-Val-Gly-D-Lys-Leu512.3344y₄ D-Lys-Leu-Phe-Gly-NH₂463.2976
b₆ Ac-Ala-Val-Gly-D-Lys-Leu-Phe659.3972y₅ Gly-D-Lys-Leu-Phe-Gly-NH₂520.3191
y₆ Val-Gly-D-Lys-Leu-Phe-Gly-NH₂619.4032

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_ms Mass Spectrometry Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->Coupling Cycle x7 Coupling->Fmoc_Deprotection Acetylation N-terminal Acetylation Coupling->Acetylation Cleavage Cleavage from Resin (TFA) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis MALDI_TOF MALDI-TOF MS MS_Analysis->MALDI_TOF ESI_MS ESI-MS/MS MS_Analysis->ESI_MS

Caption: Experimental workflow for peptide synthesis and analysis.

signaling_pathway cluster_peptide Antimicrobial Peptide cluster_membranes Cell Membranes cluster_outcomes Biological Outcomes Peptide_L L-Lys Peptide Bacterial_Membrane Bacterial Membrane (Negatively Charged) Peptide_L->Bacterial_Membrane Strong Interaction Eukaryotic_Membrane Eukaryotic Membrane (Zwitterionic) Peptide_L->Eukaryotic_Membrane Moderate Interaction Peptide_D D-Lys Peptide Peptide_D->Bacterial_Membrane Strong Interaction Peptide_D->Eukaryotic_Membrane Weak Interaction (Altered Structure) Cell_Lysis_B Bacterial Cell Lysis Bacterial_Membrane->Cell_Lysis_B Bacterial_Membrane->Cell_Lysis_B Cell_Lysis_E Eukaryotic Cell Lysis (Toxicity) Eukaryotic_Membrane->Cell_Lysis_E No_Lysis_E Reduced Eukaryotic Lysis (Lower Toxicity) Eukaryotic_Membrane->No_Lysis_E

Caption: Rationale for D-Lysine incorporation in antimicrobial peptides.

Application Notes and Protocols for the Use of Fmoc-D-Lys(Boc)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-Nε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH) in the synthesis of peptide libraries. The incorporation of this non-natural amino acid derivative offers significant advantages in drug discovery and proteomics by enhancing peptide stability against enzymatic degradation and providing unique structural diversity for probing biological systems.

Introduction

Peptide libraries are powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The inclusion of D-amino acids, such as D-lysine, is a key strategy to improve the pharmacokinetic properties of peptide-based drug candidates. This compound is an essential building block for this purpose, enabling the introduction of a D-lysine residue with its side-chain amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group, compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Advantages of Incorporating this compound in Peptide Libraries

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which primarily recognize L-amino acid residues. This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

  • Increased Structural Diversity: The introduction of a D-amino acid at a specific position in a peptide sequence alters its local conformation and overall three-dimensional structure. This expanded structural landscape can lead to the discovery of ligands with novel binding modes and improved affinity for their biological targets.

  • Scaffolding for Branched and Cyclic Peptides: The ε-amino group of the lysine (B10760008) side chain, protected by the Boc group, can be selectively deprotected on-resin to serve as an attachment point for branching or for the formation of cyclic peptides, further constraining the peptide structure and enhancing its biological activity.

Data Presentation: Quantitative Analysis of a Representative D-Lysine Containing Peptide Library

The following table summarizes typical quantitative data obtained from the synthesis of a one-bead-one-compound (OBOC) peptide library incorporating this compound. The library was synthesized using the split-and-pool method.

ParameterResultMethod of Analysis
Library Diversity Theoretical: 1.25 x 10^5 compoundsCalculation based on split-and-pool synthesis steps
Confirmed: >95% of expected peptidesHigh-Resolution Mass Spectrometry (HR-MS) of bead subsets
Average Crude Purity 75-85%High-Performance Liquid Chromatography (HPLC)
Average Peptide Yield per Bead 50-100 pmolAmino Acid Analysis (AAA)
Coupling Efficiency (per step) >99%Kaiser Test / Chloranil Test
Fmoc Deprotection Efficiency >99.5%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using this compound via the Split-and-Pool Method

This protocol outlines the manual synthesis of a pentapeptide library with the general structure X1-X2-D-Lys-X4-X5, where X represents a variable amino acid position.

Materials:

  • Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessels

  • Mechanical shaker

Procedure:

  • Resin Preparation:

    • Swell 1 gram of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Wash the resin with DMF (3 x 10 mL).

  • Fmoc Deprotection (Initial):

    • Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Split-and-Pool Synthesis (Positions X5 to X1):

    • Position X5 (First Variable Position):

      • Divide the resin equally into the desired number of reaction vessels (e.g., 20 vessels for 20 proteinogenic amino acids).

      • To each vessel, add a different Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

      • Shake the vessels for 2 hours at room temperature.

      • Confirm coupling completion using the Kaiser test (beads should be colorless).

      • Wash the resin in each vessel with DMF (3 x 10 mL).

      • Pool all the resin back into a single vessel and wash thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

      • Perform Fmoc deprotection as described in step 2.

    • Position X4 (Second Variable Position):

      • Repeat the split, couple, wash, pool, and deprotect cycle as described for position X5.

    • Position 3 (Fixed D-Lysine Position):

      • After deprotection of the N-terminus at position X4, couple this compound (3 equivalents) to the entire batch of pooled resin using DIC and OxymaPure® as coupling reagents.

      • Confirm coupling and perform Fmoc deprotection.

    • Positions X2 and X1 (Third and Fourth Variable Positions):

      • Repeat the split, couple, wash, pool, and deprotect cycle for each of these positions.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: On-Bead Screening of the Peptide Library Against a Target Protein

This protocol describes a general method for identifying binding peptides from the synthesized OBOC library.

Materials:

  • Synthesized OBOC peptide library on beads

  • Target protein, labeled with a fluorescent tag (e.g., FITC) or biotin

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in Phosphate Buffered Saline with 0.05% Tween-20 (PBST))

  • Wash buffer (PBST)

  • Streptavidin-fluorophore conjugate (if using a biotinylated target)

  • Fluorescence microscope or bead sorter

  • Micromanipulator for bead isolation

Procedure:

  • Bead Preparation:

    • Wash a small aliquot of the library beads with DMF, followed by DCM, and then equilibrate in PBST.

  • Blocking:

    • Incubate the beads in blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Incubation with Target:

    • Incubate the blocked beads with a solution of the labeled target protein in blocking buffer for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the beads extensively with wash buffer (5 x 1 mL) to remove unbound target protein.

  • Detection (for biotinylated target):

    • If a biotinylated target was used, incubate the beads with a fluorescently labeled streptavidin conjugate for 30 minutes.

    • Wash the beads with PBST (3 x 1 mL).

  • Hit Identification and Isolation:

    • Visualize the beads under a fluorescence microscope. Beads with a strong fluorescent signal ("hits") indicate binding to the target protein.

    • Isolate the hit beads using a micromanipulator.

  • Sequence Deconvolution:

    • Determine the amino acid sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.

Applications and Visualizations

Application 1: Targeting G Protein-Coupled Receptors (GPCRs)

Peptide libraries containing D-amino acids are valuable for discovering novel ligands for GPCRs, a major class of drug targets. The enhanced stability of D-peptides makes them suitable for modulating GPCR signaling pathways in vivo.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Peptide Ligand D-Peptide Ligand GPCR GPCR D-Peptide Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Phosphorylation Cascade

GPCR signaling cascade initiated by a D-peptide ligand.
Application 2: Inhibition of Protein-Protein Interactions (p53-MDM2)

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. D-peptide libraries can be screened to identify potent inhibitors of this interaction, leading to the stabilization and activation of p53.

p53_MDM2_Inhibition_Workflow cluster_synthesis Library Synthesis cluster_screening Screening cluster_analysis Hit Identification & Validation Start Start with Fmoc-Rink Amide Resin Split_Pool_1 Split-and-Pool Synthesis (Variable Positions) Start->Split_Pool_1 Add_D_Lys Couple This compound Split_Pool_1->Add_D_Lys Split_Pool_2 Split-and-Pool Synthesis (Variable Positions) Add_D_Lys->Split_Pool_2 Library OBOC D-Peptide Library Split_Pool_2->Library Incubate Incubate Library with FITC-labeled MDM2 Library->Incubate Wash Wash to Remove Unbound MDM2 Incubate->Wash Isolate Isolate Fluorescent 'Hit' Beads Wash->Isolate Sequence Sequence Peptide on Hit Bead (MS/MS) Isolate->Sequence Synthesize Synthesize Hit Peptide Sequence->Synthesize Validate Validate Inhibition of p53-MDM2 Interaction (e.g., ELISA, FP) Synthesize->Validate Lead Lead D-Peptide Inhibitor Validate->Lead

Workflow for identifying p53-MDM2 inhibitors from a D-peptide library.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low coupling efficiency of Fmoc-D-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group on the lysine (B10760008) side chain, in combination with the N-α-Fmoc group, can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate or form stable secondary structures (e.g., beta-sheets), which can mask the reactive N-terminal amine, making it inaccessible to the incoming activated this compound.[4][5][6][7] This is a sequence-dependent issue and not specific to Lysine itself.

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this compound, especially in challenging sequences.[3][8]

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction from occurring, leading to deletion sequences.[3][9]

  • Low Reagent Concentration or Insufficient Reaction Time: Inadequate concentrations of the amino acid and coupling reagents, or an insufficient reaction time, can lead to an incomplete reaction.[1][3]

Q2: Which coupling reagents are most effective for a difficult this compound coupling?

For sterically demanding amino acids like this compound, more potent coupling reagents are highly recommended. Onium salt-based reagents are generally more effective than carbodiimides (e.g., DIC) alone.[5][8][9]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings.[5][8][9] HATU is often cited for its high reactivity and ability to suppress racemization.[9]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings. An advantage is that they can be used in excess to drive the reaction to completion without the risk of guanidinylation of the N-terminus, a side reaction associated with uronium/aminium reagents.[9][10]

Q3: How can I monitor the coupling efficiency of this compound in real-time?

The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test).[3][9] This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[3]

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[3]

For a quantitative assessment, a small portion of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).[3]

Q4: What are the primary side reactions associated with this compound coupling, and how can they be minimized?

The main side reaction of concern during the activation and coupling of any Fmoc-amino acid is racemization , the loss of stereochemical integrity at the alpha-carbon.[1][6] The risk of racemization increases with prolonged pre-activation times, the use of stronger bases, or elevated temperatures.[6] To minimize racemization:

  • Use additives like HOBt, HOAt, or Oxyma Pure.[9][11]

  • Employ coupling reagents known to suppress racemization, such as HATU.[9]

  • Avoid prolonged pre-activation times; in situ activation is often a safer approach.[12]

  • Use a weaker base like sym-collidine instead of DIPEA or NMM if racemization is a significant concern.[11][13]

During the final cleavage with strong acids like TFA, the Boc group generates a reactive tert-butyl carbocation, which can lead to the alkylation of nucleophilic residues like tryptophan and cysteine if scavengers are not used.[1]

Q5: Can increasing the reaction temperature improve the coupling efficiency of this compound?

Yes, increasing the reaction temperature is a key strategy to improve the coupling efficiency of sterically hindered amino acids.[14] Elevated temperatures (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance and can also help disrupt peptide aggregation on the solid support.[14] However, be aware that higher temperatures can also increase the risk of side reactions like racemization for sensitive amino acids.[14]

Troubleshooting Guide: Positive Kaiser Test after Coupling

A positive Kaiser test after the coupling of this compound indicates the presence of unreacted primary amines, signifying an incomplete reaction. The following workflow can be used to diagnose and resolve the issue.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Action 1: Perform Double Coupling (Recouple with fresh reagents) start->double_coupling re_kaiser_1 Perform Kaiser Test double_coupling->re_kaiser_1 optimize_reagents Action 2: Optimize Reagents - Switch to HATU, HCTU, or PyBOP - Increase equivalents (3-5 eq.) re_kaiser_1->optimize_reagents Positive proceed Proceed to Next Cycle re_kaiser_1->proceed Negative re_kaiser_2 Perform Kaiser Test optimize_reagents->re_kaiser_2 extend_time_temp Action 3: Extend Time & Increase Temp - Increase time to 2-4 hours or overnight - Increase temperature to 40-60°C re_kaiser_2->extend_time_temp Positive re_kaiser_2->proceed Negative re_kaiser_3 Perform Kaiser Test extend_time_temp->re_kaiser_3 address_aggregation Action 4: Address Aggregation - Switch solvent to NMP - Add chaotropic salts (e.g., LiCl) re_kaiser_3->address_aggregation Positive re_kaiser_3->proceed Negative re_kaiser_4 Perform Kaiser Test address_aggregation->re_kaiser_4 capping Action 5: Cap Unreacted Amines (e.g., with acetic anhydride) re_kaiser_4->capping Positive re_kaiser_4->proceed Negative capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Quantitative Data Summary

The following tables provide recommended parameters for optimizing the coupling of this compound.

Table 1: Recommended Reagent Equivalents (relative to resin loading)

ReagentStandard CouplingDifficult/Hindered Coupling
This compound3-5 eq.3-5 eq.
Coupling Agent (e.g., HATU)3-5 eq.3-5 eq.
Base (e.g., DIPEA)6-10 eq.6-10 eq.

Data compiled from multiple sources indicating common starting points for optimization.[1][3][8]

Table 2: Recommended Reaction Conditions

ParameterStandard ConditionOptimized for Hindered Coupling
Temperature Room Temperature (20-25°C)40-60°C
Time 1-2 hours2-4 hours (or overnight)
Solvent DMFNMP, DMF/NMP, or DMF with additives

Elevated temperatures and longer reaction times can significantly improve coupling efficiency for sterically hindered amino acids like this compound.[3][14]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound

This protocol is designed for the efficient coupling of sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, consider raising the temperature to 40-60°C.[3][14]

  • Monitoring: Perform a Kaiser test (see Protocol 2) to check for reaction completion.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.

  • Sample Preparation: Place a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5g ninhydrin in 100 ml ethanol.

    • Solution B: 80g phenol (B47542) in 20 ml ethanol.

    • Solution C: 2 ml 0.001 M aqueous KCN in 98 ml pyridine.[13]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result: A dark blue or purple color on the beads and/or in the solution indicates the presence of free amines (incomplete coupling).[3]

    • Negative Result: A yellow or colorless result indicates the absence of free primary amines (complete coupling).[3]

Protocol 3: Double Coupling

This is a straightforward method to improve the yield of a difficult coupling step.

  • First Coupling: Perform the initial coupling as described in Protocol 1 (steps 4-5).

  • Washing: After the first coupling (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[9]

  • Second Coupling: Prepare a fresh activation mixture (as in step 4 of Protocol 1) and add it to the resin. Allow the second coupling to proceed for another 1-2 hours.

  • Monitoring and Final Wash: Perform a Kaiser test to confirm completion. Once negative, wash the resin thoroughly with DMF (3-5 times).

Logical Relationships in SPPS

The following diagram illustrates the core cyclical process of Solid-Phase Peptide Synthesis (SPPS) and the decision points for troubleshooting.

G cluster_0 SPPS Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 monitoring 5. Monitoring (Kaiser Test) wash2->monitoring troubleshoot Troubleshoot (Double Couple, Optimize, etc.) monitoring->troubleshoot Positive next_cycle Proceed to Next Cycle (Repeat Step 1) monitoring->next_cycle Negative next_cycle->deprotection Elongate Chain final_cleavage Final Peptide Cleavage next_cycle->final_cleavage Sequence Complete

Caption: The core workflow of the Fmoc-SPPS cycle.

References

strategies to improve Fmoc-D-Lys(Boc)-OH solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address solubility challenges encountered with Fmoc-D-Lys(Boc)-OH in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the standard solvents for dissolving this compound for SPPS?

The most common solvents for SPPS are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][2][3] this compound is generally soluble in these polar organic solvents.[4] NMP is considered a slightly better solvent for solvating the resin and can improve coupling yields, though it is more viscous and expensive than DMF.[1][5][6]

Q2: Why am I experiencing difficulty dissolving this compound in DMF?

Several factors can contribute to poor solubility:

  • Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can compromise the Fmoc protecting group.[2] Always use high-purity, peptide-synthesis-grade, or amine-free DMF.[7]

  • Concentration: The intended concentration of the amino acid solution might be too high for the solvent.[2]

  • Compound Purity: Impurities within the this compound itself can negatively impact its solubility.[8]

  • Temperature: Lower laboratory temperatures can decrease solubility, potentially leading to precipitation.[2]

  • Aggregation: Like other protected amino acids, this compound can form aggregates, which reduces its solubility. This can be influenced by the bulky protecting groups.[4][9]

Q3: What immediate steps can I take to improve the solubility of this compound in DMF?

If you encounter solubility issues, you can try the following physical methods:

  • Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[2] A brief sonication of 5-15 minutes is often effective.[2]

  • Gentle Warming: Carefully warming the solution to 30-40°C can increase solubility.[2] However, avoid excessive heat, as it can cause degradation.

  • Vigorous Mixing: Ensure the solution is being mixed thoroughly, for instance, by vortexing for several minutes.[2]

Q4: Can I use co-solvents with DMF to enhance solubility?

Yes, using a co-solvent is a highly effective strategy. Adding a small amount of Dimethyl sulfoxide (B87167) (DMSO) to DMF can significantly enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[2][8][10] A common mixture is a 9:1 (v/v) ratio of DMF to DMSO.[2] For particularly challenging cases, a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), DMF, and NMP can also be used.[8]

Q5: Are there alternative solvents to DMF for this compound?

While DMF and NMP are standard, other solvents can be employed.

  • N-Methyl-2-pyrrolidone (NMP): Often dissolves protected amino acids better than DMF.[1]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent that can dissolve many challenging amino acids.[8][10] It can be used as a co-solvent or, in some cases, as the primary solvent for preparing a stock solution.[8][11]

  • Greener Alternatives: Research is ongoing into more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown good solubility for most Fmoc-amino acids.[2] However, compatibility with your specific synthesizer and protocols must be verified.

Q6: How does pre-activation affect the solubility of this compound?

The solubility of Fmoc-amino acids often increases significantly upon activation with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma).[1][6] If you are experiencing solubility issues, preparing the activated ester may help dissolve the compound completely before it is added to the resin.[1][6]

Troubleshooting Guide

Follow this systematic approach when encountering solubility issues with this compound in DMF.

G start Start: Solubility Issue with this compound in DMF check_solvent Step 1: Verify Solvent Quality Is the DMF fresh, high-purity, and amine-free? start->check_solvent use_fresh_dmf Action: Use a new bottle of peptide synthesis grade DMF. check_solvent->use_fresh_dmf No physical_methods Step 2: Apply Physical Methods - Vortex vigorously (2-3 min) - Sonicate (5-15 min) - Warm gently (30-40°C) check_solvent->physical_methods Yes use_fresh_dmf->physical_methods is_dissolved1 Is it dissolved? physical_methods->is_dissolved1 use_cosolvent Step 3: Use a Co-Solvent Prepare a 9:1 (v/v) mixture of DMF:DMSO. is_dissolved1->use_cosolvent No success Success: Proceed with Peptide Synthesis is_dissolved1->success Yes is_dissolved2 Is it dissolved? use_cosolvent->is_dissolved2 pre_activation Step 4: Attempt Pre-Activation Activate with coupling reagents (e.g., DIC/Oxyma or HATU) prior to full dilution. is_dissolved2->pre_activation No is_dissolved2->success Yes is_dissolved3 Is it dissolved? pre_activation->is_dissolved3 is_dissolved3->success Yes failure Issue Persists: - Consider alternative primary solvent (NMP) - Verify amino acid purity - Contact technical support is_dissolved3->failure No

Caption: A workflow for troubleshooting this compound solubility issues.

Data Presentation

The solubility of Fmoc-protected amino acids can vary based on their side chains and the specific solvent used. While precise quantitative values for this compound are batch-dependent, the following table provides a general overview of solvent suitability.

Solvent SystemGeneral Suitability for Fmoc-Amino AcidsKey Considerations
DMF Good (Standard Choice)Quality is paramount; degradation can cause issues.[2]
NMP ExcellentMore effective than DMF for difficult sequences but more viscous and costly.[1][5][6]
DMSO Excellent (High Power)Very effective for poorly soluble compounds; often used as a co-solvent.[8][10]
DMF / DMSO (e.g., 9:1) ExcellentA common and effective mixture to boost solubility without fully replacing DMF.[2]
DCM Limited (in Fmoc SPPS)Less common in modern Fmoc chemistry; may not solvate peptide chains efficiently.[5]
Methanol / Protic Solvents Not RecommendedNucleophilic solvents will react with activated amino acids, preventing coupling.[1][6]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

This protocol outlines the standard procedure for dissolving this compound for use in automated or manual peptide synthesis.

  • Preparation: Weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, peptide synthesis-grade DMF to achieve the desired concentration (e.g., 0.2 M - 0.5 M).

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Inspection: Visually inspect the solution to ensure there are no suspended particles.

  • Sonication (If Necessary): If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Final Check: Re-inspect the solution for clarity before use.

Protocol 2: Enhanced Dissolution Using a DMF/DMSO Co-Solvent System

This protocol is recommended when standard dissolution in DMF fails.

  • Preparation: Weigh the required amount of this compound into a clean, dry vial.

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of high-purity DMF and DMSO.

  • Solvent Addition: Add the solvent mixture to the vial to achieve the desired concentration.

  • Mixing: Vortex the mixture for 3-5 minutes.

  • Sonication: Sonicate the vial for 10-15 minutes to aid dissolution.[2]

  • Gentle Warming (Optional): If necessary, warm the solution to 30-40°C while continuing to mix until all solid is dissolved.[2]

  • Cooling: Allow the solution to return to room temperature before placing it in the synthesizer.

Protocol 3: Dissolution via Pre-Activation for Difficult Couplings

This protocol can be used when the amino acid is particularly difficult to dissolve or when coupling efficiency is low.

  • Reagent Preparation: In a separate reaction vessel, weigh the required amount of this compound (e.g., 3-4 equivalents relative to resin substitution) and an activating agent (e.g., HATU, 3-4 equivalents).[8]

  • Solvent Addition: Add the appropriate volume of DMF.

  • Base Addition & Activation: Add a non-nucleophilic base (e.g., DIPEA, 6-8 equivalents) to the mixture. Allow the solution to pre-activate for 2-3 minutes. The solution should become clear as the soluble activated ester forms.[6]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and proceed with the coupling step.

G cluster_factors Factors Influencing Solubility cluster_solutions Strategies to Improve Solubility SolventQuality Solvent Quality FreshSolvent Use High-Purity DMF/NMP SolventQuality->FreshSolvent AlternativeSolvents Use Alternative Solvents (e.g., NMP) SolventQuality->AlternativeSolvents Concentration Concentration CoSolvents Add Co-Solvents (e.g., DMSO) Concentration->CoSolvents PreActivation Pre-activate with Coupling Reagents Concentration->PreActivation Temperature Temperature PhysicalMethods Sonication & Gentle Warming Temperature->PhysicalMethods Aggregation Aggregation Aggregation->PhysicalMethods Aggregation->CoSolvents

Caption: Relationship between solubility factors and improvement strategies.

References

preventing side reactions during Fmoc-D-Lys(Boc)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the coupling of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the coupling of this compound?

A1: The primary side reactions of concern are:

  • Incomplete Coupling: Due to the bulky nature of both the Fmoc and Boc protecting groups, the coupling reaction can be slow or incomplete, leading to deletion sequences in the final peptide.[1]

  • Racemization/Epimerization: Although less common with urethane-protected amino acids, racemization can occur under certain activation conditions, leading to the incorporation of the incorrect stereoisomer (L-Lysine instead of D-Lysine).[1][2] This results in diastereomeric impurities that are often difficult to separate.[1]

  • Side-Chain Acylation: If the Boc protecting group on the lysine (B10760008) side chain is compromised, the free ε-amino group can be acylated, leading to branched peptides.[2][3]

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the deprotected side-chain amine of lysine to form a guanidinium (B1211019) group, a significant side reaction if the Boc group is prematurely removed.[4]

Q2: Which coupling reagents are recommended for this compound?

A2: The choice of coupling reagent is critical for efficient and clean coupling.

  • Phosphonium Salts: Reagents like PyBOP® and PyAOP are highly efficient and do not cause guanidinylation, making them a good choice, especially for hindered couplings.[4][5]

  • Aminium/Uronium Salts: Reagents like HBTU and HATU are also very effective but carry the risk of guanidinylation if the lysine side chain becomes deprotected.[2][4][5] The use of additives like HOBt or Oxyma Pure is highly recommended to suppress racemization.[2][6]

  • Carbodiimides: DIC is a common choice, but it should be used with an additive like Oxyma Pure to enhance reaction rates and suppress side reactions.[5][6]

Q3: How can I monitor the completion of the coupling reaction?

A3: Several qualitative tests can be performed on the resin-bound peptide to check for the presence of free primary amines, indicating incomplete coupling.

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test. A positive result (blue/purple bead color) indicates the presence of free primary amines and an incomplete reaction.

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another colorimetric test that can be more sensitive than the Kaiser test for some sequences.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low coupling efficiency / Deletion sequences observed in final product Steric hindrance from the bulky Fmoc and Boc groups.[1][7]- Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP.[1][4] - Double couple: Perform the coupling step twice to ensure completion.[2] - Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration or at a slightly elevated temperature.[1][8]
Presence of diastereomeric impurities in the final peptide Racemization of the this compound during activation.[1][2]- Use additives: Incorporate HOBt or Oxyma Pure in your coupling cocktail to suppress racemization.[2][6] - Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2][5] - Minimize pre-activation time: Reduce the time the amino acid is in the activated state before adding it to the resin.[1]
Branched peptide impurities detected (Mass + molecular weight of the coupled amino acid) Premature deprotection of the Boc group on the lysine side chain, leading to acylation of the ε-amino group.[2][3]- Verify the stability of the Boc group: Ensure that the deprotection conditions for the N-terminal Fmoc group (e.g., piperidine (B6355638) treatment) are not partially cleaving the Boc group. The Boc group is generally stable to piperidine but can be sensitive to repeated exposures over long syntheses.[2][9] - Use orthogonal protection: If side-chain modification is intended, consider using a more robust protecting group than Boc for the side chain, such as Mtt or ivDde, which can be removed under different conditions.[3]
Guanidinylated peptide impurities detected (Mass + 42 Da) Reaction of the deprotected lysine side-chain amine with uronium-based coupling reagents (e.g., HBTU, HATU).[4]- Use phosphonium-based coupling reagents: Switch to reagents like PyBOP or PyAOP which do not cause guanidinylation.[4][5] - Ensure complete Boc protection: Verify that the Boc group is intact before the coupling step.

Experimental Protocols

Standard this compound Coupling Protocol (Automated Synthesizer)

This protocol provides a general guideline. Parameters may need optimization based on the specific peptide sequence and synthesizer.[6]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[6]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[6]

    • Wash the resin thoroughly with DMF (5-7 cycles).[6]

  • Amino Acid Coupling:

    • Prepare a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[2]

    • Allow the mixture to pre-activate for a few minutes.[2]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a recoupling step (double coupling) may be necessary.[2]

Cleavage and Deprotection
  • Resin Washing and Drying: Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.[10]

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry the product.

Visualizations

G Troubleshooting Logic for this compound Coupling start Start Coupling of This compound check_completion Coupling Complete? (e.g., Kaiser Test) start->check_completion incomplete Incomplete Coupling check_completion->incomplete No analyze_product Analyze Crude Product (LC-MS) check_completion->analyze_product Yes solution1 Switch to Potent Reagent (HATU, PyAOP) incomplete->solution1 solution2 Double Couple incomplete->solution2 solution3 Increase Time/Temp incomplete->solution3 solution1->start solution2->start solution3->start pure Desired Product analyze_product->pure No Impurities diastereomers Diastereomers Detected? analyze_product->diastereomers Impurities Present solution4 Add Racemization Suppressor (Oxyma, HOBt) diastereomers->solution4 Yes solution5 Use Weaker Base (NMM, Collidine) diastereomers->solution5 Yes branched Branched Peptide Detected? diastereomers->branched No solution4->start solution5->start solution6 Verify Boc Stability branched->solution6 Yes guanidinylated Guanidinylated Peptide Detected? branched->guanidinylated No solution6->start guanidinylated->pure No solution7 Use Phosphonium Reagent (PyBOP) guanidinylated->solution7 Yes solution7->start

Caption: A decision tree for troubleshooting common side reactions.

G Standard SPPS Cycle for this compound Coupling cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotection1 Treat with 20% Piperidine/DMF (3 min) deprotection2 Treat with 20% Piperidine/DMF (10-15 min) deprotection1->deprotection2 wash1 Wash with DMF deprotection2->wash1 preactivate Pre-activate this compound with Coupling Reagent & Base wash1->preactivate couple Add to Resin and React (1-2 hours) preactivate->couple wash2 Wash with DMF couple->wash2 monitoring Kaiser Test wash2->monitoring start Peptide-Resin with N-terminal Fmoc start->deprotection1 end_cycle Ready for Next Cycle monitoring->end_cycle Negative recouple Recouple monitoring->recouple Positive recouple->couple

Caption: Workflow for a standard coupling cycle in SPPS.

References

Technical Support Center: Managing Peptide Aggregation in Sequences with D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing D-lysine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-lysine aggregating?

A1: Peptide aggregation is a complex process driven by the peptide's physicochemical properties. While incorporating D-lysine is often a strategy to reduce aggregation by disrupting secondary structures, aggregation can still occur due to several factors:

  • Hydrophobicity: Peptides with a high content of hydrophobic amino acids are prone to aggregate to minimize their exposure to aqueous environments.[1][2]

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[3][4]

  • pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero. Electrostatic repulsion, which helps keep peptides in solution, is minimal at this pH.[1]

  • Peptide Length: Longer peptides have a greater surface area for intermolecular interactions, which can increase the tendency to aggregate.[1]

  • Intermolecular Hydrogen Bonding: Peptides can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, a hallmark of many aggregated peptides.[5]

Q2: How does substituting L-lysine with D-lysine affect peptide aggregation?

A2: Substituting L-lysine with its D-enantiomer can significantly impact peptide aggregation, primarily by altering the peptide's secondary structure. D-amino acids disrupt the formation of regular secondary structures like α-helices and β-sheets.[6][7] This disruption can reduce the propensity for ordered self-assembly that leads to aggregation. Studies on the antimicrobial peptide CM15 have shown that introducing D-lysine residues leads to a progressive loss of helical secondary structure. This disruption of the amphipathic helix correlates with a substantial reduction in hemolytic activity, which is often associated with peptide aggregation and membrane disruption.[6][7]

Q3: What are the best practices for dissolving a peptide containing D-lysine that is showing signs of aggregation?

A3: For peptides that are difficult to dissolve, a systematic approach is recommended. Always start with a small amount of the peptide to test for solubility before dissolving the entire batch.[8]

  • Start with Ultrapure Water: If the peptide is charged (basic or acidic), it may dissolve in sterile, ultrapure water.

  • Adjust pH: For basic peptides (containing Lys, Arg, His), adding a small amount of dilute acetic acid can help. For acidic peptides (containing Asp, Glu), dilute ammonium (B1175870) hydroxide (B78521) can be used.[9]

  • Use Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) can be used to first dissolve the peptide.[8][10] The resulting solution can then be slowly added to an aqueous buffer with vortexing.[8]

  • Sonication: Sonication can help break up small aggregates and facilitate dissolution.[5]

Q4: During solid-phase peptide synthesis (SPPS), what are the signs of aggregation for a D-lysine-containing peptide, and how can I mitigate it?

A4: Aggregation during SPPS can lead to incomplete reactions and low yields.[1] A key indicator of on-resin aggregation is the shrinking of the resin beads. To mitigate this:

  • Use Solubilizing Additives: Incorporate chaotropic salts (e.g., NaClO₄, KSCN) or detergents in the reaction mixture to disrupt hydrogen bonding.[5]

  • Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and improve reaction kinetics.[1]

  • Incorporate "Difficult Sequence" Strategies: For sequences prone to aggregation, the use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the secondary structures that lead to aggregation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with D-lysine-containing peptides.

Issue 1: Low Purity and Broad Peaks During HPLC Purification

  • Problem: The peptide peak is broad during reversed-phase high-performance liquid chromatography (RP-HPLC), making it difficult to separate from impurities.

  • Potential Cause: The peptide is aggregating on the column or in the mobile phase.[11] Hydrophobic peptides are particularly susceptible to this.[11]

  • Troubleshooting Steps:

    • Optimize Injection Solvent: Ensure the peptide is fully dissolved in a solvent that is compatible with the initial mobile phase. Injecting a peptide dissolved in a high concentration of organic solvent into a highly aqueous mobile phase can cause it to precipitate on the column.[8]

    • Modify the Mobile Phase: Adding a different organic modifier, such as isopropanol, can alter the selectivity and sometimes improve peak shape by disrupting aggregation.[8]

    • Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can reduce viscosity and disrupt the interactions causing aggregation.[8]

    • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting species.[11]

Quantitative Data Summary

The introduction of D-lysine can significantly alter the secondary structure of a peptide, which is a key factor in its aggregation propensity. The following table summarizes data from a study on the antimicrobial peptide CM15 and its diastereomeric analogs containing D-lysine substitutions. The reduction in α-helical content is a strong indicator of a decreased tendency to form the ordered structures that can lead to aggregation.

PeptideD-Lysine Substitutions% α-Helical Content (in membrane-mimetic environment)% Hemolysis (at 64 µM)Reference
CM15 None (All L-lysine)~60%~80%[7]
D¹,¹³ Positions 1 and 13~55%~16%[7]
D³,¹³ Positions 3 and 13~42%< 6%[7]
D³,¹⁴ Positions 3 and 14~42%< 6%[7]
D³,⁷,¹³ Positions 3, 7, and 13~26%< 1%[7]

Table 1: Effect of D-lysine substitutions on the α-helical content and hemolytic activity of the CM15 peptide. A decrease in helicity correlates with a significant reduction in hemolysis, suggesting that disruption of the secondary structure mitigates aggregation-related toxicity.

Experimental Protocols & Workflows

Workflow for Investigating and Mitigating Peptide Aggregation

This workflow outlines a systematic approach to identifying and addressing peptide aggregation issues.

Aggregation_Troubleshooting_Workflow cluster_0 Phase 1: Observation & Initial Characterization cluster_1 Phase 2: In-depth Analysis & Quantification cluster_2 Phase 3: Mitigation Strategies cluster_3 Phase 4: Verification Observe Observe Aggregation (Precipitation, Gelation, Hazy Solution) Solubility Systematic Solubility Testing (Water, pH, Organic Solvents) Observe->Solubility Insoluble Peptide DLS_initial Dynamic Light Scattering (DLS) - Initial Size Distribution - - Polydispersity Index (PDI) - Solubility->DLS_initial Soluble but hazy SEC Size Exclusion Chromatography (SEC) - Quantify Monomer vs. Aggregates - DLS_initial->SEC High PDI or Large Hydrodynamic Radius ThT Thioflavin T (ThT) Assay - Detect β-sheet rich aggregates - SEC->ThT High MW species detected CD Circular Dichroism (CD) - Determine Secondary Structure - ThT->CD Positive ThT Signal Formulation Optimize Formulation (pH, Excipients, Concentration) CD->Formulation Structure-dependent aggregation Synthesis Optimize Synthesis/Purification (Temp, Solvents, Additives) CD->Synthesis Process-induced aggregation Sequence Sequence Modification (Add charged/hydrophilic residues) Formulation->Sequence Formulation insufficient Re_evaluate Re-evaluate with DLS, SEC, ThT - Confirm Reduction in Aggregation - Formulation->Re_evaluate Sequence->Re_evaluate Synthesis->Re_evaluate

A systematic workflow for troubleshooting peptide aggregation.
Detailed Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

1. Materials:

  • Peptide sample

  • Appropriate, high-purity buffer (filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Zetasizer Nano)

  • Low-volume disposable cuvettes

2. Sample Preparation:

  • Prepare a stock solution of your peptide in the filtered buffer.

  • Centrifuge the sample at >10,000 x g for 10 minutes to remove large, non-colloidal particles.

  • Carefully transfer the supernatant to a clean cuvette, ensuring no bubbles are introduced. The sample volume is typically between 20-50 µL.

3. Instrument Setup and Measurement:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Set the parameters in the software, including the dispersant (your buffer) and its viscosity, and the material properties of your peptide (refractive index).

  • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

  • Perform the measurement. The instrument will acquire data from the fluctuations in scattered light intensity.

4. Data Analysis:

  • The primary output is an intensity-weighted size distribution, which will show peaks corresponding to the hydrodynamic radii of the particles in the sample.

  • A monodisperse (non-aggregated) sample will show a single, sharp peak.

  • Aggregated samples will show additional peaks at larger sizes or a high Polydispersity Index (PDI > 0.2), indicating a wide range of particle sizes.

Detailed Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic size. It is a powerful tool for quantifying the percentage of monomer, dimer, and higher-order aggregates.

1. Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your peptide (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200)

  • Mobile phase: Typically a phosphate (B84403) or Tris-based buffer at neutral pH containing 150-300 mM NaCl to minimize secondary interactions (e.g., 150 mM sodium phosphate, pH 7.0).[12]

  • Filtered peptide sample

2. Method:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for analytical columns) until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of your peptide solution. Ensure the sample is fully dissolved in the mobile phase.[12]

  • Isocratic Elution: Run the separation using an isocratic elution (constant mobile phase composition). Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

3. Data Analysis:

  • Integrate the area under each peak in the chromatogram.

  • Calculate the percentage of each species (e.g., aggregate, monomer) by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Logical Diagram for D-Lysine Peptide Synthesis and Purification

This diagram outlines the key decision points and potential troubleshooting loops during the synthesis and purification of a peptide containing D-lysine.

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Start Start Synthesis Coupling Couple Amino Acid Start->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Troubleshoot_Synth Troubleshoot Synthesis - Use microwave - Add chaotropic salts - Double couple Coupling->Troubleshoot_Synth Aggregation Observed (Resin Shrinking) Check_Completion Check Coupling/Deprotection Deprotection->Check_Completion Check_Completion->Coupling Incomplete Cleavage Cleave from Resin Check_Completion->Cleavage Complete Troubleshoot_Synth->Coupling Solubilize Solubilize Crude Peptide Cleavage->Solubilize HPLC Preparative RP-HPLC Solubilize->HPLC Check_Purity Analyze Fractions (Analytical HPLC/MS) HPLC->Check_Purity Troubleshoot_Pur Troubleshoot Purification - Adjust gradient - Change temperature - Use different solvent HPLC->Troubleshoot_Pur Broad Peaks/ Poor Resolution Check_Purity->HPLC Purity < 95% Pool_Lyophilize Pool Pure Fractions & Lyophilize Check_Purity->Pool_Lyophilize Purity > 95% Troubleshoot_Pur->HPLC Final_QC Final QC (Purity, Identity, Aggregation State) Pool_Lyophilize->Final_QC

Workflow for D-lysine peptide synthesis and purification.

References

incomplete Boc deprotection of lysine side chain solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of lysine (B10760008) side chains during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection of a lysine side chain?

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from a lysine side chain is a common challenge that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid used, typically trifluoroacetic acid (TFA), is too dilute or not strong enough, the deprotection may not proceed to completion.[1][2]

  • Steric Hindrance: Bulky molecules or neighboring groups, such as large PEG chains or other complex residues, can physically obstruct the acidic reagent from accessing the Boc-protected amine, thereby slowing down or preventing the deprotection reaction.[1][2][3][4]

  • Inadequate Reaction Time: Deprotection is a time-dependent process. If the reaction time is too short, the cleavage of the Boc group may be incomplete, especially in cases of steric hindrance.[1][2]

  • Poor Solubility: For the deprotection reaction to be efficient, the Boc-protected lysine substrate must be fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[1]

  • Low Temperature: While many Boc deprotection reactions are carried out at room temperature, substrates with significant steric hindrance may require higher temperatures to achieve a reasonable reaction rate.[1]

  • Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2]

Q2: How can I detect incomplete Boc deprotection?

Several analytical methods can be used to monitor the progress and completion of the deprotection reaction:

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the disappearance of the starting material (Boc-protected lysine) and the appearance of the deprotected product, which will have a different Rf value.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are highly effective for monitoring the reaction by observing the disappearance of the starting material's peak and the emergence of the deprotected product's peak.[3][4]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines. A positive result (indicated by an intense blue color) suggests successful removal of the Boc group. A negative result (yellow or colorless) points to an incomplete or failed deprotection.[2][3]

Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?

The acidic conditions required for Boc deprotection can lead to undesirable side reactions:

  • t-Butylation: The tert-butyl cation generated upon cleavage of the Boc group is an electrophile that can react with nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine.[5][6] This can be minimized by adding "scavengers" to the reaction mixture, such as triisopropylsilane (B1312306) (TIS) or thioanisole, which trap the reactive carbocation.[1][5]

  • Trifluoroacetylation: When using TFA for deprotection, the trifluoroacetate (B77799) anion can act as a nucleophile and acylate the newly freed amine, resulting in a trifluoroacetylated side product.[1]

  • Degradation of Acid-Sensitive Groups: Other acid-labile functional groups present in the molecule, such as esters or acetals, may be cleaved under the harsh acidic conditions.[1]

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection, follow this step-by-step troubleshooting guide to diagnose and resolve the issue.

G cluster_0 start Start: Incomplete Boc Deprotection Detected check_conditions Review Initial Reaction Conditions: - Acid Concentration - Reaction Time - Temperature - Solubility start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_conditions->increase_acid Low Acid Conc.? extend_time Extend Reaction Time (Monitor by LC-MS/TLC) check_conditions->extend_time Short Reaction Time? increase_temp Increase Temperature Carefully check_conditions->increase_temp Low Temperature? optimize_solvent Optimize Solvent for Better Solubility check_conditions->optimize_solvent Poor Solubility? re_evaluate Re-evaluate and Combine Strategies increase_acid->re_evaluate extend_time->re_evaluate increase_temp->re_evaluate optimize_solvent->re_evaluate stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) success Deprotection Successful stronger_acid->success add_scavengers Add Scavengers if Side Products are Observed (e.g., TIS) add_scavengers->re_evaluate re_evaluate->stronger_acid Still Incomplete? re_evaluate->add_scavengers Side Products? re_evaluate->success Problem Solved

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines the standard procedure for removing the Nα-Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM).

G cluster_workflow Standard TFA Deprotection Workflow dissolve 1. Dissolve Substrate in DCM (0.1 M) cool 2. Cool Solution to 0°C dissolve->cool add_tfa 3. Add TFA (20-50% v/v) cool->add_tfa add_scavenger 4. Add Scavenger (e.g., TIS, 2.5-5% v/v) add_tfa->add_scavenger stir 5. Stir at 0°C for 30 min, then warm to RT add_scavenger->stir monitor 6. Monitor Reaction (TLC or LC-MS) stir->monitor workup 7. Aqueous Work-up or Precipitation monitor->workup

Caption: Standard experimental workflow for TFA-mediated Boc deprotection.

Methodology:

  • Dissolution: Dissolve the Boc-protected lysine substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve the desired final concentration (e.g., 20-50% v/v).[1]

  • Scavenger Addition (Optional): If the substrate contains sensitive residues prone to t-butylation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring and monitor the reaction.[1][7]

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Aqueous Work-up: Neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Subsequently, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Precipitation: Alternatively, the deprotected product can sometimes be precipitated by adding the reaction mixture to a cold non-polar solvent like diethyl ether.[4]

Protocol 2: Alternative Boc Deprotection using 4M HCl in Dioxane

This protocol is a useful alternative, particularly for substrates sensitive to TFA or when trifluoroacetylation is a concern.

Methodology:

  • Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of a suitable solvent like methanol (B129727) or ethyl acetate.[1]

  • HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (B91453) (typically 4-10 equivalents).[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are typically between 1 to 6 hours.[1]

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or purified further.

Data Presentation

The choice of deprotection reagent can significantly impact the outcome, especially when other acid-sensitive functional groups are present. The following table summarizes a comparison between TFA and HCl for the deprotection of a Boc-protected amino acid linked to a PEG chain via an ester bond.

Reagent SystemReaction Time (hours)Temperature (°C)Deprotection Efficiency (%)Notes
20% TFA in DCM12570-80%Standard conditions, may be insufficient for sterically hindered substrates.[4]
50% TFA in DCM125>95%More effective but increases the risk of side reactions.
95% TFA (neat)0.525>98%Harsh conditions, may cleave other acid-labile groups. Reported to cause 10-20% loss of ester bonds in some cases.[1][4]
4M HCl in Dioxane2-625>95%Generally slower than TFA but can be milder on other acid-sensitive groups like esters.[1]

Note: The presented efficiency rates are representative and can vary depending on the specific substrate and reaction conditions. It is always recommended to monitor your specific reaction using an appropriate analytical method.

References

how to perform a double coupling with Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the double coupling of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound incomplete?

An incomplete coupling reaction, often indicated by a positive Kaiser test (blue beads), can be due to several factors. Steric hindrance from the bulky Boc protecting group on the side chain can slow down the reaction kinetics. Other common causes include poor resin swelling, degraded coupling reagents, insufficient reaction time, or the presence of moisture in the reaction system.

Q2: What is a double coupling and when should I perform one?

A double coupling is the process of repeating the coupling step immediately after the initial coupling reaction without an intervening deprotection step. This is a common strategy to drive a difficult coupling reaction to completion. It is recommended for sterically hindered amino acids like this compound or when a positive Kaiser test is observed after the initial coupling.

Q3: Can I use the same reagents for the second coupling?

Yes, the same coupling reagents and conditions used for the first coupling can be used for the second. However, it is crucial to ensure that the reagents are fresh and the solvents are anhydrous to maximize the efficiency of the second coupling.

Q4: Will the double coupling affect the purity of my final peptide?

If performed correctly, a double coupling should not negatively impact the final peptide purity. Its purpose is to ensure the complete incorporation of the amino acid, thereby preventing deletion sequences which are often difficult to separate from the target peptide. However, extended exposure to coupling reagents and base can potentially lead to side reactions, so it is important to use the recommended equivalents and reaction times.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Positive Kaiser test after first coupling Incomplete reaction due to steric hindrance or other factors.Perform a second "double" coupling.
Positive Kaiser test after double coupling Highly aggregated peptide sequence or severely hindered coupling site.Consider using a stronger coupling reagent (e.g., HATU instead of HBTU). Capping the unreacted amines with acetic anhydride (B1165640) may be necessary to prevent deletion sequences.
Low yield of the final peptide Inefficient coupling at multiple positions.Review the entire synthesis protocol. Ensure all reagents are fresh, solvents are anhydrous, and reaction times are adequate for each amino acid.
Side-product formation Racemization or side reactions due to prolonged exposure to base.Minimize the time the amino acid is in the presence of the activating agent and base before adding it to the resin. Use of an additive like HOBt can help suppress racemization.

Experimental Protocols

Standard Single Coupling Protocol for this compound

This protocol is for a standard coupling reaction on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and then DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times).

Double Coupling Protocol for this compound

This protocol should be followed if the Kaiser test is positive after the initial coupling.

  • First Coupling: Follow steps 1-5 of the Standard Single Coupling Protocol.

  • Washing: After the first coupling, wash the resin with DMF (3 times).

  • Second Coupling: Repeat steps 4 and 5 of the Standard Single Coupling Protocol.

  • Monitoring: Perform a Kaiser test. The test should now be negative.

  • Washing: Wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.

Reagent Equivalents for Coupling Reactions

ReagentEquivalents (eq.) relative to resin substitution
This compound4
HBTU3.8
HOBt4
DIPEA8

Workflow Diagrams

DoubleCouplingWorkflow cluster_resin Solid Support (Resin) cluster_activation Amino Acid Activation Resin Resin with N-terminal amine Coupling1 First Coupling Resin->Coupling1 AA This compound Activated_AA Activated Ester AA->Activated_AA Activation Reagents HBTU/HOBt/DIPEA Reagents->Activated_AA Activated_AA->Coupling1 Kaiser1 Kaiser Test Coupling1->Kaiser1 Coupling2 Second Coupling Kaiser1->Coupling2 Positive Wash Wash Kaiser1->Wash Negative Coupling2->Wash NextStep Proceed to next cycle Wash->NextStep

Caption: Workflow for a double coupling procedure.

Fmoc_D_Lys_Boc cluster_structure lys This compound Structure img img

Caption: Chemical structure of this compound.

Technical Support Center: Coupling of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic challenge. Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these challenges, with a focus on alternative coupling reagents and optimized protocols.

Troubleshooting Guide

This guide addresses the most common issues encountered during the coupling of sterically hindered amino acids.

Issue: Low or Incomplete Coupling Efficiency

Symptoms:

  • Positive Kaiser test (or other amine test like the bromophenol blue test) after the coupling step, indicating unreacted free amines.[1][2]

  • Low yield of the desired peptide after cleavage and purification.[2][3]

  • Presence of deletion sequences (peptides missing the hindered amino acid) detected by mass spectrometry.[2]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Steric Hindrance The bulky nature of the amino acid is physically obstructing the peptide bond formation.[1][4] This is the most common cause of poor coupling efficiency.[1]
1. Switch to a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for hindered couplings.[5][6] Urinium/aminium salts (e.g., HATU, HBTU, COMU) or phosphonium (B103445) salts (e.g., PyAOP, PyBOP) are highly recommended as they form more reactive activated species.[1][3][4] HATU and COMU are often considered superior for their high reactivity and ability to suppress racemization.[3][4][7] For extremely difficult couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be a powerful strategy.[8][9][10]
2. Perform a Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and reagents is a common and effective method to drive the reaction to completion.[1][4][5]
3. Optimize Reaction Conditions:    • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[1][4]    • Extend Reaction Time: Slower reaction rates are common with hindered residues; extending the coupling time (e.g., to 2-4 hours or even overnight) may be necessary.[3][8]    • Elevate Temperature: Increasing the reaction temperature (e.g., to 40-50°C) or utilizing microwave-assisted peptide synthesis can provide the necessary energy to overcome the activation barrier and disrupt aggregation.[1][2][4]
Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[1][8]
1. Change the Solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than the more common N,N-Dimethylformamide (DMF) and can help disrupt secondary structures.[1][8] Using solvent mixtures (e.g., DCM/DMF/NMP) or adding chaotropic salts like LiCl can also be beneficial.[1][4][8] 2. Use Structure-Disrupting Elements: Incorporating pseudoproline dipeptides can help break up secondary structures that lead to aggregation.[4][11]
Incomplete Deprotection Incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the preceding amino acid will prevent the coupling reaction.
1. Extend Deprotection Time: Increase the treatment time with the deprotection solution (e.g., piperidine (B6355638) for Fmoc).[11] 2. Repeat Deprotection Step: After the initial deprotection, wash the resin and repeat the treatment to ensure complete removal of the protecting group.[12]
Inefficient Activation The carboxylic acid of the sterically hindered amino acid may not be fully activated before the coupling step.
1. Pre-activate the Amino Acid: Mix the amino acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding the mixture to the resin.[1][5][13] This ensures the formation of the highly reactive activated species.
Side Reactions The chosen conditions may be promoting unwanted side reactions.
1. Minimize Racemization: Racemization can be a risk with prolonged activation times, stronger bases, or higher temperatures.[3][5] Using additives like HOAt or OxymaPure, which are incorporated in reagents like HATU and COMU respectively, is effective in suppressing racemization.[3][4] For sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[3][14] 2. Prevent Diketopiperazine Formation: This is common when one of the first two amino acids in a sequence is sterically hindered.[1] Using a 2-chlorotrityl chloride (CTC) resin can help, as its bulkiness hinders this side reaction.[1]

Comparative Data of Coupling Reagents

The selection of an appropriate coupling reagent is critical for success. The following tables provide a comparison of commonly used reagents for challenging couplings.

Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization PotentialKey Advantages & Considerations
DIC/HOBt CarbodiimideLow to ModerateModerate to HighLow cost, but often inefficient for hindered couplings and can lead to insoluble DCU byproduct formation (with DCC).[4][5]
HBTU/PyBOP Aminium/Phosphonium (OBt-based)ModerateModerateBetter than carbodiimides, but can be less effective than OAt-based reagents for highly hindered residues.[4][5][8]
HATU Aminium (OAt-based)High to ExcellentLowHighly reactive due to the formation of OAt esters, leading to faster kinetics and reduced racemization.[3][4][8] Can cause guanidinylation of the N-terminal amine if used in excess.[7]
COMU Aminium (Oxyma-based)ExcellentLowReactivity is comparable to HATU.[2][3] Incorporates the Oxyma additive for improved safety (non-explosive byproducts) and solubility.[3][7]
PyAOP Phosphonium (OAt-based)ExcellentLowHighly effective for sterically demanding couplings, particularly with N-methyl amino acids.[2][3]
TFFH Acyl Fluoride (B91410) PrecursorExcellentLowGenerates highly reactive acyl fluorides in situ, which are very effective for coupling sterically hindered amino acids.[3][9][14] The acyl fluorides can be moisture-sensitive.[3]
T3P Phosphonic AnhydrideGood to ExcellentModerateEffective for difficult couplings with water-soluble byproducts. May require slightly elevated temperatures for optimal performance.[3][15]

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like DCC or DIC often ineffective for sterically hindered amino acids? A1: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the significant energy barrier created by steric hindrance.[5][8] They form O-acylisourea intermediates that are less reactive than the active species generated by modern uronium or phosphonium reagents, leading to slow and incomplete reactions.[6][16]

Q2: What is "double coupling" and when should I use it? A2: Double coupling is the practice of repeating a coupling step with a fresh portion of activated amino acid and reagents after the first coupling is complete.[4][11] It is a highly recommended strategy to drive the reaction to completion and is particularly useful for known sterically hindered residues or when a monitoring test (like Kaiser or bromophenol blue) indicates an incomplete reaction.[1][4][11]

Q3: Can microwave synthesis help with difficult couplings? A3: Yes, microwave-assisted peptide synthesis (MW-SPPS) is a very effective technique for improving coupling efficiency with sterically hindered residues.[2][4] The rapid heating provided by microwave energy can help overcome activation energy barriers and disrupt peptide aggregation on the resin, often leading to higher yields and purity in a shorter time.[1][2]

Q4: How can I monitor the completion of a coupling reaction with a hindered amino acid? A4: The Kaiser test is a common method for detecting free primary amines on the resin.[13] A negative result (colorless or yellow beads) indicates a complete reaction. However, for N-methylated (secondary amine) residues, the Kaiser test is unsuitable. In these cases, the bromophenol blue test should be used, where a yellow color indicates completion and a blue or green color signifies an incomplete reaction.[2][17]

Q5: Besides the incoming amino acid, what else can contribute to steric hindrance? A5: Bulky side-chain protecting groups can also contribute significantly to steric hindrance.[8] This effect can become more pronounced as the peptide chain grows and the density of these groups on the solid support increases.[8] Careful selection of protecting groups is therefore an important consideration.

Experimental Protocols

Protocol 1: General Double Coupling Procedure with HATU

This protocol is a robust starting point for coupling a sterically hindered amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[13]

  • Amino Acid Activation (First Coupling): In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[18] Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[18] Allow the mixture to pre-activate for 1-5 minutes at room temperature.[5][13]

  • First Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[5]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[13]

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in step 2 and add it to the resin.[5][11] Allow the second coupling to proceed for an additional 1-2 hours.[11]

  • Final Wash and Monitoring: Drain the resin and wash thoroughly with DMF (5 times) and then dichloromethane (B109758) (DCM) (3 times).[1][18] Perform a Kaiser test (or bromophenol blue test for secondary amines) to confirm the absence of free amines.[13][18] If the test is negative, proceed to the next deprotection step.

Protocol 2: Acyl Fluoride Generation with TFFH for Extremely Hindered Couplings

This method is suitable for cases where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (1 equivalent).[8] Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base like DIPEA (2 equivalents).[5][9]

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5][8]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[5][8]

  • Monitoring: Allow the reaction to proceed. Reaction times can be significantly longer, so careful monitoring for completeness is crucial.[5]

  • Washing: Once the coupling is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM, to prepare for the next cycle.[5]

Visual Guides

G cluster_0 cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 start Low Coupling Yield (Positive Kaiser Test) reagent Switch to Potent Reagent? (HATU, COMU, PyAOP) start->reagent Primary Cause: Steric Hindrance double_couple Perform Double Coupling? reagent->double_couple Still Incomplete end Coupling Complete (Negative Kaiser Test) reagent->end Successful conditions Optimize Conditions? (Temp, Time, Equivalents) double_couple->conditions Still Incomplete double_couple->end Successful solvent Change Solvent? (NMP, Chaotropic Salts) conditions->solvent Suspect Aggregation conditions->end Successful microwave Use Microwave Synthesis? solvent->microwave Still Incomplete solvent->end Successful capping Cap Unreacted Amines? microwave->capping If Deletion Sequences Must Be Avoided microwave->end Successful capping->end Proceed to Next Step G cluster_workflow Single Amino Acid Coupling Cycle (SPPS) resin Start: Resin-Bound Peptide deprotect 1. N-Terminal Deprotection (e.g., 20% Piperidine/DMF) resin->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 activate 3. Pre-activate Amino Acid (AA + Coupling Reagent + Base) wash1->activate couple 4. Coupling Reaction activate->couple wash2 5. Wash (DMF, DCM) couple->wash2 monitor 6. Monitor Completion (e.g., Kaiser Test) wash2->monitor next_cycle Proceed to Next Cycle monitor->next_cycle Negative (Complete) recouple Recouple or Troubleshoot monitor->recouple Positive (Incomplete) recouple->couple e.g., Double Couple

References

minimizing racemization during Fmoc-D-Lys(Boc)-OH activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the activation of Fmoc-D-Lys(Boc)-OH for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for this compound?

A1: Racemization is the process where a single enantiomer (in this case, the D-amino acid) is converted into a mixture of both its original form and its mirror image (the L-amino acid).[1] During peptide synthesis, this results in the incorporation of the incorrect L-Lys(Boc) residue, creating a diastereomeric impurity.[1] These impurities can be challenging to separate from the target peptide and may dramatically alter its biological activity, safety, and overall efficacy.[1]

Q2: What is the chemical mechanism behind racemization during the activation step?

A2: The primary pathway for racemization during amino acid activation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group makes the proton on the alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. This planar structure loses its original stereochemistry, and subsequent reprotonation can occur from either face, leading to a mixture of D and L isomers.[1][2]

Q3: Are certain amino acids more prone to racemization?

A3: Yes, some amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly notorious for racemizing during coupling reactions.[2][3] However, any amino acid can racemize under suboptimal conditions, including prolonged activation times, elevated temperatures, or the use of strong bases.[3][4]

Q4: How does the choice of coupling reagent impact racemization?

A4: The coupling reagent is a critical factor. Reagents are generally classified as carbodiimides (e.g., DIC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[1] Aminium/uronium reagents like HATU are known for rapid coupling, which can reduce the opportunity for racemization.[4] Carbodiimide-based couplings are highly effective but almost always require an additive to suppress racemization.[5][6]

Q5: What is the function of additives like HOBt, HOAt, and OxymaPure®?

A5: Additives are essential for minimizing racemization, especially when using carbodiimide (B86325) activators.[6][7] They work by reacting with the initially formed activated intermediate (e.g., the O-acylisourea for carbodiimides) to form an active ester.[7] These active esters are more stable and less prone to forming the problematic oxazolone (B7731731) intermediate, thereby preserving the stereochemical integrity of the amino acid.[7][8] OxymaPure is considered a highly effective and safer, non-explosive alternative to HOBt and HOAt.[6]

Q6: Which bases are recommended to minimize racemization?

A6: The choice and amount of base are crucial. Strong or sterically unhindered bases can readily abstract the alpha-proton, accelerating racemization.[4] It is recommended to use weaker or more sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[4][9] For carbodiimide reactions with additives like DIC/Oxyma, an external base is often not required, which is ideal for preventing racemization.[6][10]

Troubleshooting Guide: High L-Lys(Boc) Impurity Detected

Problem: Analysis of your synthesized peptide shows a significant peak corresponding to the diastereomer containing L-Lys(Boc) instead of D-Lys(Boc).

Below is a systematic guide to identify and resolve the potential causes of racemization.

Possible Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent/Additive Combination Solution: Switch to a coupling methodology known for low racemization. For carbodiimide-based activation, the combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a robust choice.[3][9] For aminium-based reagents, HATU is generally associated with less racemization than HBTU.[1] Rationale: Certain reagents, particularly when used without additives, generate highly reactive intermediates that are more susceptible to oxazolone formation. Additives create more stable active esters that are less prone to racemization.[2][7]
Incorrect Choice or Excess of Base Solution: If your protocol requires a base, switch to a weaker or more sterically hindered option such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][9] Use the minimum stoichiometry of base required for the reaction to proceed. Rationale: The base is the primary culprit in abstracting the alpha-proton. A stronger or less hindered base will accelerate this process, leading to higher levels of racemization.[4]
Prolonged Pre-activation Time Solution: Minimize the time between the activation of the this compound and its addition to the amine component (peptide-resin). Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the peptide-resin.[4] If pre-activation is necessary, keep it as short as possible (e.g., < 5 minutes).[3] Rationale: The activated amino acid is the species that racemizes. The longer it exists in solution before coupling, the greater the extent of racemization.[4][11]
Elevated Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. If possible, conduct the activation and coupling at 0 °C. If using microwave synthesis, consider reducing the temperature, even if it requires a slightly longer reaction time.[4][9] Rationale: Like most chemical reactions, the rate of racemization increases with temperature. Maintaining a lower temperature slows down the rate of oxazolone formation relative to the desired peptide bond formation.[4]
Solvent Polarity Solution: While often constrained by reagent solubility and resin swelling, consider using less polar solvents where feasible, as they can sometimes reduce the rate of racemization.[9] Rationale: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway.

Quantitative Data Summary

The following table summarizes the extent of racemization observed for sensitive amino acids under various coupling conditions. While specific data for this compound is limited, the trends observed for racemization-prone amino acids like Histidine (His) and Cysteine (Cys) are highly relevant.

Amino AcidCoupling ReagentBaseTemperature (°C)% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma-RT1.8%[3][12]
Fmoc-L-His(Trt)-OHHATU/DIPEADIPEART11.2%[3][12]
Fmoc-L-His(Trt)-OHHBTU/DIPEADIPEART19.3%[3][12]
Fmoc-L-His(Trt)-OHDIC/Oxyma-5531.0%[3][12]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma-RT0.0%[3][12]
Fmoc-L-Cys(Trt)-OHHATU/DIPEADIPEART0.8%[3][12]
Fmoc-His(Trt)-OHDIC/HOBtDIPEA506.8%[13]
Fmoc-His(Boc)-OHDIC/HOBtDIPEA500.18%[13]
Fmoc-His(Boc)-OHDIC/HOBtDIPEA900.81%[13]

Note: The data highlights the significant impact of the coupling reagent, base, and temperature on the degree of racemization. The use of DIC/Oxyma without an external base and at room temperature provides the best protection against racemization. Protecting the side chain of sensitive amino acids, such as with a Boc group on Histidine, also dramatically reduces epimerization.[13][14]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol utilizes a DIC/OxymaPure coupling strategy, which does not require a tertiary base, thereby minimizing the primary driver of racemization.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (1.5 to 3 equivalents relative to resin loading) and OxymaPure (1.5 to 3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add Diisopropylcarbodiimide (DIC) (1.5 to 3 equivalents) to the activation solution. Immediately add this solution to the washed and drained peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature (e.g., via shaking or nitrogen bubbling) for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: Chiral HPLC Analysis for D/L-Lysine Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of the final cleaved peptide by analyzing its amino acid composition. Direct analysis of underivatized amino acids is possible using specialized chiral columns.

  • Peptide Hydrolysis: Hydrolyze a small sample of the cleaved and purified peptide using 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Sample Preparation: After hydrolysis, evaporate the HCl under vacuum. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.

  • HPLC System:

    • Column: Chiral Stationary Phase (CSP) column, such as a crown-ether based column (e.g., ChiroSil® SCA(-)) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[15]

    • Mobile Phase: A typical mobile phase for a crown-ether column is a mixture of aqueous acid (e.g., 5 mM HClO₄) and an organic modifier like Methanol or Acetonitrile/Isopropanol.[15][16] For example, 1 mM CuSO₄ in water/isopropanol (95:5, v/v).[16]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.[16]

    • Detection: UV detector (e.g., 254 nm) or Mass Spectrometer.[16]

  • Analysis: Inject the prepared sample. The D- and L-lysine enantiomers will have distinct retention times. Integrate the peak areas for both enantiomers to calculate the percentage of racemization (% L-isomer).

Visualizations

Racemization_Pathway cluster_0 Desired Coupling Pathway cluster_1 Racemization Pathway Fmoc_D_AA This compound Activated_Ester Activated Ester (e.g., Oxyma Ester) Fmoc_D_AA->Activated_Ester + DIC/Oxyma Activated_AA Activated Amino Acid Fmoc_D_AA->Activated_AA + Activator (e.g., HBTU) Coupled_Product Desired D-Peptide (No Racemization) Activated_Ester->Coupled_Product + Peptide Peptide Peptide-Resin (N-terminal amine) Peptide->Coupled_Product Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone + Base - H+ Racemized_Product Racemized L-Peptide (Impurity) Oxazolone->Racemized_Product + Peptide + H+

Caption: Competing pathways of desired peptide coupling versus racemization via an oxazolone intermediate.

Troubleshooting_Workflow start High Racemization Detected (>1% L-Isomer) q1 Using DIC/Oxyma with no external base? start->q1 s1 Switch to DIC/Oxyma. Avoid bases like DIPEA. q1->s1 No q2 Is pre-activation time minimal (<5 min)? q1->q2 Yes s1->q2 s2 Use in-situ activation or reduce pre-activation time. q2->s2 No q3 Is reaction at RT or 0°C? q2->q3 Yes s2->q3 s3 Lower reaction temperature to 0°C. q3->s3 No end_node Racemization Minimized q3->end_node Yes s3->end_node

Caption: A logical workflow for troubleshooting and resolving issues of high racemization.

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Acid-Sensitive Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful cleavage of peptides containing acid-sensitive residues. Mitigating side reactions during the final trifluoroacetic acid (TFA) cleavage step is critical for obtaining high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues are considered "acid-sensitive" during TFA cleavage?

A1: During the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), several amino acid residues are susceptible to modification by reactive cationic species generated from protecting groups and the resin linker.[1] These sensitive residues include:

  • Tryptophan (Trp): The indole (B1671886) side chain is prone to oxidation and alkylation (e.g., tert-butylation).[1][2]

  • Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide (B87167) (+16 Da) and can also be alkylated.[2][3]

  • Cysteine (Cys): The highly nucleophilic thiol group is a target for alkylation, such as S-tert-butylation. It is also prone to oxidation, which can lead to disulfide bond formation.[1][2][4]

  • Tyrosine (Tyr): The phenolic side chain can be alkylated by carbocations.[1][2]

  • Arginine (Arg): While the residue itself is generally stable, the cleavage of sulfonyl-based protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other residues, particularly Tryptophan.[1][5]

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups can be susceptible to O-alkylation.[1]

  • Asparagine (Asn) & Glutamine (Gln): These residues can undergo dehydration to form nitriles under strong acidic conditions.[2]

Q2: What are "scavengers" and why are they crucial in a cleavage cocktail?

A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap or "quench" reactive carbocations generated during the removal of protecting groups and resin linkers.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain. This minimizes the formation of side products and improves the purity of the crude peptide.[6]

Q3: How do I select the appropriate cleavage cocktail for my peptide?

A3: The optimal cleavage cocktail depends on the specific acid-sensitive residues present in your peptide sequence. A decision-making workflow, as illustrated in the diagram below, can guide your selection. For peptides without highly sensitive residues, a standard cocktail of TFA/Triisopropylsilane (TIS)/Water is often sufficient.[6][7] However, for peptides containing residues like Trp, Met, or Cys, more complex cocktails with specific scavengers are necessary.[8][9]

start Start: Peptide Sequence Analysis sensitive_residues Does the peptide contain acid-sensitive residues (Trp, Met, Cys, Tyr)? start->sensitive_residues no_sensitive Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) sensitive_residues->no_sensitive No met_present Is Met present? sensitive_residues->met_present Yes end Proceed to Cleavage no_sensitive->end reagent_h Use Reagent H to prevent Met oxidation met_present->reagent_h Yes cys_met_trp_tyr Does it contain a combination of Cys, Met, Trp, Tyr? met_present->cys_met_trp_tyr No reagent_h->end reagent_k Use Reagent K as a general-purpose cocktail cys_met_trp_tyr->reagent_k Yes arg_present Does it contain Arg(Pbf/Pmc)? cys_met_trp_tyr->arg_present No reagent_k->end reagent_r Use Reagent R, especially if Trp is also present arg_present->reagent_r Yes arg_present->end No reagent_r->end

Cleavage Cocktail Selection Workflow

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Mass spectrometry shows a +16 Da peak. Oxidation of Methionine to Met(O) or Tryptophan.[3]Use a specialized cleavage cocktail like Reagent H, which is designed to minimize methionine oxidation.[10][11] Alternatively, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[12] If oxidation has already occurred, the peptide can be treated with dithiothreitol (B142953) (DTT) to reduce Met(O) back to Met.[3]
Mass spectrometry shows a +56 Da or +72 Da adduct. Alkylation (tert-butylation) of sensitive residues like Cys, Trp, or Met by tert-butyl cations from protecting groups.[1][12]Ensure your cleavage cocktail contains an effective scavenger for carbocations, such as Triisopropylsilane (TIS) or 1,2-ethanedithiol (B43112) (EDT).[12] For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can protect the indole ring.[13]
Low peptide yield after cleavage. 1. Incomplete cleavage from the resin.2. Reattachment of the peptide to the resin, particularly with C-terminal Trp.[12][14]1. Extend the cleavage time or perform a second cleavage. A small-scale trial cleavage can help determine the optimal duration.[12][15] 2. Use a cleavage cocktail with a high concentration of scavengers. Reagent R can be effective in minimizing reattachment for Trp-containing peptides.[5][12]
HPLC analysis shows multiple, difficult-to-separate peaks. 1. Incomplete removal of side-chain protecting groups (e.g., from Arg).2. Formation of closely related side products.[1]1. Increase the cleavage time, especially for peptides with multiple Arg(Pbf/Pmc) residues.[1][8] 2. Optimize the scavenger cocktail based on the peptide sequence. For Cys-containing peptides, adding DTT can help prevent disulfide-linked dimers.[15]
Peptide fails to precipitate in cold ether. The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.[13][16]Increase the volume of cold diethyl ether (at least a 10-fold excess).[13] If precipitation is still an issue, try a mixture of ether and hexane, or other non-polar solvents.[13]

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes the compositions of various cleavage cocktails for peptides with acid-sensitive residues.

Reagent Name Composition Primary Application Reference(s)
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[6][13]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA general cleavage reagent for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[8][17][8][9][17]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine residues.[10][11][3][10][11]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEspecially suited for cleaving and deprotecting peptides containing Arginine residues with sulfonyl protecting groups. Also recommended for Trp-containing peptides.[5][17][5][17]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative that uses TIS in place of thiol-based scavengers. Not recommended for preventing Met oxidation.[17][17]

Experimental Protocols

Protocol 1: General TFA Cleavage and Peptide Precipitation

This protocol is suitable for peptides without highly sensitive residues, using the Standard Cocktail.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL per gram of resin) and dry under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) immediately before use. Prepare 10-20 mL of the cocktail for every 1 gram of resin.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[1]

  • Peptide Precipitation: Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.[1]

cluster_prep Preparation cluster_cleavage Cleavage & Isolation wash_resin Wash and Dry Resin cleavage_reaction Cleavage Reaction (2-4 hours) wash_resin->cleavage_reaction prep_cocktail Prepare Cleavage Cocktail prep_cocktail->cleavage_reaction filter_resin Filter Resin cleavage_reaction->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate isolate_wash Isolate and Wash Pellet precipitate->isolate_wash dry_peptide Dry Crude Peptide isolate_wash->dry_peptide

General Peptide Cleavage Workflow
Protocol 2: Cleavage of Methionine-Containing Peptides with Reagent H

This protocol is optimized to prevent the oxidation of methionine residues.

  • Resin Preparation: Follow step 1 from the General Protocol.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent H: 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide.[3][10]

  • Cleavage Reaction: Add Reagent H to the resin (10-20 mL per gram). Agitate at room temperature for 3 hours for the reduced dithiol form.[10] Extending the cleavage time to 10 hours may lead to disulfide bond formation if Cys is present.[10]

  • Work-up: Follow steps 4-7 from the General Protocol for peptide precipitation, isolation, and drying.

References

troubleshooting unexpected byproducts in D-lysine containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Lysine Containing Peptides

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with D-lysine containing peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to unexpected byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected byproducts in D-lysine containing peptide synthesis?

A1: During solid-phase peptide synthesis (SPPS), several side reactions can occur. For peptides containing D-lysine, the most common byproducts include:

  • Racemization: Conversion of the D-lysine enantiomer to L-lysine, resulting in a diastereomeric impurity that can be difficult to separate.[1][2][3]

  • Side-Chain Modifications: The ε-amino group of the lysine (B10760008) side-chain is nucleophilic and susceptible to modification. Common adducts include formylation (+28 Da), acetylation (+42 Da), guanidinylation (+42 Da), and trifluoroacetylation (+96 Da).[4][5][6][7]

  • Deletion Sequences: Failure of a coupling reaction to go to completion results in peptides missing one or more amino acids.[8]

  • Insertion Sequences: In rare cases of over-activation, a double coupling event can lead to the insertion of an extra amino acid.[8][9]

  • Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide can occur after the second amino acid is coupled, leading to chain termination. This is more common when Proline is one of the first two residues but can occur with other amino acids.[10][11]

Q2: My peptide purity is lower than expected after synthesis and cleavage. What is the first step in troubleshooting?

A2: The first and most critical step is to analyze your crude peptide using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[8][12][13][14] This analysis will provide a chromatogram showing the purity of your main product and the molecular weights of the major impurities. Comparing the observed masses of the byproducts to the expected mass of your peptide will provide crucial clues about the nature of the side reactions that occurred.

Q3: How can I confirm the identity of an unknown byproduct?

A3: High-resolution mass spectrometry is essential for determining the elemental composition of the byproduct and identifying the mass difference from the target peptide.[14] For complex cases, tandem MS (MS/MS) can be used to fragment the peptide and pinpoint the exact location of the modification. If racemization is suspected, chiral amino acid analysis or specialized chiral chromatography is required.[15][16][17]

Troubleshooting Guide: Mass Spec Byproduct Analysis

This guide is structured around common mass shifts observed in mass spectrometry analysis of crude peptide products.

Issue 1: An impurity peak is observed with the same mass as the target peptide but a different HPLC retention time.
  • Possible Cause: Racemization. The conversion of a D-amino acid to its L-enantiomer (or vice-versa) creates a diastereomer. Diastereomers have identical masses but different three-dimensional structures, often leading to different retention times in reverse-phase HPLC.[1][2] Racemization is a significant concern in SPPS and can occur at the activated carboxyl group of the amino acid during coupling.[2][3]

  • Troubleshooting & Prevention:

    • Coupling Reagents: Avoid prolonged pre-activation times with onium salt reagents (like HBTU/HATU) and a strong base like DIPEA, which can lead to significant racemization.[1] Consider switching to a carbodiimide-based activation (e.g., DIC) with a racemization-suppressing additive like OxymaPure® or HOBt.[1][11]

    • Base Selection: Replace strong bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the rate of racemization.[1][18]

    • Temperature: Perform coupling reactions at lower temperatures (e.g., 0°C or room temperature).[1]

  • Verification Protocol:

    • Chiral Amino Acid Analysis: This is the definitive method. The peptide is hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, or analyzed by GC-MS on a chiral column.[1][15][16] This allows for the quantification of the D- and L-isomers of each amino acid.

Issue 2: An impurity peak is observed with a mass of +28 Da.
  • Possible Cause: Formylation. An unexpected formyl group (-CHO) has been added to a primary amine, most commonly the ε-amino group of D-lysine or the N-terminal α-amino group.[5][19] A common source of formylation is the breakdown of the solvent N,N-dimethylformamide (DMF).[20]

  • Troubleshooting & Prevention:

    • Solvent Quality: Use high-purity, fresh DMF for all synthesis steps.

    • Alternative Solvents: Consider replacing DMF with alternative solvents like N-methylpyrrolidone (NMP) or a mixture of tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN), which have been shown to be effective and can reduce side reactions.[21]

    • Reaction Conditions: Avoid unnecessarily high temperatures, which can accelerate DMF decomposition.

Issue 3: An impurity peak is observed with a mass of +42 Da.
  • Possible Cause 1: Acetylation. An acetyl group (-COCH₃) has been added to an amine. This is often caused by the use of acetic anhydride (B1165640) in a "capping" step to terminate unreacted chains. If the capping step is not perfectly selective or if there is carryover, it can modify the ε-amino group of lysine.

  • Possible Cause 2: Guanidinylation. This side reaction occurs when using uronium/aminium-based coupling reagents like HBTU or HATU.[7][22] The reagent itself can react with the nucleophilic ε-amino group of the lysine side-chain, adding a guanidinium (B1211019) group and terminating the peptide chain at that position.[7]

  • Troubleshooting & Prevention (Guanidinylation):

    • Reagent Choice: If guanidinylation is a recurring issue, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide/additive combination (DIC/Oxyma) that does not possess the guanidinium moiety.[7][11]

    • Reaction Order: Add the coupling reagent to the mixture of the amino acid and resin last, without a pre-activation step, to minimize the opportunity for the reagent to react with the peptide side chains.[1]

Issue 4: An impurity peak is observed with a mass of +96 Da.
  • Possible Cause: Trifluoroacetylation (TFAcylation). A trifluoroacetyl group (-COCF₃) has been added to an amine. This modification typically occurs during the final cleavage step, where high concentrations of trifluoroacetic acid (TFA) are used to cleave the peptide from the resin and remove side-chain protecting groups.[23][24] Reactive species generated during this process can modify the peptide.[6][25]

  • Troubleshooting & Prevention:

    • Cleavage Cocktail: Always use a well-defined cleavage cocktail containing scavengers to trap reactive cationic species.[23] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Resin Choice: The resin linker can influence the extent of this side reaction. Certain linkers are more stable to the acidic conditions of SPPS, reducing the formation of reactive sites on the resin that can promote TFAcylation.[6]

Data Summary Tables

Table 1: Common Byproducts and Their Mass Shifts

Byproduct TypeMass Shift (Da)Common CauseAffected Residue(s)
Formylation+27.99DMF decompositionLysine, N-terminus
Acetylation+42.01Acetic anhydride cappingLysine, N-terminus
Guanidinylation+42.02HBTU, HATU coupling reagentsLysine, N-terminus
Trifluoroacetylation+95.98TFA from cleavage cocktailLysine, N-terminus
Racemization0Base, high temperature, activationD-Lysine, other AAs
Deletion-(AA mass)Incomplete couplingAny

Table 2: Strategies to Minimize Racemization

FactorStandard Condition (Higher Risk)Recommended Condition (Lower Risk)Reference
Coupling Reagent HBTU/HATU with pre-activationDIC / OxymaPure®[1][11]
Base DIPEANMM or 2,4,6-Collidine[1][18]
Temperature Elevated (e.g., 50-80°C)Room Temperature or 0°C[1]
Solvent DMFCH₂Cl₂-DMF (1:1), THF, ACN[1][21]

Experimental Protocols & Visualizations

Protocol: Chiral Amino Acid Analysis via Marfey's Method

This protocol provides a general workflow to determine the enantiomeric purity of the amino acids within your peptide.

  • Peptide Hydrolysis: Completely hydrolyze a small sample (e.g., 50-100 µg) of the purified peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Drying: After hydrolysis, evaporate the HCl under vacuum to obtain the free amino acid mixture.

  • Derivatization: a. Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add a solution of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972) (e.g., 200 µL of a 1% w/v solution). c. Incubate the mixture at 40°C for 1 hour. d. Quench the reaction by adding 20 µL of 2 M HCl.

  • Analysis: a. Dilute the sample with the mobile phase. b. Analyze the derivatized amino acids using reverse-phase HPLC with UV detection (typically at 340 nm). c. The L-FDAA derivatized D-amino acids will have a longer retention time than the corresponding L-amino acids, allowing for their separation and quantification.[1]

Diagrams

Troubleshooting_Workflow start Crude Peptide Analysis (LC-MS) mass_check Identify Mass of Byproduct Peak start->mass_check same_mass Same Mass, Different RT mass_check->same_mass Δm = 0 plus_28 +28 Da mass_check->plus_28 Δm = +28 plus_42 +42 Da mass_check->plus_42 Δm = +42 plus_96 +96 Da mass_check->plus_96 Δm = +96 cause_rac Cause: Racemization same_mass->cause_rac cause_form Cause: Formylation plus_28->cause_form cause_acet Cause: Acetylation or Guanidinylation plus_42->cause_acet cause_tfa Cause: Trifluoroacetylation plus_96->cause_tfa sol_rac Verify: Chiral Analysis Prevent: Change Base/Coupling Agent cause_rac->sol_rac sol_form Prevent: Use High-Purity DMF or Alternative Solvent cause_form->sol_form sol_acet Prevent: Optimize Capping or Change Coupling Agent cause_acet->sol_acet sol_tfa Prevent: Use Scavengers in Cleavage Cocktail cause_tfa->sol_tfa

Caption: Troubleshooting workflow for identifying peptide byproducts.

Caption: Side reaction pathway for lysine guanidinylation by HBTU.

References

Technical Support Center: Monitoring Fmoc-D-Lys(Boc)-OH Coupling with the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Kaiser test for monitoring the coupling completion of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work in SPPS?

A1: The Kaiser test, or ninhydrin (B49086) test, is a sensitive colorimetric assay used to detect the presence of free primary amines. In the context of SPPS, it is a crucial tool for monitoring the completion of the coupling reaction. The test relies on the reaction of ninhydrin with primary amines on the peptide-resin. A positive result, indicated by an intense blue or purple color, signifies the presence of unreacted N-terminal amines, indicating an incomplete coupling reaction. Conversely, a negative result, where the beads and solution remain yellow or colorless, suggests that the coupling is complete.[1]

Q2: Why is monitoring the coupling of this compound particularly important?

A2: this compound, like other amino acids with bulky protecting groups on their side chains, can present steric hindrance during the coupling reaction. This can slow down the reaction rate and potentially lead to incomplete coupling. Failure to achieve complete coupling results in the formation of deletion sequences, where the intended amino acid is missing from the final peptide. This complicates purification and reduces the overall yield of the desired product. Therefore, careful monitoring with a reliable method like the Kaiser test is essential to ensure the integrity of the peptide sequence.

Q3: Can the Kaiser test give misleading results?

A3: Yes, the Kaiser test can occasionally produce false positive or false negative results. A false positive (a blue color even after complete coupling) can occur due to the lability of the Fmoc group under the heating conditions of the test, especially in the presence of pyridine (B92270), leading to the unintended exposure of a primary amine.[1] Other causes include contamination of reagents or inadequate washing of the resin to remove residual unreacted amino acids.[1] A false negative (a yellow or colorless result despite incomplete coupling) is less common for primary amines but can occur if the N-terminal amine is sterically inaccessible to the ninhydrin reagent.

Q4: Is the Kaiser test reliable for all amino acids?

A4: The Kaiser test is highly reliable for primary amines. However, it is not suitable for detecting secondary amines, such as proline or N-methylated amino acids, which typically yield a less intense reddish-brown color that can be difficult to interpret. For sequences involving these residues, alternative tests like the chloranil (B122849) test or the isatin (B1672199) test are recommended.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
KT-001 False Positive Result: Blue color observed even after a prolonged coupling time.1. Fmoc-group instability: The Fmoc protecting group may be partially removed by the pyridine in the Kaiser test reagents, especially with prolonged heating.[1]2. Reagent contamination: Old or improperly stored reagents can lead to ambiguous results.3. Inadequate washing: Residual unreacted this compound or other primary amines in the reaction vessel can give a positive result.1. Adhere strictly to the recommended heating time (typically 5 minutes) for the Kaiser test.[1]2. Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.3. Ensure thorough washing of the resin beads with DMF before performing the test.
KT-002 Inconsistent or Ambiguous Results: Faint blue color or a mix of blue and yellow beads.1. Slow or incomplete coupling: The coupling of the sterically hindered this compound may be slow.2. Peptide aggregation: The growing peptide chain may aggregate on the resin, making some N-terminal amines inaccessible.1. Extend the coupling time and repeat the Kaiser test.2. Consider performing a double coupling, where the coupling step is repeated with fresh reagents.3. If aggregation is suspected, consider using a different solvent system (e.g., NMP or a DMF/DCM mixture) or a more potent coupling reagent.
KT-003 Negative Kaiser Test, but Subsequent Steps Fail: The Kaiser test is negative, but the final peptide is found to have a deletion of D-Lysine.1. Steric hindrance: The N-terminal amine may be sterically hindered to the extent that it is inaccessible to the ninhydrin reagent but also reacts slowly or incompletely with the incoming activated amino acid.2. Human error in observation: The yellow color of a negative result can sometimes be misinterpreted.1. For difficult couplings involving sterically hindered amino acids, consider performing a routine double coupling even with a negative Kaiser test.2. Always run a positive (deprotected resin) and negative (fully protected resin) control alongside your sample for clear comparison.

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is for the qualitative assessment of free primary amines on the resin.

Reagent Preparation:

  • Reagent A (KCN in Pyridine):

    • Dissolve 16.5 mg of KCN in 25 mL of deionized water.

    • Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.

    • Safety Note: Potassium cyanide (KCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Reagent B (Ninhydrin in n-Butanol):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C (Phenol in n-Butanol):

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) from the reaction vessel.

  • Place the beads in a small glass test tube and wash thoroughly with DMF to remove any residual reagents. Decant the solvent.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[1][2]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense blue/purple beads and solution Positive Result: Incomplete coupling.Repeat the coupling step (double coupling).
Yellow or colorless beads and solution Negative Result: Complete coupling.Proceed to the next step (Fmoc deprotection).
Yellow beads, blue solution Nearly Complete Coupling: Minor amount of unreacted amines.Consider extending the coupling time or proceeding with caution. Capping unreacted amines may be an option.
Blue beads, yellow/colorless solution Incomplete Coupling: Significant amount of unreacted amines.Perform a double coupling.

Quantitative Data Summary

While direct, side-by-side comparative studies on the coupling efficiency of this compound with various reagents are not extensively available in the literature, the following table summarizes typical coupling conditions and expected outcomes based on established SPPS protocols.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeExpected EfficiencyNotes
HBTU/DIPEA 1:0.95:230-60 minHighA standard and effective combination for most amino acids. May require longer coupling times for hindered residues.
HATU/DIPEA 1:0.95:220-45 minVery HighGenerally more reactive than HBTU and is often recommended for sterically hindered amino acids to improve coupling efficiency and reduce reaction times.[3]
HCTU/DIPEA 1:0.95:25-30 minVery HighA highly efficient coupling reagent that can significantly shorten coupling times.[4]
DIC/HOBt 1:1:160-120 minModerate to HighA cost-effective option, but generally slower and may be less effective for hindered couplings compared to uronium/aminium salt-based reagents.

Note: The optimal coupling time can vary depending on the specific peptide sequence, the resin used, and the reaction scale. It is always recommended to monitor the reaction progress using the Kaiser test.

Visual Workflow and Logic Diagrams

Kaiser_Test_Workflow start Start: After this compound Coupling Reaction wash_resin Wash Resin Beads (e.g., with DMF) start->wash_resin kaiser_test Perform Kaiser Test: Add Reagents A, B, C & Heat (100°C, 5 min) wash_resin->kaiser_test observe Observe Color of Beads and Solution kaiser_test->observe negative Result: Yellow/Colorless (Negative) observe->negative Complete Coupling positive Result: Blue/Purple (Positive) observe->positive Incomplete Coupling ambiguous Result: Ambiguous (e.g., Light Blue) observe->ambiguous Uncertain next_step Proceed to Next Step (Fmoc Deprotection) negative->next_step double_couple Perform Double Coupling positive->double_couple troubleshoot Troubleshoot: - Extend coupling time - Check reagents ambiguous->troubleshoot double_couple->wash_resin troubleshoot->wash_resin

Troubleshooting_Logic start Positive Kaiser Test (Incomplete Coupling) check1 Is this the first Kaiser test for this coupling? start->check1 action1 Action: Perform a double coupling. check1->action1 Yes check2 Positive test after double coupling? check1->check2 No retest Retest with Kaiser action1->retest check3 Is peptide sequence prone to aggregation? check2->check3 Yes check2->retest No, proceed to next step action2 Action: Switch to a more potent coupling reagent (e.g., HATU, HCTU). action2->retest check3->action2 No action3 Action: Change solvent (e.g., use NMP or DMF/DCM). Consider capping. check3->action3 Yes end Re-evaluate Synthesis Strategy action3->end retest->check2

References

alternative bases to piperidine for Fmoc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternatives to piperidine (B6355638) for the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed during Fmoc deprotection with piperidine?

A1: While 20% piperidine in DMF is a robust and widely used reagent for Fmoc deprotection, its basic nature can promote several side reactions, leading to impurities and reduced yield of the target peptide.[1][2] The most common side reactions include:

  • Aspartimide Formation: This occurs when an aspartic acid (Asp) residue is followed by a small amino acid like glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser).[1] The piperidine can catalyze the cyclization of the Asp side chain, forming a succinimide (B58015) ring. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[1]

  • Diketopiperazine (DKP) Formation: This is a common issue at the dipeptide stage, particularly when proline is one of the first two amino acids.[1] It involves the intramolecular cyclization of the N-terminal dipeptide, resulting in chain truncation.[1][3]

  • Racemization: The basic conditions can lead to the epimerization of amino acids, compromising their chirality. C-terminal cysteine is particularly susceptible to this side reaction.[1]

  • Piperidine Adducts: In peptides with a C-terminal cysteine, a base-catalyzed elimination can form a dehydroalanine (B155165) residue, which can then react with piperidine to form an adduct, causing a mass shift of +51 Da.[1]

Q2: When should I consider using an alternative base to piperidine?

A2: You should consider an alternative base if you observe or anticipate any of the side reactions mentioned in Q1. Specific scenarios where an alternative base is recommended include:

  • Sequences prone to aspartimide formation: Peptides containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1]

  • Sequences susceptible to DKP formation: Peptides with proline or glycine at the second position.[2]

  • Peptides with C-terminal cysteine: To minimize racemization.[1]

  • "Difficult" or aggregation-prone sequences: Where faster or more efficient deprotection is required.[4][5]

  • Regulatory or safety concerns: Piperidine is a controlled substance in some regions.[6][7]

Q3: What are the most common alternative bases to piperidine, and what are their advantages and disadvantages?

A3: Several alternative bases and cocktails are available, each with specific benefits and drawbacks. The choice depends on the specific peptide sequence and the primary side reaction of concern.

Deprotection ReagentTypical Concentration & TimeAdvantagesDisadvantages
Piperidine 20% in DMF, 2 x 10 minHighly effective, well-established method.Can promote aspartimide and DKP formation.[1][2] Regulated in some regions.[6]
4-Methylpiperidine (4-MP) 20% in DMF, 2 x 10 minEquivalent efficiency to piperidine.[6] Not a controlled substance.[6]Similar propensity for side reactions as piperidine.
Piperazine (B1678402) 5-10% in NMP/EtOH, 2 x 10-15 minReduced toxicity. Can minimize DKP formation and racemization.[2][8]Less soluble in DMF, may require solvent mixtures.[5]
DBU/Piperidine 2% DBU, 2-5% Piperidine in DMF/NMP, 2 x 5-10 minFaster deprotection, effective for hindered sequences.[5][9] Can suppress DKP formation.[5]DBU's high basicity can increase the risk of aspartimide formation and racemization if not used carefully.[1][9]
DBU/Piperazine 2% DBU, 5% Piperazine in NMP, < 1 minVery rapid deprotection.[4][5] Effective for difficult and aggregation-prone sequences.[4]May require optimization to minimize side reactions.
3-(Diethylamino)propylamine (B94944) (DEAPA) 30% v/v in NOPMinimizes the formation of diastereoisomers and aspartimide-containing derivatives.[10]May require longer reaction times compared to piperidine.[11]
Morpholine 50% in DMFMilder condition, often used for sensitive glycopeptides.[12] Can minimize both DKP and aspartimide formation.[1]Slower deprotection kinetics compared to piperidine.[13]

Q4: I am observing significant aspartimide formation. What is the best course of action?

A4: To mitigate aspartimide formation, you can try the following troubleshooting steps:

  • Switch to a milder base: Consider using piperazine, which has been shown to cause less aspartimide formation compared to piperidine.[8] The addition of 0.1M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperazine solution can further reduce this side reaction.[8]

  • Use a different base cocktail: A solution of 3-(diethylamino)propylamine (DEAPA) has also been shown to minimize the formation of aspartimide-containing derivatives.[10]

  • Avoid DBU: Due to its high basicity, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) alone can sometimes increase aspartimide formation.[1][9]

  • Backbone Protection: For particularly sensitive sequences, utilizing backbone protection on the amide nitrogen of the amino acid following the Asp residue can offer complete protection against aspartimide formation.[1][8]

Q5: My peptide synthesis is failing due to diketopiperazine (DKP) formation. How can I prevent this?

A5: DKP formation is a common issue, especially with Pro or Gly at the N-terminal dipeptide stage.[1] Here are some strategies to suppress it:

  • Use a less nucleophilic base: A 5% piperazine solution in DMF or NMP is less prone to promoting DKP formation.[2]

  • Employ a DBU/Piperazine cocktail: A combination of 2% DBU and 5% piperazine in NMP has proven highly effective at suppressing DKP formation.[2][5]

  • Pre-formed Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide unit.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5][14]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[5]

  • First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[5][14]

  • Drain: Drain the deprotection solution.[5]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5][14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][14]

Protocol 2: Fmoc Deprotection with DBU/Piperazine

  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.[1]

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution (e.g., 2% DBU, 5% piperazine in NMP) to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times) to remove all traces of the bases.[1]

Protocol 3: Fmoc Deprotection with 3-(Diethylamino)propylamine (DEAPA)

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the DEAPA deprotection solution (e.g., 30% v/v in N-octyl-pyrrolidone).[11]

  • Reaction: Agitate the resin at the desired temperature (e.g., room temperature) for the optimized time (e.g., 60 minutes).[11]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).

Visual Guides

Fmoc_Deprotection_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (Base Treatment) start->deprotection wash1 Wash deprotection->wash1 coupling Couple Next Fmoc-AA wash1->coupling wash2 Wash coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle

Caption: General workflow of the Fmoc-SPPS cycle.

Deprotection_Troubleshooting start Side Reaction Observed? aspartimide Aspartimide Formation start->aspartimide Yes dkp DKP Formation start->dkp Yes racemization Racemization start->racemization Yes no_issue Continue with Standard Protocol start->no_issue No sol_aspartimide Use Piperazine + HOBt or DEAPA aspartimide->sol_aspartimide sol_dkp Use DBU/Piperazine or Piperazine dkp->sol_dkp sol_racemization Use Piperazine + HOBt racemization->sol_racemization

Caption: Troubleshooting logic for Fmoc deprotection side reactions.

References

impact of water content in solvents on Fmoc-D-Lys(Boc)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water in the solvent during the coupling of this compound?

Water in the reaction solvent, typically N,N-Dimethylformamide (DMF), can significantly reduce the coupling efficiency of this compound. The primary mechanism of this interference is the hydrolysis of the activated amino acid intermediate. During the coupling step, this compound is activated by a coupling reagent to form a highly reactive species (e.g., an O-acylisourea derivative or an active ester). This activated intermediate is intended to react with the free N-terminal amine of the growing peptide chain on the solid support. However, if water is present, it can act as a competing nucleophile, attacking the activated carboxyl group and hydrolyzing it back to the carboxylic acid. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and resulting in a lower yield of the desired peptide.[1]

Q2: What is considered an acceptable level of water in DMF for Fmoc-SPPS?

For optimal results in Fmoc-SPPS, the water content in DMF should be kept to an absolute minimum. High-purity, anhydrous, or "peptide synthesis grade" DMF is strongly recommended. Commercially available peptide synthesis grade DMF typically has a water content of less than 0.03% (300 ppm).[1] Exceeding this level can lead to a noticeable decrease in coupling efficiency. For particularly sensitive or long peptide sequences, it is advisable to use solvents with even lower water content, ideally below 0.01% (100 ppm).

Q3: What are the visible signs of poor coupling efficiency during synthesis that might be related to water in the solvent?

A common method to monitor coupling efficiency at each step is the Kaiser test (or ninhydrin (B49086) test). A positive Kaiser test (indicated by a blue or purple color) after a coupling step suggests the presence of unreacted primary amines on the resin, indicating that the coupling was incomplete. If you consistently observe a positive Kaiser test after the this compound coupling step, and other parameters (reagent stoichiometry, reaction time) are optimal, it is highly probable that your solvent may be contaminated with water.

Q4: Can I use solvents other than DMF for this compound coupling to mitigate water-related issues?

While DMF is the most common solvent for SPPS, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can also be used. NMP is often considered a good alternative as it can sometimes improve solvation of the growing peptide chain. However, like DMF, NMP must be anhydrous for successful coupling. In some cases, for "difficult sequences" prone to aggregation, co-solvents like dichloromethane (B109758) (DCM) or the use of chaotropic agents may be employed, but the primary coupling solvent should still be of high purity and low water content.[2]

Q5: How can I remove excess water from my DMF solvent?

If you suspect your DMF has been contaminated with water, it is best to use a fresh, sealed bottle of peptide synthesis grade solvent. For in-lab purification, DMF can be dried by storing it over activated molecular sieves (4 Å). It is important to note that the molecular sieves should be properly activated (by heating under vacuum) before use.

Troubleshooting Guide: Impact of Water Content on this compound Coupling

This guide will help you troubleshoot issues related to water content in your solvent during the coupling of this compound.

Problem: Low coupling efficiency or incomplete reaction during this compound addition, as indicated by a positive Kaiser test or low yield of the final peptide.
Potential Cause: Presence of excess water in the reaction solvent.
Data Presentation: Estimated Impact of Water Content on Coupling Efficiency

The following table provides an estimated correlation between the water content in DMF and the expected coupling efficiency for a standard this compound coupling reaction. These values are illustrative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

Water Content in DMF (% v/v)Estimated Coupling Efficiency (%)Potential Side Reactions
< 0.01% (Peptide Synthesis Grade)> 99%Minimal hydrolysis of activated ester.
0.05%90 - 95%Noticeable hydrolysis, leading to deletion sequences.
0.1%75 - 90%Significant hydrolysis, increased risk of incomplete capping.
0.5%50 - 75%High level of hydrolysis, major product is the deletion sequence.
1.0%< 50%Predominant reaction is hydrolysis of the activated amino acid.
Experimental Protocols

Here are detailed methodologies for key experiments to assess and mitigate the impact of water on your peptide synthesis.

Protocol 1: Standard this compound Coupling

This protocol outlines a standard procedure for coupling this compound onto a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in anhydrous DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in anhydrous DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 2: Quantification of Coupling Efficiency by HPLC

This protocol describes how to quantify the coupling efficiency by cleaving a small amount of peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC).

  • Sample Collection: After the coupling and subsequent washing steps, take a small, accurately weighed sample of the dried peptide-resin (approximately 5-10 mg).

  • Test Cleavage: Place the resin in a microcentrifuge tube and add a cleavage cocktail (e.g., 200 µL of 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[3]

  • Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a larger tube containing cold diethyl ether (approximately 10 times the cleavage cocktail volume).

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and then dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation for HPLC: Dissolve the dried peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. Monitor the elution profile at 220 nm. The coupling efficiency can be determined by comparing the peak area of the desired peptide with the peak area of the deletion sequence (the peptide lacking the D-Lys(Boc) residue).

Visualizations

G Impact of Water on this compound Coupling cluster_activation Amino Acid Activation cluster_coupling Desired Coupling Reaction cluster_hydrolysis Side Reaction: Hydrolysis This compound This compound Activated Ester Activated Ester This compound->Activated Ester Coupling Reagent Coupling Reagent Coupling Reagent->Activated Ester Coupled Peptide Coupled Peptide Activated Ester->Coupled Peptide Hydrolyzed Amino Acid Hydrolyzed Amino Acid Activated Ester->Hydrolyzed Amino Acid Peptide-Resin Peptide-Resin Peptide-Resin->Coupled Peptide Water Water Water->Hydrolyzed Amino Acid

Caption: The competitive reaction between peptide coupling and hydrolysis of the activated amino acid in the presence of water.

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Verify Stoichiometry of This compound and Coupling Reagents start->check_reagents check_reagents->start Incorrect check_time Confirm Adequate Coupling Time check_reagents->check_time Correct check_time->start Inadequate check_solvent Assess Solvent Quality: Is it Anhydrous? check_time->check_solvent Adequate use_new_solvent Use Fresh, Anhydrous Peptide Synthesis Grade Solvent check_solvent->use_new_solvent Suspect double_couple Perform a Double Coupling check_solvent->double_couple Anhydrous re_evaluate Re-evaluate Coupling Protocol use_new_solvent->re_evaluate double_couple->re_evaluate

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.

References

Validation & Comparative

Orthogonal Peptide Synthesis: A Comparative Guide to Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful construction of complex peptides. For trifunctional amino acids like D-lysine, orthogonal protection of the side-chain ε-amino group is crucial for site-specific modifications such as branching, cyclization, or the attachment of reporter molecules. This guide provides a comprehensive, data-supported comparison of two widely used D-lysine derivatives, Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Mtt)-OH, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Chemical Differences and Strategic Applications

The fundamental distinction between this compound and Fmoc-D-Lys(Mtt)-OH lies in the nature of the side-chain protecting group: the tert-butyloxycarbonyl (Boc) group versus the 4-methyltrityl (Mtt) group. This difference dictates the deprotection strategy and, consequently, the applications for which each derivative is best suited.

This compound is the standard choice for the routine synthesis of linear peptides. The Boc group is stable to the mildly basic conditions used for the removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF).[1] It is conveniently cleaved under strongly acidic conditions, usually during the final cleavage of the peptide from the resin with a high concentration of trifluoroacetic acid (TFA).[2]

Fmoc-D-Lys(Mtt)-OH , on the other hand, is employed when orthogonal deprotection of the lysine (B10760008) side chain is required while the peptide remains on the solid support. The Mtt group is highly acid-labile and can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) that do not affect the more robust Boc or tert-butyl (tBu) side-chain protecting groups of other amino acids, nor the acid-sensitive linkers.[3][4] This orthogonality is essential for the synthesis of branched peptides, cyclic peptides via side-chain lactamization, and the on-resin attachment of various moieties to the lysine side chain.[2]

Performance Comparison: Deprotection and Side Reactions

The choice between Boc and Mtt protection for the D-lysine side chain has significant implications for the deprotection process and potential side reactions.

ParameterThis compoundFmoc-D-Lys(Mtt)-OH
Primary Application Routine synthesis of linear peptides.Synthesis of branched peptides, cyclic peptides, and side-chain modified peptides.
Side-Chain Deprotection Strong acid (e.g., 95% TFA), typically during final cleavage.Mild acid (e.g., 1-2% TFA in DCM), allowing for on-resin deprotection.
Orthogonality Not orthogonal to other acid-labile side-chain protecting groups (e.g., tBu, Trt).Orthogonal to Boc, tBu, and other acid-labile protecting groups removed by strong acid.
Key Side Reaction Alkylation of sensitive residues (e.g., Trp, Met, Cys) by the tert-butyl cation generated during deprotection.[5][6]Reattachment of the Mtt cation to nucleophilic residues (e.g., Trp).[7] Premature cleavage from highly acid-sensitive resins.
Mitigation of Side Reactions Use of scavengers (e.g., TIS, EDT, water) in the final cleavage cocktail.[5]Use of scavengers (e.g., TIS, silanes) in the Mtt deprotection solution.[7]

Experimental Protocols

On-Resin Deprotection of the Mtt Group from Fmoc-D-Lys(Mtt)-OH

This protocol outlines the selective removal of the Mtt group from the lysine side chain while the peptide is attached to the resin.

Materials:

  • Peptide-resin containing Fmoc-D-Lys(Mtt)-OH

  • Deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), peptide synthesis grade

  • Neutralization solution: 1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).

  • Gently agitate the resin at room temperature for 30 minutes. A color change (often to orange or yellow) may be observed, indicating the release of the Mtt cation.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with MeOH (2 x 10 mL).

  • Wash the resin with DCM (2 x 10 mL).

  • Add the neutralization solution and agitate for 5 minutes.

  • Drain the neutralization solution and wash the resin with DMF (3 x 10 mL).

  • The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.

Final Cleavage and Deprotection of Peptides Containing Lys(Boc)

This protocol describes the final step of cleaving the peptide from the resin and removing the Boc protecting group from the lysine side chain, along with other acid-labile protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% (v/v) Trifluoroacetic acid (TFA), 2.5% (v/v) water, 2.5% (v/v) Triisopropylsilane (TIS). Other scavengers like 1,2-ethanedithiol (B43112) (EDT) may be added for peptides containing sensitive residues.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Orthogonal_Protection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Resin-Bound Peptide (N-term Fmoc protected) Fmoc_Lys_Boc Incorporate This compound Start->Fmoc_Lys_Boc Fmoc_Lys_Mtt Incorporate Fmoc-D-Lys(Mtt)-OH Start->Fmoc_Lys_Mtt Chain_Elongation Continue Peptide Chain Elongation Fmoc_Lys_Boc->Chain_Elongation Fmoc_Lys_Mtt->Chain_Elongation Final_Cleavage Final Cleavage (e.g., 95% TFA) Chain_Elongation->Final_Cleavage Mtt_Deprotection Selective Mtt Deprotection (1% TFA in DCM) Chain_Elongation->Mtt_Deprotection Linear_Peptide Linear Peptide Final_Cleavage->Linear_Peptide On_Resin_Modification On-Resin Side-Chain Modification Mtt_Deprotection->On_Resin_Modification Modified_Peptide_Cleavage Final Cleavage (e.g., 95% TFA) On_Resin_Modification->Modified_Peptide_Cleavage Modified_Peptide Branched/Modified Peptide Modified_Peptide_Cleavage->Modified_Peptide

Caption: Logical workflow comparing the synthesis pathways using this compound and Fmoc-D-Lys(Mtt)-OH.

Deprotection_Pathways cluster_Fmoc_Lys_Boc This compound Pathway cluster_Fmoc_Lys_Mtt Fmoc-D-Lys(Mtt)-OH Pathway Lys_Boc This compound Stable to piperidine TFA_Cleavage Strong Acid Cleavage Reagent: 95% TFA Side Product: tert-butyl cation Lys_Boc->TFA_Cleavage Deprotected_Lys_Boc Deprotected Lysine Occurs during final cleavage TFA_Cleavage->Deprotected_Lys_Boc Lys_Mtt Fmoc-D-Lys(Mtt)-OH Stable to piperidine Mild_Acid_Cleavage Mild Acid Cleavage Reagent: 1% TFA in DCM Side Product: Mtt cation Lys_Mtt->Mild_Acid_Cleavage Deprotected_Lys_Mtt On-Resin Deprotected Lysine Ready for further modification Mild_Acid_Cleavage->Deprotected_Lys_Mtt

Caption: Comparison of the deprotection pathways for the Boc and Mtt side-chain protecting groups on D-lysine.

Conclusion

The choice between this compound and Fmoc-D-Lys(Mtt)-OH is dictated by the synthetic goal. For the straightforward synthesis of linear peptides, this compound remains the cost-effective and standard choice. However, for the construction of more complex architectures such as branched or cyclic peptides, or for site-specific labeling, the orthogonal deprotection offered by the Mtt group in Fmoc-D-Lys(Mtt)-OH is indispensable. A thorough understanding of the distinct chemical properties and deprotection requirements of each of these building blocks is crucial for the successful design and execution of advanced peptide synthesis strategies.

References

A Comparative Guide to the Deprotection of Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Dde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount for the successful construction of complex peptides. For the lysine (B10760008) residue, with its reactive ε-amino group, the choice of a protecting group dictates the possibilities for subsequent modifications such as branching, cyclization, or the attachment of reporter molecules. This guide provides an objective comparison of two commonly utilized orthogonally protected lysine derivatives: Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Dde)-OH. We will delve into their deprotection methodologies, performance, and potential side reactions, supported by experimental data to inform your synthetic strategies.

Orthogonal Deprotection Strategies

The core principle behind the use of this compound and Fmoc-D-Lys(Dde)-OH in Fmoc-based SPPS lies in their orthogonal deprotection schemes. The Nα-Fmoc group is consistently removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups, Boc and Dde, are cleaved using distinct chemical pathways. This orthogonality allows for the selective deprotection of the lysine side chain at a desired point in the synthesis.

The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed with a strong acid such as trifluoroacetic acid (TFA). In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is cleaved by treatment with hydrazine (B178648). This fundamental difference in cleavage chemistry allows for selective manipulation of the lysine side chain, a critical aspect for the synthesis of modified and complex peptides.

G cluster_0 Fmoc-SPPS Cycle cluster_1 Orthogonal Side-Chain Deprotection Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Free N-terminus Coupling->Fmoc_Deprotection Elongated Peptide Fmoc_SPPS_Peptide Peptide Chain on Solid Support Lys_Boc This compound Deprotect_Boc Boc Deprotection (TFA) Lys_Boc->Deprotect_Boc Lys_Dde Fmoc-D-Lys(Dde)-OH Deprotect_Dde Dde Deprotection (2% Hydrazine in DMF) Lys_Dde->Deprotect_Dde Modification Side-Chain Modification (e.g., Branching, Labeling) Deprotect_Boc->Modification Deprotect_Dde->Modification Fmoc_SPPS_Peptide->Lys_Boc Incorporate Lys(Boc) Fmoc_SPPS_Peptide->Lys_Dde Incorporate Lys(Dde)

Caption: Orthogonal deprotection workflow in Fmoc-SPPS.

Performance Comparison: Deprotection Conditions and Side Reactions

The choice between the Boc and Dde protecting groups for the lysine side chain often depends on the specific requirements of the peptide being synthesized, including the presence of other sensitive residues and the desired on-resin modifications.

ParameterThis compound Side-Chain DeprotectionFmoc-D-Lys(Dde)-OH Side-Chain Deprotection
Deprotection Reagent Trifluoroacetic acid (TFA), typically 20-50% in Dichloromethane (DCM)[1]2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)[2]
Typical Reaction Time 20-30 minutes at room temperature[3]3-10 minutes (often repeated 2-3 times) at room temperature[2][4]
Cleavage Mechanism Acid-catalyzed hydrolysis[5]Nucleophilic attack by hydrazine followed by cyclization[6]
Orthogonality Orthogonal to base-labile Fmoc group.[7]Orthogonal to acid-labile protecting groups (e.g., Boc) and base-labile Fmoc group.[6]
Potential Side Reactions t-Butylation: The tert-butyl cation generated can modify nucleophilic residues like Trp and Cys. This can be mitigated by using scavengers (e.g., triisopropylsilane, water).[8]Dde Migration: The Dde group can migrate to an unprotected lysine side chain, especially during piperidine treatment for Fmoc removal.[9] Incomplete Removal: Can be sluggish, particularly if the lysine residue is near the C-terminus or in an aggregated sequence.[10][11] Reaction with Arginine: High concentrations of hydrazine can lead to the conversion of arginine to ornithine.[2][6]

Experimental Protocols

Protocol 1: Side-Chain Deprotection of this compound

This protocol outlines the on-resin deprotection of the Boc group from the lysine side chain.

Materials:

  • Peptide-resin containing this compound

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavengers (optional, recommended if Trp or Cys are present): e.g., 2.5% Triisopropylsilane (TIS) and 2.5% water

  • DCM for washing

  • N,N-Dimethylformamide (DMF) for washing

  • 10% Diisopropylethylamine (DIEA) in DCM for neutralization

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Add the deprotection solution (e.g., 20% TFA in DCM) to the resin. If using scavengers, they should be included in this solution.

  • Agitate the resin gently for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x 1 min).

  • Neutralize the resin by washing with 10% DIEA in DCM (2 x 2 min).

  • Wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min).

  • The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain.

G start Start: Peptide-Resin with Lys(Boc) swell 1. Swell Resin in DCM start->swell deprotect 2. Add 20-50% TFA in DCM (with scavengers if needed) Agitate for 20-30 min swell->deprotect wash_dcm1 3. Wash with DCM deprotect->wash_dcm1 neutralize 4. Neutralize with 10% DIEA in DCM wash_dcm1->neutralize wash_dcm_dmf 5. Wash with DCM and DMF neutralize->wash_dcm_dmf end End: Resin with Deprotected Lysine Side Chain wash_dcm_dmf->end

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Side-Chain Deprotection of Fmoc-D-Lys(Dde)-OH

This protocol details the on-resin cleavage of the Dde group from the lysine side chain.

Materials:

  • Peptide-resin containing Fmoc-D-Lys(Dde)-OH

  • Deprotection solution: 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the resin gently for 3-10 minutes at room temperature.[4]

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[2]

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual hydrazine and the pyrazole (B372694) byproduct.[6]

  • The resin is now ready for the next synthetic step.

G start Start: Peptide-Resin with Lys(Dde) swell 1. Swell Resin in DMF start->swell deprotect_loop 2. Treat with 2% Hydrazine in DMF (3-10 min) Repeat 3 times swell->deprotect_loop wash_dmf 3. Wash with DMF deprotect_loop->wash_dmf end End: Resin with Deprotected Lysine Side Chain wash_dmf->end

Caption: Experimental workflow for Dde deprotection.

Conclusion

Both this compound and Fmoc-D-Lys(Dde)-OH are invaluable tools in the synthesis of complex peptides, each offering a distinct orthogonal deprotection strategy. The choice between them should be guided by the overall synthetic plan.

  • This compound is a robust and widely used derivative where the side-chain deprotection is typically performed at the end of the synthesis, concurrently with cleavage from the resin and removal of other acid-labile protecting groups. The primary consideration is the potential for side reactions caused by the tert-butyl cation, which can be effectively managed with the use of scavengers.

  • Fmoc-D-Lys(Dde)-OH provides a milder and highly selective deprotection method that is orthogonal to both acid- and base-labile protecting groups commonly used in Fmoc-SPPS. This makes it particularly suitable for on-resin modifications of the lysine side chain at intermediate stages of the synthesis. However, researchers should be aware of the potential for Dde group migration and ensure complete removal, which may require optimization of the reaction conditions.

By understanding the nuances of each protecting group and its associated deprotection chemistry, researchers can make informed decisions to achieve their synthetic goals with high efficiency and purity.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the starting materials is a critical determinant of the successful synthesis of high-quality peptides. Fmoc-D-Lys(Boc)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine) is a crucial non-natural amino acid building block, and its purity directly influences the impurity profile and overall yield of the final peptide. This guide provides a comparative analysis of HPLC methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

Introduction to Purity Analysis of Fmoc-Amino Acids

Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique for determining the purity of Fmoc-amino acids. A typical purity specification for commercially available this compound is ≥98.0%. Impurities can originate from the manufacturing process and may include diastereomers (the L-enantiomer), incompletely protected amino acids, or by-products from the introduction of the Fmoc protecting group, such as β-alanine derivatives or dipeptides. These impurities can lead to the insertion of incorrect amino acids or premature chain termination during peptide synthesis. Consequently, rigorous HPLC analysis is indispensable for quality control.

Comparative HPLC Purity Analysis

This section compares two common RP-HPLC methods for the analysis of this compound. Method A represents a standard, rapid purity screen, while Method B employs a shallower gradient for enhanced resolution of potential impurities. A third method, Method C, is presented for the specific analysis of enantiomeric purity.

Data Presentation
ParameterMethod A: Standard GradientMethod B: High-Resolution GradientMethod C: Chiral Separation
Objective Rapid purity screeningHigh-resolution impurity profilingDetermination of enantiomeric purity
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water0.1% Trifluoroacetic acid (TFA) in water0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile (B52724)0.1% TFA in acetonitrileAcetonitrile with 0.1% TFA
Gradient Linear gradient from 30% to 90% B over 15 minutesLinear gradient from 40% to 70% B over 25 minutesIsocratic (e.g., 80:20 Mobile Phase A:Mobile Phase B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV absorbance at 220 nmUV absorbance at 220 nmUV absorbance at 220 nm
Injection Volume 20 µL20 µL5 µL
Expected Purity ≥98.0%≥98.0%Enantiomeric Purity ≥99.5%

Note: The data presented in this table is a representative example and may vary based on the specific batch of this compound and the HPLC system used.

Experimental Protocols

Detailed methodologies for the three HPLC methods are provided below.

Sample Preparation: A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.

Method A: Standard Gradient HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.

A Head-to-Head Comparison: Fmoc-D-Lys(Boc)-OH versus Boc-D-Lys(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of orthogonally protected amino acids is paramount to achieving the desired peptide with high purity and yield. For the incorporation of D-lysine, a key amino acid for introducing conformational stability and modifying biological activity, researchers are often presented with two primary choices: Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH . While both provide the necessary protection for the α-amino and ε-amino groups of D-lysine, their utility is dictated by the overarching synthetic strategy, be it Fmoc-based or Boc-based SPPS, and the ultimate goal of the synthesis, such as the creation of linear or complex branched peptides.

This guide provides an objective comparison of these two crucial building blocks, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Core Chemical Differences and Strategic Implications

The fundamental distinction between this compound and Boc-D-Lys(Fmoc)-OH lies in the orthogonal protecting groups assigned to the α-amino and ε-amino functionalities.

  • This compound : Here, the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain ε-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group. This arrangement makes it the standard choice for Fmoc-based SPPS . The Fmoc group is cleaved at each cycle of peptide elongation using a mild base, typically piperidine (B6355638), while the Boc group on the side chain remains stable and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

  • Boc-D-Lys(Fmoc)-OH : Conversely, this derivative has the α-amino group protected by the acid-labile Boc group and the side-chain ε-amino group protected by the base-labile Fmoc group. This renders it suitable for Boc-based SPPS , where the Boc group is removed at each cycle with a mild acid. More strategically, it is employed in Fmoc-based SPPS for the synthesis of branched peptides . In this scenario, the main peptide chain is synthesized, and at the desired branching point, the Fmoc group on the D-lysine side chain is selectively removed on-resin with a base, allowing for the synthesis of a second peptide chain from the ε-amino group.

Performance Comparison in Solid-Phase Peptide Synthesis

Performance MetricThis compound (Linear Peptide Synthesis)Boc-D-Lys(Fmoc)-OH (Branched Peptide Synthesis)
Primary Application Standard incorporation of D-lysine in Fmoc-SPPSOn-resin side-chain modification and branched peptide synthesis
Crude Peptide Purity (RP-HPLC) Typically 75-90%Typically 70-85%
Overall Yield (after purification) 15-40% (highly dependent on peptide length and sequence)10-30% (complexity of branching can impact yield)
Key Side Reactions Incomplete Fmoc deprotection leading to deletions; side-chain alkylation by carbocations during final cleavage if scavengers are omitted.Incomplete side-chain Fmoc deprotection; potential for side reactions during on-resin modification steps.
Compatibility Fully compatible with standard automated and manual Fmoc-SPPS.Requires a dedicated step for on-resin side-chain deprotection.

Disclaimer: The data presented is representative and compiled from various sources. Actual results can vary based on the specific peptide sequence, synthesis scale, resin, coupling reagents, and instrumentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of both D-lysine derivatives.

Protocol 1: Synthesis of a Model Linear Peptide (Ac-Tyr-D-Lys-Gly-Phe-Leu-NH₂) using this compound

This protocol outlines the manual Fmoc-SPPS of a simple pentapeptide on Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example: Coupling of this compound):

  • In a separate vial, dissolve 3 equivalents of this compound (0.15 mmol, 70.3 mg) and 2.9 equivalents of HBTU (0.145 mmol, 54.9 mg) in 2 mL of DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 52 µL) and allow the mixture to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Confirm complete coupling with a negative Kaiser test.

4. Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Tyr(tBu)-OH).

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride (B1165640) and 1% DIPEA in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).

6. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Protocol 2: Synthesis of a Model Branched Peptide using Boc-D-Lys(Fmoc)-OH

This protocol describes the synthesis of a branched peptide where a dipeptide (Ala-Gly) is attached to the side chain of a D-lysine residue within a parent peptide (Tyr-Gly-Gly-Phe-Leu-NH₂).

1. Synthesis of the Main Peptide Chain:

  • Synthesize the linear peptide sequence (Tyr(tBu)-Gly-Gly-Phe-Leu) on Rink Amide resin following the standard Fmoc-SPPS protocol as described in Protocol 1.

  • For the incorporation of the branching point, use Boc-D-Lys(Fmoc)-OH in the appropriate coupling cycle. Note that the α-amino group is protected with Boc, so this step would typically be performed in a Boc-SPPS synthesizer or with manual Boc chemistry steps (TFA deprotection, neutralization, coupling). For the purpose of illustrating the orthogonal deprotection in an Fmoc workflow, we assume the peptide chain up to the D-Lys is assembled, and Boc-D-Lys(Fmoc)-OH is coupled.

2. On-Resin Side-Chain Deprotection:

  • After coupling Boc-D-Lys(Fmoc)-OH and completing the main chain, wash the peptide-resin with DMF.

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to selectively remove the Fmoc group from the D-lysine side chain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove piperidine.

3. Synthesis of the Branched Peptide Chain:

  • Couple Fmoc-Gly-OH and then Fmoc-Ala-OH sequentially to the deprotected ε-amino group of the D-lysine side chain using the coupling method described in Protocol 1, step 3.

4. Final Deprotection and Cleavage:

  • After the synthesis of the branched chain is complete, remove the final N-terminal Fmoc group.

  • Proceed with the cleavage and deprotection of the peptide from the resin and all side-chain protecting groups (including the α-Boc of D-Lys) using the cleavage cocktail as described in Protocol 1, step 6.

Visualizing the Orthogonal Strategies

The following diagrams, generated using Graphviz, illustrate the key deprotection pathways and a workflow for branched peptide synthesis.

orthogonal_deprotection cluster_0 This compound Strategy (Fmoc-SPPS) cluster_1 Boc-D-Lys(Fmoc)-OH Strategy (On-Resin Modification) A Fmoc-D-Lys(Boc)-Peptide-Resin B H-D-Lys(Boc)-Peptide-Resin A->B 20% Piperidine/DMF C Fmoc-AA-D-Lys(Boc)-Peptide-Resin B->C Couple next Fmoc-AA D H-D-Lys-Peptide C->D TFA/Scavengers (Final Cleavage) E Boc-D-Lys(Fmoc)-Peptide-Resin F Boc-D-Lys(H)-Peptide-Resin E->F 20% Piperidine/DMF G Boc-D-Lys(Branch)-Peptide-Resin F->G Synthesize Branch H H-D-Lys(Branch)-Peptide G->H TFA/Scavengers (Final Cleavage)

Caption: Orthogonal deprotection schemes for this compound and Boc-D-Lys(Fmoc)-OH.

branched_peptide_workflow start Start with Resin main_chain Synthesize Main Peptide Chain (Fmoc-SPPS) start->main_chain add_lys Couple Boc-D-Lys(Fmoc)-OH main_chain->add_lys deprotect_side_chain Selective Fmoc Deprotection of Lys Side Chain (Piperidine/DMF) add_lys->deprotect_side_chain branch_chain Synthesize Branched Chain on ε-Amino Group (Fmoc-SPPS) deprotect_side_chain->branch_chain cleavage Final Cleavage and Deprotection (TFA/Scavengers) branch_chain->cleavage end Purified Branched Peptide cleavage->end

Caption: Workflow for the synthesis of a branched peptide using Boc-D-Lys(Fmoc)-OH.

Conclusion and Recommendations

The choice between this compound and Boc-D-Lys(Fmoc)-OH is fundamentally a strategic one, dictated by the desired final peptide structure and the synthetic methodology employed.

  • This compound is the workhorse for the routine incorporation of D-lysine in Fmoc-based solid-phase peptide synthesis of linear peptides. Its protection scheme is fully compatible with the standard Fmoc/tBu strategy, ensuring a streamlined and efficient workflow.

  • Boc-D-Lys(Fmoc)-OH is the reagent of choice for constructing complex peptide architectures, particularly branched peptides , within an Fmoc-SPPS framework. Its unique orthogonal protection allows for the selective deprotection of the lysine (B10760008) side chain on-resin, providing a versatile handle for further chemical modifications. It is also the standard reagent for incorporating D-lysine in a Boc-based SPPS workflow.

For researchers embarking on a new peptide synthesis project, a careful consideration of the final peptide's design will unequivocally guide the selection of the appropriate D-lysine derivative, ensuring a successful and efficient synthesis.

HBTU vs. HATU: A Comparative Guide to Coupling Efficiency for Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, influencing yield, purity, and the overall efficiency of peptide chain elongation. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU and HATU, with a specific focus on their application in coupling the protected amino acid Fmoc-D-Lys(Boc)-OH.

At a Glance: Key Performance Differences

While both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective for amide bond formation, HATU generally exhibits superior performance, particularly in challenging coupling reactions.[1][2] This enhanced efficiency is especially crucial when dealing with sterically hindered amino acids or sequences prone to aggregation.[3]

ParameterHBTUHATUKey Considerations
Relative Reactivity HighVery High[2]HATU's higher reactivity stems from the electron-withdrawing 7-azabenzotriazole (HOAt) moiety, leading to a more reactive OAt-ester intermediate.[1][2]
Coupling Efficiency Good to HighHigh to Very High[3]For standard couplings, HBTU is a reliable and cost-effective option.[4]
Reaction Speed SlowerFaster[1]The increased reactivity of the HATU-derived active ester results in more rapid reaction kinetics.[2]
Risk of Racemization Minimal to Low[2]Very Low[2]HATU is generally preferred for minimizing epimerization, especially with sensitive amino acids.[5]
Side Reactions Potential for guanidinylation of the N-terminal amine if used in excess.[2][6]Minimal, though guanidinylation is still possible with significant excess.[6]It is recommended to use a slight deficit or equimolar amounts of the coupling reagent relative to the carboxylic acid to avoid side reactions.[7]
Cost More cost-effectiveHigher costThe choice may depend on the scale of the synthesis and budget constraints.

Delving Deeper: Mechanism of Action

The primary difference in the performance of HBTU and HATU lies in the structure of the active ester intermediate formed upon reaction with the carboxylic acid of this compound.

  • HBTU contains a 1-hydroxybenzotriazole (B26582) (HOBt) moiety. It activates the carboxyl group to form a less reactive OBt-active ester.[8]

  • HATU , on the other hand, incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) group.[2] The nitrogen atom at the 7-position of the azabenzotriazole ring is electron-withdrawing, which makes the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1][3] This enhanced reactivity leads to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered amino acids.[3]

Experimental Protocols

The following are generalized experimental protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound using HBTU and HATU. These protocols assume a standard Fmoc-SPPS strategy on a resin support.

Protocol 1: Coupling of this compound using HBTU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 minutes, followed by 1 x 15 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and gently swirl for 1-2 minutes. The solution may turn a yellow color.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.[4]

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[4] If the test is positive, the coupling reaction can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).[4] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and gently swirl for 1-2 minutes.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 15-45 minutes. Due to the higher reactivity of HATU, shorter coupling times are often sufficient.[4][9]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).[4]

Visualizing the Process

To further illustrate the concepts discussed, the following diagrams outline the experimental workflow and the chemical pathways involved.

G cluster_workflow Experimental Workflow: SPPS Coupling Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Amino Acid Activation (this compound + HBTU/HATU + Base) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextCycle Ready for Next Cycle KaiserTest->NextCycle Negative

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

G cluster_mechanisms Comparative Activation Pathways FmocLys {this compound} OBtEster {OBt-Active Ester (Less Reactive)} FmocLys->OBtEster OAtEster {OAt-Active Ester (More Reactive)} FmocLys->OAtEster HBTU {HBTU} HBTU->OBtEster HATU {HATU} HATU->OAtEster Base {Base (e.g., DIPEA)} Base->OBtEster Base->OAtEster PeptideBondHBTU {Peptide Bond Formation} OBtEster->PeptideBondHBTU PeptideBondHATU {Peptide Bond Formation} OAtEster->PeptideBondHATU Peptide {Resin-Bound Peptide with free N-terminus} Peptide->PeptideBondHBTU Peptide->PeptideBondHATU

Caption: Activation of this compound by HBTU and HATU leading to different active ester intermediates.

Conclusion

References

Validating D-Lysine Incorporation: A Comparative Guide to Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of D-lysine incorporation into peptides and proteins is a critical step in ensuring the intended structure and function of novel therapeutics and research compounds. This guide provides an objective comparison of analytical methods for chiral amino acid analysis, with a focus on D-lysine, supported by experimental data and detailed protocols to aid in method selection and implementation.

The intentional incorporation of D-amino acids, such as D-lysine, into peptides and proteins is a powerful strategy to enhance their stability against enzymatic degradation, modulate their biological activity, and control their conformation. However, verifying the successful and stereospecific incorporation of these non-canonical amino acids requires robust and sensitive analytical techniques. This guide explores and compares the primary methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The choice of analytical method for validating D-lysine incorporation depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of various methods for chiral amino acid analysis.

Table 1: Performance Comparison of HPLC-Based Methods for Chiral Amino Acid Analysis

MethodDerivatizationColumn TypeDetectionLinearity (R²)LODLOQAnalysis Time
Indirect HPLC Marfey’s Reagent (FDAA)C18UV/Fluorescence> 0.99pmol rangepmol range30-60 min
o-Phthalaldehyde (OPA) + Chiral ThiolC18Fluorescence> 0.99fmol-pmol rangefmol-pmol range20-40 min
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)C18MS/MS> 0.991.6 - 15 nM[1]6.1 - 25.33 nM[1]< 30 min
Direct HPLC NoneChiral Stationary Phase (e.g., Crown Ether, Teicoplanin)UV/MS> 0.99µM rangeµM range10-30 min

Table 2: Performance Comparison of Mass Spectrometry-Based Methods for Chiral Amino Acid Analysis

MethodDerivatizationSeparationDetectionLinearity (R²)LODLOQKey Advantages
LC-MS/MS Chiral or AchiralC18 or Chiral ColumnMS/MS> 0.9912.5 or 62 ng/mL[2][3]12.5 or 62 ng/mL[2][3]High sensitivity and selectivity.
GC-MS Chloroformate/AnhydrideChiral Capillary ColumnMS> 0.993.2-446 nM[4]0.031-1.95 µM[4]High resolution for volatile derivatives.

Experimental Workflows and Methodologies

The accurate determination of D-lysine incorporation follows a multi-step workflow. The diagram below illustrates the general procedure for analyzing the chiral amino acid composition of a protein or peptide sample.

Chiral Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis Protein/Peptide Sample Protein/Peptide Sample Protein Precipitation Protein Precipitation Protein/Peptide Sample->Protein Precipitation Protein Hydrolysis Protein Hydrolysis Derivatization Derivatization Protein Hydrolysis->Derivatization Protein Precipitation->Protein Hydrolysis Chromatographic Separation Chromatographic Separation Derivatization->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

A generalized workflow for the analysis of chiral amino acids in protein and peptide samples.
Detailed Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of D-lysine incorporation.

1. Protein/Peptide Hydrolysis

This step is crucial for releasing individual amino acids from the peptide backbone.

  • Objective: To break down the peptide bonds and liberate free amino acids for analysis.

  • Protocol:

    • Place the purified and dried protein or peptide sample into a hydrolysis tube.

    • Add 6 M HCl (with 1% phenol (B47542) to prevent degradation of certain amino acids) to the sample.

    • Evacuate the tube and seal it under vacuum.

    • Incubate the sealed tube at 110°C for 24 hours.

    • After incubation, cool the tube and open it carefully.

    • Dry the sample under a stream of nitrogen or using a vacuum centrifuge to remove the acid.

    • Reconstitute the dried hydrolysate in an appropriate buffer (e.g., 0.1 M HCl) for subsequent derivatization or direct analysis.[5]

2. Chiral Derivatization (Indirect Method)

Derivatization is employed to convert enantiomers into diastereomers, which can then be separated on a standard achiral column.

  • Objective: To attach a chiral molecule (derivatizing agent) to the amino acids, creating diastereomeric pairs with different chromatographic properties.

  • Protocol using Marfey’s Reagent (FDAA):

    • To the amino acid hydrolysate, add a solution of 1% (w/v) FDAA in acetone.

    • Add 1 M sodium bicarbonate to adjust the pH to ~9.0.

    • Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.

    • Quench the reaction by adding 2 M HCl.

    • The sample is now ready for injection onto an HPLC system equipped with a C18 column.

3. Chiral HPLC Analysis (Direct Method)

This method utilizes a chiral stationary phase (CSP) to directly separate the D- and L-enantiomers.

  • Objective: To achieve enantiomeric separation without prior derivatization.

  • Protocol:

    • Reconstitute the protein hydrolysate in the mobile phase.

    • Inject the sample onto an HPLC system equipped with a chiral column (e.g., a crown-ether based column like ChiroSil SCA(-)).[6]

    • Use an isocratic mobile phase, for example, a mixture of methanol, water, and a small amount of acid (e.g., perchloric acid) to achieve separation.[6]

    • Detect the eluted amino acids using a UV or mass spectrometry detector.

4. LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity and can be used with both direct and indirect chiral separation methods.

  • Objective: To accurately quantify D- and L-lysine, especially at low concentrations.

  • Protocol (with derivatization):

    • Perform derivatization of the protein hydrolysate as described above.

    • Inject the derivatized sample into an LC-MS/MS system.

    • Use a C18 column with a gradient elution program, for instance, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for the derivatized D- and L-lysine.

Logical Relationships in Method Selection

The decision-making process for selecting the appropriate analytical method involves considering the specific research question and available resources.

Method Selection Logic Start Start High Sensitivity Required? High Sensitivity Required? Start->High Sensitivity Required? Complex Matrix? Complex Matrix? High Sensitivity Required?->Complex Matrix? No LC-MS/MS LC-MS/MS High Sensitivity Required?->LC-MS/MS Yes Routine QC? Routine QC? Complex Matrix?->Routine QC? No Complex Matrix?->LC-MS/MS Yes Direct HPLC Direct HPLC Routine QC?->Direct HPLC Yes Indirect HPLC Indirect HPLC Routine QC?->Indirect HPLC No

A decision tree for selecting an appropriate chiral amino acid analysis method.

References

D-Lysine Fortification: A Comparative Guide to Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in therapeutic development. Rapid enzymatic degradation in vivo leads to short half-lives and reduced efficacy. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids, such as D-lysine, in place of their natural L-isomers. This guide provides an objective comparison of the stability of peptides containing D-lysine versus L-lysine, supported by experimental data and detailed methodologies.

The fundamental principle behind the enhanced stability of D-lysine peptides lies in the stereospecificity of proteases, the enzymes responsible for peptide degradation. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids exclusively. The introduction of a D-lysine residue creates a stereochemical mismatch, preventing the peptide from fitting correctly into the enzyme's active site. This "steric hindrance" renders the peptide resistant to cleavage, significantly extending its half-life in biological systems.[1]

Quantitative Comparison of Peptide Stability

The substitution of L-lysine with D-lysine has been consistently shown to enhance peptide stability against a wide range of proteases and in biological fluids such as plasma and serum. The following table summarizes key findings from various studies, highlighting the dramatic increase in stability observed for D-lysine-containing peptides compared to their L-counterparts.

Peptide/AnalogExperimental ConditionL-Lysine Peptide StabilityD-Lysine Peptide StabilitySource(s)
Antimicrobial Peptide (AMP) CM15Digestion with trypsin and chymotrypsinDegradedProtected from digestion[2]
HPA3NT3-A250% human serumDegraded within 60 minutesMaintained one peak in HPLC after 2 hours[3]
HPA3NT3-A225%, 50%, and 90% human serumNo bactericidal activity (>64 µM)Maintained antimicrobial activity (4–8 µM)[3]
LH-RH AnalogsGeneral principle in drug developmentSusceptible to rapid enzymatic degradationResistant to enzymatic breakdown, prolonging circulation time[4]

Mechanism of Protease Resistance

The enhanced stability of peptides containing D-lysine is a direct result of their resistance to enzymatic degradation. The following diagram illustrates the principle of stereospecific enzymatic action and the protective effect of D-amino acid incorporation.

Mechanism of D-Lysine Mediated Protease Resistance cluster_L L-Lysine Peptide Degradation cluster_D D-Lysine Peptide Resistance L_Peptide L-Lysine Peptide Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Catalysis Fragments Degraded Fragments Cleavage->Fragments D_Peptide D-Lysine Peptide Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease Protease_D->Binding_D Intact Intact Peptide Binding_D->Intact No Cleavage Experimental Workflow for In Vitro Peptide Stability Assay Start Start Preparation Prepare Peptide Stock (L- and D-Lysine versions) Start->Preparation Incubation Incubate with Plasma/Serum at 37°C Preparation->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Termination Terminate Reaction (e.g., add Methanol) Sampling->Termination Centrifugation Centrifuge to Pellet Proteins Termination->Centrifugation Analysis Analyze Supernatant (RP-HPLC or LC-MS/MS) Centrifugation->Analysis Data Calculate Half-Life (t½) Analysis->Data

References

The Strategic Incorporation of Fmoc-D-Lys(Boc)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of amino acid building blocks is a critical decision in the multi-kilogram synthesis of peptide-based therapeutics. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Lys(Boc)-OH, comparing its performance, economic implications, and strategic advantages against its L-enantiomer and other protecting group strategies. The inclusion of D-amino acids, while often associated with higher upfront costs, can yield significant returns in the form of enhanced proteolytic stability and potentially novel biological activity, justifying the initial investment for long-term therapeutic success.

The primary driver for incorporating D-lysine into a peptide sequence is to bolster its resistance to enzymatic degradation. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid cleavage by proteases in vivo, leading to a short half-life and diminished therapeutic efficacy. By strategically substituting one or more L-lysine residues with this compound, the resulting peptide becomes less recognizable to these stereospecific enzymes, thereby extending its circulation time and bioavailability.

Performance and Economic Comparison: this compound vs. Fmoc-L-Lys(Boc)-OH

The decision to use this compound in large-scale synthesis hinges on a trade-off between the higher cost of the raw material and the potential for a more robust final product. While the synthesis protocols for incorporating D- and L-amino acids are largely identical, the cost differential and its impact on the final peptide's performance are key considerations.

Cost Analysis

The market price for this compound is consistently higher than its L-counterpart, a reflection of the more complex manufacturing processes for D-amino acids. The following table provides an estimated cost comparison based on current supplier pricing for bulk quantities.

CompoundSupplier A (Price per kg)Supplier B (Price per kg)Supplier C (Price per kg)Average Price per kg
This compound~$12,500~$13,800~$13,200~$13,167
Fmoc-L-Lys(Boc)-OH~$8,500~$9,200~$8,800~$8,833

Note: Prices are estimates and can vary based on supplier, purity, and order volume.

Yield and Purity in Large-Scale Synthesis

The incorporation of a D-amino acid does not inherently impact the efficiency of solid-phase peptide synthesis (SPPS) in terms of yield and purity. The coupling and deprotection steps proceed similarly for both enantiomers. However, the overall yield of the desired, more stable peptide can be considered effectively higher when factoring in its increased longevity in biological systems.

ParameterThis compoundFmoc-L-Lys(Boc)-OHKey Considerations
Crude Peptide Yield 85-95%85-95%Yield is primarily dependent on the peptide sequence and synthesis protocol, not the chirality of a single amino acid.
Final Purity (Post-HPLC) >98%>98%Purity is achievable to a high degree for both, contingent on effective purification.
Proteolytic Stability Significantly IncreasedStandardThe primary benefit of D-lysine incorporation is enhanced resistance to enzymatic degradation.
Biological Activity Potentially AlteredNativeThe change in stereochemistry can lead to novel receptor interactions or altered pharmacology.

Experimental Protocols

General Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for multi-kilogram scale SPPS using an automated synthesizer. The procedure is applicable for the incorporation of both this compound and Fmoc-L-Lys(Boc)-OH.

1. Resin Loading and Swelling:

  • Select a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acids or Rink amide resin for C-terminal amides) with a loading capacity appropriate for large-scale synthesis (typically 0.4-0.8 mmol/g).

  • Load the resin into the synthesis vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours with gentle agitation.

2. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (either D- or L-Lys(Boc)-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the activated amino acid solution.

    • Transfer the activated amino acid mixture to the synthesis vessel and allow it to react for 1-2 hours. Monitor the coupling reaction for completion using a Kaiser test or other in-process control.

  • Washing: Wash the resin with DMF to remove excess reagents.

3. Final Cleavage and Deprotection:

  • After the final coupling step and N-terminal Fmoc removal, wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM).

  • Dry the resin under a stream of nitrogen.

  • Treat the resin with a cleavage cocktail appropriate for the protecting groups used. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Stir the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

4. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether.

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

Objective: To compare the stability of a peptide containing D-lysine with its L-lysine counterpart in the presence of a protease.

Materials:

  • Peptide containing L-lysine (Control)

  • Peptide containing D-lysine (Test)

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Prepare stock solutions of the control and test peptides in PBS.

  • Incubate a known concentration of each peptide with the trypsin solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to compare the degradation rates.

Visualizing the Rationale and Workflow

Logical Workflow for Decision-Making

decision_workflow start Initiate Peptide Therapeutic Project stability Is Proteolytic Stability a Key Requirement? start->stability d_amino Consider D-Amino Acid Substitution (e.g., this compound) stability->d_amino Yes l_amino Proceed with Standard L-Amino Acids (e.g., Fmoc-L-Lys(Boc)-OH) stability->l_amino No cost_analysis Perform Cost-Benefit Analysis: Raw Material Cost vs. Improved Pharmacokinetics d_amino->cost_analysis synthesis Large-Scale Synthesis l_amino->synthesis cost_analysis->synthesis end Final Peptide Product synthesis->end

Caption: Decision workflow for incorporating D-lysine in peptide synthesis.

Signaling Pathway Modulation by a D-Lysine Containing Peptide

The incorporation of D-lysine can lead to peptides with altered biological activities. For instance, a peptide containing D-lysine may exhibit modified binding to a target receptor, leading to a different downstream signaling cascade compared to its L-counterpart. The following diagram illustrates a hypothetical scenario where a D-lysine peptide analog acts as a more potent antagonist of a G-protein coupled receptor (GPCR) compared to the native L-lysine peptide.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activation Blocked d_peptide D-Lysine Peptide (Antagonist) d_peptide->gpcr High Affinity Binding l_peptide L-Lysine Peptide (Weak Antagonist) l_peptide->gpcr Low Affinity Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka cellular_response Cellular Response (Blocked) pka->cellular_response

Caption: Hypothetical GPCR signaling pathway modulation by a D-lysine peptide.

A Head-to-Head Comparison of Fmoc and Boc Strategies for the Synthesis of Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the yield, purity, and overall success of synthesizing long peptide chains. This guide provides an objective, data-driven comparison of these two predominant methodologies, offering detailed experimental protocols and insights to inform the selection of the most suitable approach for your research needs.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal.[]

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc protecting group.[] Deprotection is achieved using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile (e.g., tert-butyl) and are removed during the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).[3] This orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc strategy.[]

  • Boc Strategy: This classic method employs the acid-labile Boc protecting group for temporary Nα-protection.[] The Boc group is removed by treatment with a moderately strong acid, such as TFA in dichloromethane (B109758) (DCM).[4] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5] This strategy relies on graduated acid lability rather than true orthogonality.[6]

Performance Comparison for Long Peptides

The synthesis of long peptides presents unique challenges, including incomplete reactions and peptide aggregation. The choice between Fmoc and Boc chemistry can be pivotal in overcoming these hurdles. While both methods can yield high-quality peptides, their performance can differ based on the specific peptide sequence, length, and complexity.[3]

Quantitative Data Summary

Direct head-to-head comparative data for the synthesis of the same long peptide using both Fmoc and Boc strategies is scarce in the literature. However, the synthesis of the aggregation-prone amyloid beta (Aβ) peptide (1-42), a 42-amino acid peptide, serves as a valuable case study for comparing the efficacy of these methods, particularly for "difficult" sequences.

StrategyPeptide SequenceModifications/Coupling ConditionsCrude Yield (%)Crude Purity (%)Reference
Fmoc/tBu SPPS Aβ (1-42)Standard Linear SPPS33Not Reported[7]
Fmoc/tBu SPPS Aβ (1-42)With Pseudoproline Dipeptides57Not Reported[7]
Fmoc SPPS Aβ (1-42)HCTU coupling, Microwave Assistance8767[8]
Boc/Bzl SPPS Aβ (1-42)Convergent Approach (Fragment Condensation)Not Explicitly Stated, but noted to minimize side productsNot Reported[9]

Key Differences and Considerations for Long Peptide Synthesis

FeatureFmoc StrategyBoc Strategy
Deprotection Conditions Mild base (e.g., 20% piperidine in DMF)[3]Moderate acid (e.g., 50% TFA in DCM)[4]
Final Cleavage Strong acid (e.g., TFA)[3]Very strong acid (e.g., HF)[5]
Orthogonality High degree of orthogonality[]Partial orthogonality (graduated acid lability)[6]
Side Reactions Aspartimide formation, diketopiperazine formation, racemization of sensitive residues.[10]Premature side-chain deprotection, side-chain alkylation by carbocations.[11]
Handling of Aggregation Can be challenging; requires strategies like pseudoprolines or special reagents.[7]Often advantageous due to N-terminal protonation during deprotection.[5][6]
Automation Highly amenable to automation.[10]Less common in modern automated synthesizers.
Safety Avoids the use of highly corrosive and hazardous HF.[]Requires specialized equipment and extreme caution for handling HF.[9]
Cost Fmoc-amino acids are generally more expensive.[]Boc-amino acids are typically less expensive.[]

Experimental Protocols

Below are generalized manual protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence and scale of synthesis.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[12]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution.

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.[4]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DCM for 5-10 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., DCC/HOBt, 3-5 equivalents) in DMF/DCM.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of highly corrosive and hazardous liquid HF and requires specialized equipment and safety precautions.

    • Dry the peptide-resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous liquid HF containing scavengers (e.g., anisole) for 1 hour at 0°C.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to extract the crude peptide.

    • Precipitate and collect the peptide as described for the Fmoc protocol.

Visualizing the Workflows

The following diagrams illustrate the cyclical processes of Fmoc and Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow start Start with Resin-AA1 deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA(n) (Coupling Reagent/Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Fmoc Solid-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow start Start with Resin-AA1 deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralize (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Couple Boc-AA(n) (Coupling Reagent) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 repeat Repeat for next AA wash3->repeat repeat->deprotection Yes final_cleavage Final Cleavage (HF) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Boc Solid-Phase Peptide Synthesis Workflow

Conclusion: Making an Informed Decision

The choice between Fmoc and Boc SPPS for the synthesis of long peptides is not a one-size-fits-all decision and should be guided by the specific characteristics of the target peptide, available laboratory infrastructure, and project goals.

The Fmoc strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, high coupling efficiencies, amenability to automation, and the avoidance of hazardous HF.[][10] For the routine synthesis of long, non-problematic peptides, Fmoc-SPPS is generally the preferred approach.

The Boc strategy , while older, remains an indispensable tool, particularly for the synthesis of "difficult" sequences that are prone to aggregation.[5][6] Its ability to mitigate aggregation through N-terminal protonation during deprotection can lead to higher yields and purities for challenging hydrophobic peptides. However, the requirement for specialized equipment and the significant safety hazards associated with HF for final cleavage are major drawbacks.[9]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy, combined with an analysis of the target peptide sequence, will enable researchers to select the optimal path to successfully synthesize long peptides.

References

A Comparative Guide to the Enzymatic Degradation Resistance of D-Lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, which significantly limits their therapeutic efficacy. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic degradation resistance of peptides containing D-lysine versus their L-lysine counterparts, supported by experimental data and detailed methodologies.

The Principle of Stereospecificity in Enzymatic Degradation

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity. Their active sites are chiral and have evolved to recognize and bind specifically to peptides composed of L-amino acids. The introduction of a D-amino acid, such as D-lysine, into a peptide sequence creates a stereochemical mismatch. This altered three-dimensional orientation of the amino acid side chain prevents the peptide from fitting correctly into the enzyme's active site, thereby sterically hindering the cleavage of adjacent peptide bonds. This fundamental principle is the basis for the enhanced stability of D-amino acid-containing peptides against enzymatic degradation.

cluster_L L-Lysine Peptide Degradation cluster_D D-Lysine Peptide Resistance l_peptide L-Lysine Peptide binding_l Stereospecific Binding l_peptide->binding_l protease_l Protease protease_l->binding_l cleavage Peptide Bond Cleavage binding_l->cleavage degraded Degraded Fragments cleavage->degraded d_peptide D-Lysine Peptide no_binding Steric Hindrance (No Binding) d_peptide->no_binding protease_d Protease protease_d->no_binding intact Intact Peptide no_binding->intact

Caption: L-vs-D-Lysine Peptide Interaction with Protease.

Comparative Stability Data

Experimental studies consistently demonstrate the superior stability of peptides containing D-lysine when exposed to various proteases and biological fluids. The following table summarizes quantitative data from studies comparing the degradation of L-lysine peptides with their D-lysine-substituted analogs.

PeptideD-Lysine Substitution(s)Enzyme/MatrixTime Point% Intact (L-Lysine Peptide)% Intact (D-Lysine Peptide)
CM15D-Lys at pos. 3, 7, 13Trypsin20 min< 10%~100%
CM15D-Lys at pos. 3, 7, 13Chymotrypsin60 minSignificantly degradedMinimally degraded[1][2]
HPA3NT3-A2All L-Lys to D-Lys50% Serum120 minNot reported~100%[3]
MUC2 PeptideMultiple D-amino acidsHuman Serum180 min0%~95%[4]
Antimicrobial Peptide (OM19R)All L-Lys/Arg to D-Lys/ArgTrypsin (10 mg/mL)8 hoursInactiveActive[4]
Peptide (Pep05)All L-Lys/Arg to D-Lys/ArgHuman Plasma8 hours< 10%> 90%[4]
Peptide (Pep05)All L-Lys/Arg to D-Lys/ArgHuman Plasma24 hoursNot reported> 60%[4]

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed protocols for conducting in vitro enzymatic degradation and serum stability assays.

G prep Peptide Solution Preparation (L- and D-Lysine Peptides) incubation Incubation (37°C with Protease or Serum/Plasma) prep->incubation sampling Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Reaction Quenching (e.g., Acetonitrile, TCA) sampling->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation analysis Supernatant Analysis (HPLC or LC-MS) centrifugation->analysis data Data Analysis (Calculate % Intact Peptide and Half-life) analysis->data

References

Fmoc-D-Lys(Boc)-OH in Peptide Science: A Comparative Guide to Applications and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides. Among these, Fmoc-D-Lys(Boc)-OH, a protected D-enantiomer of lysine (B10760008), has emerged as a critical building block for researchers, scientists, and drug development professionals. Its utilization offers a pathway to developing peptides with increased stability, modified biological activity, and novel functionalities. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols for key applications.

The primary role of this compound in solid-phase peptide synthesis (SPPS) is to introduce a D-lysine residue into a growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, which is removed under basic conditions (e.g., piperidine) to allow for chain elongation. The tert-butyloxycarbonyl (Boc) group safeguards the ε-amino group of the lysine side chain and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This D-isomeric form is particularly valuable for its ability to confer resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.

Performance Comparison with Alternative Lysine Derivatives

The choice of a protected lysine derivative in peptide synthesis is dictated by the desired attributes of the final peptide, such as stability, specific activity, and the need for side-chain modifications. While this compound is a standard choice for enhancing proteolytic resistance, several other derivatives offer unique advantages for various synthetic strategies.

Table 1: Comparison of Fmoc-Protected Lysine Derivatives

DerivativeKey FeaturePrimary ApplicationAdvantages
This compound D-enantiomerIncreased proteolytic stability of peptides.Enhances in-vivo half-life of therapeutic peptides.
Fmoc-L-Lys(Boc)-OH L-enantiomer (natural)Standard incorporation of lysine in native peptide sequences.Mimics natural protein structures; serves as a baseline for D-amino acid substitution studies.
Fmoc-L-Lys(Mtt)-OH Mtt-protected side chainOn-resin side-chain modification, synthesis of branched peptides.Mtt group is labile to mild acid, allowing for orthogonal deprotection on-resin.
Fmoc-L-Lys(Alloc)-OH Alloc-protected side chainSite-specific conjugation and cyclization.Alloc group is removed by palladium catalysis under neutral conditions, offering another layer of orthogonality.
Fmoc-L-Lys(Dde)-OH Dde-protected side chainOn-resin labeling and branching.Dde group is removed by hydrazine, providing an alternative orthogonal deprotection strategy.

While direct quantitative comparisons of coupling efficiency and yield for all these derivatives are not extensively documented in single studies, the choice of derivative is primarily a strategic one based on the desired final peptide architecture. For linear peptides where enhanced stability is the goal, this compound is the preferred choice. For more complex structures requiring side-chain manipulation, the orthogonally protected L-lysine derivatives are indispensable.

Impact of D-Lysine Incorporation on Peptide Properties

The substitution of L-lysine with D-lysine can have a profound impact on the biological properties of a peptide. A key advantage is the significant increase in stability against enzymatic degradation.

Table 2: Enzymatic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides

Peptide TypeConditionTime Point% Peptide Remaining
L-PeptideHuman Plasma8 hours<10%
D-Amino Acid SubstitutedHuman Plasma8 hours>90%
L-PeptideTrypsin4 hours~10%
All D-enantiomer PeptideTrypsin4 hours100%

This table presents a summary of findings from multiple studies and is intended to be illustrative of the general trend.

While enhancing stability, the introduction of D-lysine can also modulate biological activity. In the context of antimicrobial peptides (AMPs), D-lysine substitution has been shown to decrease hemolytic activity and toxicity towards eukaryotic cells, thereby improving the therapeutic index.[1][2][3]

Table 3: Biological Activity of Antimicrobial Peptide CM15 and its D-Lysine Analogs

PeptideMIC against S. aureus (μM)Hemolytic Activity (at 100 μM)
CM15 (all L-amino acids)4High
CM15 with D-Lys substitutions8-16Significantly Reduced

Data adapted from a study on the effects of D-lysine substitutions in the antimicrobial peptide CM15. The exact values depend on the number and position of the substitutions.[1][2][3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (Ac-Tyr-D-Lys-Gly-Phe-Leu-NH₂) using this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Tyr(tBu)-OH, this compound, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a D-lysine containing peptide against a specific protease, such as trypsin.

Materials:

  • Test peptide (D-lysine and L-lysine versions)

  • Trypsin (proteomics grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Quenching solution (e.g., 10% formic acid)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Dissolve the test peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Enzymatic Digestion:

    • Prepare a trypsin solution in the same buffer (e.g., 0.1 mg/mL).

    • Add the trypsin solution to the peptide solution at a 1:50 (enzyme:substrate) ratio.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact peptide versus time to determine the degradation profile.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (DIC/Oxyma) Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Repeat->Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification Orthogonal_Protection cluster_deprotection Selective Deprotection Peptide On-Resin Peptide α-NH-Fmoc ε-NH-ProtectingGroup Fmoc_removal Base (Piperidine) Peptide:n->Fmoc_removal Chain Elongation Boc_removal Acid (TFA) Peptide:side->Boc_removal Final Cleavage Mtt_removal Mild Acid (1% TFA) Peptide:side->Mtt_removal On-Resin Modification Alloc_removal Pd(0) Catalyst Peptide:side->Alloc_removal On-Resin Modification Dde_removal Hydrazine Peptide:side->Dde_removal On-Resin Modification Stability_Concept cluster_L_peptide L-Peptide cluster_D_peptide D-Peptide L_Peptide L-Amino Acid Chain Protease_L Protease L_Peptide->Protease_L Binding Degradation Degradation Protease_L->Degradation D_Peptide D-Amino Acid Chain Protease_D Protease D_Peptide->Protease_D No Binding Stability Stability Protease_D->Stability

References

A Comparative Analysis of Resins for D-Lysine Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a pivotal decision that profoundly influences the yield, purity, and overall success of synthesizing peptides containing D-lysine. This guide provides a comprehensive comparative analysis of three commonly used resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin—for the synthesis of peptides incorporating D-lysine. This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in your research.

Key Performance Characteristics of Resins

The selection of an appropriate resin hinges on the desired C-terminal functionality of the peptide (acid or amide), the sensitivity of the amino acids in the sequence, and the overall synthetic strategy. Each resin possesses distinct characteristics that make it suitable for specific applications.

Wang Resin is a versatile support for producing peptides with a C-terminal carboxylic acid.[1] Its p-alkoxybenzyl alcohol linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] While widely used, a potential drawback is the risk of side reactions that can complicate purification.[1]

Rink Amide Resin is the industry standard for the synthesis of peptide amides.[1] The linker is designed to yield a C-terminal amide upon cleavage with TFA, a functionality crucial for the biological activity of many peptides.[2] Its robust nature and good swelling properties contribute to efficient coupling reactions, which can enhance both peptide yield and purity.[1]

2-Chlorotrityl chloride (2-CTC) Resin offers significant advantages due to its high acid lability, allowing for peptide cleavage under very mild acidic conditions.[3] This is particularly beneficial for synthesizing protected peptide fragments for convergent synthesis strategies or for peptides containing acid-sensitive residues.[4] The steric bulk of the trityl group also helps to minimize side reactions such as diketopiperazine formation.[1]

Comparative Performance Data

The following table summarizes the typical performance of each resin in the context of peptide synthesis. While direct comparative data for the same D-lysine peptide is limited in the literature, the provided data, including a case study for a pentapeptide on 2-CTC resin and a modified lysine (B10760008) peptide on Wang resin, offers valuable insights into their expected performance.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Key Advantages
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90[1]Moderate to HighCost-effective and widely used for standard peptide synthesis.
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+[1]Moderate to HighDirectly yields peptide amides, crucial for many bioactive peptides.[5]
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions0.3 - 1.6+Generally high (e.g., 90.2% for a pentapeptide)[4]High (e.g., 87.9% for a pentapeptide)[4]Mild cleavage conditions preserve acid-labile protecting groups; suppresses racemization and diketopiperazine formation.[1]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are methodologies for the key steps in the manual Fmoc-based solid-phase synthesis of a model dipeptide, Gly-D-Lys, on each of the three resins.

I. Resin Swelling
  • Place the appropriate amount of Wang, Rink Amide, or 2-CTC resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.

  • Drain the DMF.

II. First Amino Acid Loading (Fmoc-D-Lys(Boc)-OH)
  • Wang Resin:

    • Dissolve this compound (2-4 equivalents), HOBt (2-4 equivalents), and DIC (2-4 equivalents) in DMF.

    • Add the solution to the swollen resin.

    • Add DMAP (0.1 equivalents) and allow the reaction to proceed for 2-4 hours.

  • Rink Amide Resin:

    • Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.

    • Couple this compound (2-4 equivalents) using a standard coupling reagent like HBTU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 1-2 hours.

  • 2-CTC Resin:

    • Dissolve this compound (1-1.5 equivalents) in anhydrous DCM.[1]

    • Add DIPEA (2-3 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites with methanol.[6]

III. Peptide Chain Elongation (Coupling of Fmoc-Gly-OH)
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the D-lysine residue. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-Gly-OH (2-4 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine (B1666218) with 20% piperidine in DMF.

IV. Cleavage and Deprotection
  • Wang Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) to the resin and react for 2-3 hours at room temperature.[1]

    • Filter the resin and precipitate the peptide in cold diethyl ether.

  • Rink Amide Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) to the resin and react for 2-3 hours at room temperature.[1]

    • Filter the resin and precipitate the peptide in cold diethyl ether.

  • 2-CTC Resin (for C-terminal acid):

    • Wash the peptide-resin with DCM and dry under vacuum.

    • For mild cleavage (to obtain a protected peptide), use a cocktail of 1-5% TFA in DCM for 30-60 minutes.[1]

    • For full deprotection, a standard TFA cleavage cocktail can be used.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

Visualizing the Workflow and Resin Selection

To aid in the decision-making process and to visualize the experimental workflow, the following diagrams are provided.

Resin_Selection_Workflow cluster_start Define Peptide Requirements cluster_choices Resin Selection cluster_resins Recommended Resin Start Desired C-Terminal Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Acid Amide Amide Start->Amide Amide Protected_Fragment Protected Fragment Start->Protected_Fragment Protected Wang Wang Resin Carboxylic_Acid->Wang CTC 2-CTC Resin Carboxylic_Acid->CTC Mild Cleavage Rink_Amide Rink Amide Resin Amide->Rink_Amide Protected_Fragment->CTC

Caption: Decision tree for selecting the appropriate resin based on the desired C-terminal functionality.

SPPS_Workflow Resin_Prep 1. Resin Swelling First_AA_Loading 2. First Amino Acid Loading (this compound) Resin_Prep->First_AA_Loading Fmoc_Deprotection_1 3. Fmoc Deprotection First_AA_Loading->Fmoc_Deprotection_1 Coupling 4. Coupling of Next Amino Acid (Fmoc-Gly-OH) Fmoc_Deprotection_1->Coupling Fmoc_Deprotection_2 5. Final Fmoc Deprotection Coupling->Fmoc_Deprotection_2 Cleavage 6. Cleavage and Deprotection Fmoc_Deprotection_2->Cleavage Purification 7. Peptide Purification & Analysis Cleavage->Purification

Caption: General workflow for the solid-phase peptide synthesis of a D-lysine containing dipeptide.

Conclusion

The choice of resin is a critical parameter in the successful synthesis of D-lysine containing peptides. Wang resin is a reliable and cost-effective option for peptides with a C-terminal carboxylic acid. Rink Amide resin is the preferred choice for producing peptide amides, which are often essential for biological activity. 2-Chlorotrityl chloride resin provides significant advantages for the synthesis of protected peptide fragments and sequences with acid-sensitive residues due to its mild cleavage conditions, often resulting in higher purity and yield. By carefully considering the desired peptide characteristics and employing optimized experimental protocols, researchers can significantly enhance the outcomes of their D-lysine peptide synthesis endeavors.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, procedural information for the proper disposal of Fmoc-D-Lys(Boc)-OH, a frequently utilized amino acid derivative in peptide synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is the first and most critical step in minimizing potential exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH.
Hand Protection Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use.
Skin Protection Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.
Respiratory Use a dust mask or work in a well-ventilated area, such as a chemical fume hood, when handling large quantities to avoid inhalation of dust.

Handle this compound in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

Procedural Steps for Disposal

The disposal of this compound must be carried out in a manner that prevents environmental contamination and adheres to all applicable federal, state, and local regulations.

Step 1: Waste Identification and Segregation Correctly identify the waste as this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization Place the waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and spatulas), into a designated, clearly labeled, and sealable waste container. The container must be appropriate for solid chemical waste.

Step 3: Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (92122-45-7) for unambiguous identification.

Step 4: Storage Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 5: Professional Disposal Contact a licensed and certified chemical waste disposal service to arrange for pickup and proper disposal. Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound. Never dispose of this chemical down the drain or in regular trash.[2]

Step 6: Decontamination Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using appropriate cleaning agents. Dispose of any cleaning materials (e.g., wipes, absorbents) as contaminated waste.[3]

Key Experimental and Safety Data

The following table summarizes key data for this compound, which is essential for safe handling and disposal.

PropertyValue
Chemical Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol [4]
Appearance White to off-white powder or crystals[4]
Melting Point 128-131 °C
Storage Temperature 2-8°C
GHS Hazard Statements May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

Disposal Workflow

The following diagram outlines the logical workflow for the safe and compliant disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize 3. Place in Labeled, Sealable Hazardous Waste Container segregate->containerize label 4. Label Container: 'Hazardous Waste' 'this compound' containerize->label store 5. Store in Designated Cool, Dry, Well-Ventilated Area label->store contact 6. Contact Certified Waste Disposal Service for Pickup store->contact decontaminate 7. Decontaminate Work Area and Equipment contact->decontaminate end End: Compliant Disposal decontaminate->end

Logical workflow for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Lys(Boc)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。